molecular formula C22H26N2O4 B12631715 N1-Methoxymethyl picrinine

N1-Methoxymethyl picrinine

Cat. No.: B12631715
M. Wt: 382.5 g/mol
InChI Key: FGSDKFHHOWCXOD-FMYXALOKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-Methoxymethyl picrinine is a useful research compound. Its molecular formula is C22H26N2O4 and its molecular weight is 382.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

methyl (1R,9R,11S,14E,17S)-14-ethylidene-2-(methoxymethyl)-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate

InChI

InChI=1S/C22H26N2O4/c1-4-13-11-23-17-9-14(13)19(20(25)27-3)21-10-18(23)28-22(17,21)24(12-26-2)16-8-6-5-7-15(16)21/h4-8,14,17-19H,9-12H2,1-3H3/b13-4-/t14?,17-,18-,19?,21-,22-/m0/s1

InChI Key

FGSDKFHHOWCXOD-FMYXALOKSA-N

Isomeric SMILES

C/C=C\1/CN2[C@H]3CC1C([C@@]45[C@@]3(N(C6=CC=CC=C64)COC)O[C@H]2C5)C(=O)OC

Canonical SMILES

CC=C1CN2C3CC1C(C45C3(N(C6=CC=CC=C64)COC)OC2C5)C(=O)OC

Origin of Product

United States

Foundational & Exploratory

N1-Methoxymethyl Picrinine: A Technical Overview of an Indole Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-Methoxymethyl picrinine (B199341) is a naturally occurring indole (B1671886) alkaloid isolated from the plant Alstonia scholaris. As a derivative of picrinine, it belongs to the complex family of akuammiline (B1256633) alkaloids. Currently, dedicated research on the biological activities and mechanism of action of N1-Methoxymethyl picrinine is limited. However, extensive studies on its parent compound, picrinine, and the crude extracts of Alstonia scholaris provide a foundational understanding of its potential pharmacological properties. This technical guide synthesizes the available chemical information for this compound and extrapolates potential biological activities based on related compounds, with a focus on anti-inflammatory pathways. This document is intended to serve as a resource for researchers and professionals in drug development, highlighting the potential of this compound and identifying areas for future investigation.

Chemical and Physical Properties

This compound is characterized by a complex polycyclic structure typical of akuammiline alkaloids. Its chemical identity has been established through spectroscopic methods following its isolation.

PropertyValueReference
Chemical Name 2H,12H-6,12a-Epoxy-2,7a-methanoindolo[2,3-a]quinolizine-14-carboxylic acid, 3-ethylidene-1,3,4,6,7,12b-hexahydro-12-(methoxymethyl)-, methyl ester[1]
CAS Number 1158845-78-3[1]
Molecular Formula C22H26N2O4[1]
Molecular Weight 382.45 g/mol [1]
Appearance Powder[1]
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
Stereochemistry (2R,3E,5S,6S,7aR,12aR,12bS,14R)-[1]

Synthesis

To date, a specific total synthesis for this compound has not been published. However, the total synthesis of its parent compound, picrinine, has been achieved. It is plausible that this compound could be synthesized via a post-synthetic modification of picrinine. The synthesis of picrinine is a complex, multi-step process. A high-level overview of a reported synthetic approach is provided below.

Picrinine_Synthesis_Overview cluster_start Starting Materials cluster_core Core Assembly cluster_framework Framework Construction cluster_final Final Product Known_Ketone Known Ketone Azabicyclic_Core [3.3.1]-Azabicyclic Core Assembly Known_Ketone->Azabicyclic_Core Multiple Steps Fischer_Indolization Fischer Indolization Azabicyclic_Core->Fischer_Indolization Key Reaction Picrinine Picrinine Fischer_Indolization->Picrinine Late-stage Transformations

Caption: A simplified workflow for the total synthesis of picrinine.

Biological Activity and Potential Mechanism of Action

While there is a notable absence of specific biological data for this compound, the activities of its parent compound, picrinine, and other alkaloids from Alstonia scholaris suggest potential therapeutic applications.

Anti-inflammatory Activity (Inferred)

The primary reported activity of picrinine is its anti-inflammatory effect, which is attributed to the inhibition of the 5-lipoxygenase (5-LOX) enzyme.[2] The 5-LOX pathway is crucial in the biosynthesis of leukotrienes, which are potent inflammatory mediators.

CompoundTargetActivityReference
Picrinine5-Lipoxygenase (5-LOX)Inhibition[2]
Other A. scholaris alkaloidsCyclooxygenase-2 (COX-2)Inhibition

Based on this, it is hypothesized that this compound may also exhibit anti-inflammatory properties, potentially through the modulation of the arachidonic acid cascade.

Anti_Inflammatory_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 5LOX 5-LOX Arachidonic_Acid->5LOX Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes 5LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Picrinine_Analogues Picrinine & Related Alkaloids (Inferred for this compound) Picrinine_Analogues->COX2 Inhibition Picrinine_Analogues->5LOX Inhibition

Caption: Inferred anti-inflammatory mechanism via inhibition of COX-2 and 5-LOX.

Other Potential Activities

Alkaloids isolated from Alstonia scholaris have demonstrated a broad range of biological effects, including antitumor and analgesic properties. Some alkaloids from this plant have been shown to induce apoptosis in cancer cell lines and interfere with glutathione (B108866) homeostasis. While these activities have not been specifically demonstrated for this compound, they represent plausible areas for future investigation.

Experimental Protocols (Exemplary)

Due to the lack of specific studies on this compound, detailed experimental protocols are not available. However, based on the investigation of related compounds, the following are examples of methodologies that could be employed to assess its biological activity.

In Vitro 5-Lipoxygenase Inhibition Assay (Hypothetical)

This assay would be crucial to determine if this compound retains the anti-inflammatory activity of its parent compound.

5LOX_Inhibition_Assay Prepare_Enzyme Prepare 5-LOX Enzyme Solution Incubate Incubate Enzyme, Substrate, and this compound Prepare_Enzyme->Incubate Prepare_Substrate Prepare Arachidonic Acid Substrate Prepare_Substrate->Incubate Measure_Product Measure Leukotriene Production (e.g., by HPLC or ELISA) Incubate->Measure_Product Calculate_IC50 Calculate IC50 Value Measure_Product->Calculate_IC50

Caption: A hypothetical workflow for a 5-LOX inhibition assay.

Protocol Outline:

  • Enzyme Preparation: Recombinant human 5-LOX is prepared in a suitable buffer.

  • Substrate Preparation: Arachidonic acid is prepared as the substrate.

  • Incubation: The enzyme, substrate, and various concentrations of this compound (or a vehicle control) are incubated at 37°C for a specified time.

  • Reaction Termination: The reaction is stopped, and the products are extracted.

  • Quantification: The amount of leukotriene B4 produced is quantified using a specific and sensitive method like High-Performance Liquid Chromatography (HPLC) or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated.

Conclusion and Future Directions

This compound is a structurally complex indole alkaloid with currently uncharacterized biological activity. Based on the known anti-inflammatory properties of its parent compound, picrinine, and the diverse bioactivities of other alkaloids from Alstonia scholaris, this compound represents a promising candidate for further pharmacological investigation.

Future research should focus on:

  • Isolation and Purification: Development of efficient methods for the isolation of this compound in quantities sufficient for comprehensive biological screening.

  • Total Synthesis: Elucidation of a synthetic route to enable the production of this compound and its analogues for structure-activity relationship studies.

  • Biological Screening: A broad-based screening of this compound against various disease targets, with an initial focus on inflammatory pathways.

  • Mechanism of Action Studies: In-depth investigation into the molecular targets and signaling pathways modulated by this compound.

This technical guide serves as a foundational document to stimulate and guide future research into this intriguing natural product.

References

N1-Methoxymethyl Picrinine: A Technical Guide to Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-Methoxymethyl picrinine (B199341) is a derivative of the complex indole (B1671886) alkaloid picrinine, a natural product isolated from plants of the Alstonia genus. Picrinine and its analogues have garnered significant interest due to their diverse biological activities, including anti-inflammatory, antitussive, and anti-asthmatic properties. This technical guide provides a comprehensive overview of the proposed structure elucidation of N1-Methoxymethyl picrinine, leveraging established spectroscopic and synthetic methodologies. Due to the limited availability of specific experimental data for this derivative in public literature, this document outlines a robust, logical workflow based on the known characteristics of the parent compound, picrinine. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction to Picrinine Alkaloids

Picrinine is a monoterpenoid indole alkaloid characterized by a highly complex, cage-like molecular architecture.[1][2] First isolated in 1965 from the leaves of Alstonia scholaris, picrinine features a furoindoline core fused to a densely functionalized cyclohexyl ring, which is part of a bridged [3.3.1]-azabicyclic framework.[1][2] The molecule possesses six stereogenic centers, contributing to its structural complexity.[1][2]

Alkaloids, as a class of naturally occurring chemical compounds, are known for their wide range of physiological activities.[3][4] Picrinine-type alkaloids, found in various plant species, have been reported to exhibit interesting pharmacological properties.[5][6] In particular, picrinine has demonstrated anti-inflammatory activity through the inhibition of the 5-lipoxygenase enzyme.[1][2] The parent compound also shows potential as an antitussive and anti-asthmatic agent.[7] The N1-methoxymethyl derivative is of particular interest as modifications at the indole nitrogen can significantly modulate biological activity.

Proposed Structure of this compound

Based on its name, this compound is the N-substituted derivative of picrinine at the indole nitrogen position. The chemical formula for picrinine is C20H22N2O3, with a molecular weight of approximately 338.4 g/mol .[7] The addition of a methoxymethyl group (-CH2OCH3) would result in the chemical formula C22H26N2O4 and a molecular weight of 382.5 g/mol .[8]

Table 1: Physicochemical Properties of Picrinine and Predicted Properties of this compound

PropertyPicrinineThis compound (Predicted)
Molecular Formula C20H22N2O3C22H26N2O4
Molecular Weight 338.4 g/mol [7]382.5 g/mol [8]
IUPAC Name methyl (1R,9R,11S,14E,15R,17S,19R)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.1⁹,¹⁵.0¹,⁹.0³,⁸.0¹²,¹⁷]nonadeca-3,5,7-triene-19-carboxylate[7]N/A
CAS Number 4684-32-6[7]1158845-78-3[8][9][10]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone[9]Expected to have similar solubility

Methodology for Structure Elucidation

The definitive structure elucidation of this compound would rely on a combination of isolation, spectroscopic analysis, and potentially, semi-synthesis for confirmation.

Isolation Protocol

This compound has been reported to be present in the hydro-alcoholic extract of Alstonia scholaris leaves.[5] A general protocol for its isolation would involve the following steps:

Diagram 1: General Isolation Workflow

Isolation_Workflow plant_material Air-dried Alstonia scholaris leaves extraction Extraction with Hydro-alcoholic solution plant_material->extraction filtration Filtration and Concentration extraction->filtration fractionation Solvent-solvent Partitioning filtration->fractionation chromatography Column Chromatography (Silica Gel) fractionation->chromatography hplc Preparative HPLC chromatography->hplc pure_compound Isolated this compound hplc->pure_compound

Caption: A generalized workflow for the isolation of this compound.

  • Extraction: Powdered, air-dried leaves of Alstonia scholaris are extracted with a hydro-alcoholic solvent system (e.g., 70% ethanol) at room temperature.

  • Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane (B92381), ethyl acetate, and butanol) to separate compounds based on their polarity.

  • Column Chromatography: The ethyl acetate fraction, which is likely to contain the target compound, is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of hexane and ethyl acetate.

  • Preparative HPLC: Fractions showing the presence of the target compound (monitored by TLC) are further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure this compound.

Spectroscopic Analysis

A combination of spectroscopic techniques is essential for the unambiguous structure determination.

Diagram 2: Spectroscopic Analysis Workflow

Spectroscopic_Workflow pure_compound Pure this compound ms Mass Spectrometry (HR-ESI-MS) pure_compound->ms nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) pure_compound->nmr ir Infrared (IR) Spectroscopy pure_compound->ir uv UV-Vis Spectroscopy pure_compound->uv structure Elucidated Structure ms->structure nmr->structure ir->structure uv->structure

Caption: The workflow for spectroscopic analysis to elucidate the chemical structure.

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) would be used to determine the exact molecular weight and elemental composition, confirming the molecular formula C22H26N2O4. Fragmentation patterns could provide initial structural clues.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would reveal the number and types of protons, their chemical environments, and coupling patterns. The key signals to identify would be the two singlets for the -OCH3 and -N-CH2-O- protons of the methoxymethyl group, in addition to the characteristic signals of the picrinine scaffold.

    • ¹³C NMR: Would determine the number of unique carbon atoms. The presence of 22 signals would be expected. The chemical shifts of the methoxymethyl carbons would be indicative of this group.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity.

      • COSY (Correlation Spectroscopy): Would identify proton-proton couplings within the spin systems.

      • HSQC (Heteronuclear Single Quantum Coherence): Would correlate protons to their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Is critical for establishing long-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the complex polycyclic structure and confirming the attachment of the methoxymethyl group to the indole nitrogen (N1). A key HMBC correlation would be expected between the protons of the -N-CH2-O- group and the carbons of the indole ring.

  • Infrared (IR) Spectroscopy: Would identify characteristic functional groups, such as the ester carbonyl (C=O), C-O bonds of the ether and ester, and aromatic C-H bonds.

  • UV-Vis Spectroscopy: Would provide information about the chromophore system, which is the indole nucleus in this case.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for the Methoxymethyl Group

GroupPredicted ¹H NMR Chemical Shift (ppm)Predicted ¹³C NMR Chemical Shift (ppm)
-N-CH₂ -O-~5.0 - 5.5 (s)~75 - 85
-O-CH₃ ~3.3 - 3.6 (s)~55 - 60

Note: These are predicted values and may vary based on the solvent and other molecular interactions.

Semi-Synthesis for Confirmation

To definitively confirm the structure, a semi-synthesis of this compound from picrinine could be performed.

Diagram 3: Semi-Synthesis Logical Flow

Semi_Synthesis picrinine Picrinine deprotonation Deprotonation of Indole N-H picrinine->deprotonation reaction Reaction with Chloromethyl methyl ether deprotonation->reaction product This compound reaction->product comparison Spectroscopic Comparison product->comparison confirmation Structure Confirmed comparison->confirmation

Caption: Logical flow for the semi-synthesis and confirmation of this compound.

  • Reaction Setup: Picrinine would be dissolved in a suitable aprotic solvent (e.g., THF or DMF).

  • Deprotonation: A strong base (e.g., NaH) would be added to deprotonate the indole nitrogen.

  • Alkylation: Chloromethyl methyl ether would be added to the reaction mixture to alkylate the indole nitrogen.

  • Purification: The resulting product would be purified by column chromatography.

  • Comparison: The spectroscopic data (NMR, MS) of the synthetic product would be compared with that of the isolated natural product. Identical data would confirm the structure.

Biological Context and Future Directions

The picrinine scaffold represents a promising starting point for the development of new therapeutic agents. The functionalization at the N1 position of the indole ring is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. The introduction of the methoxymethyl group could potentially enhance membrane permeability, alter metabolic stability, or modify the binding affinity to biological targets.

Further research is warranted to:

  • Isolate and fully characterize this compound from natural sources.

  • Synthesize a series of N1-substituted picrinine analogues to establish structure-activity relationships.

  • Evaluate the biological activity of this compound in relevant assays for anti-inflammatory, antitussive, and other potential therapeutic applications.

Conclusion

While specific published data on the complete structure elucidation of this compound is scarce, a combination of established isolation and spectroscopic techniques provides a clear and logical path for its characterization. The methodologies outlined in this guide, including multi-dimensional NMR and high-resolution mass spectrometry, are the gold standard for natural product structure elucidation. The semi-synthetic approach offers a definitive means of structural confirmation. The unique structural features of this compound make it an intriguing target for further investigation in the field of drug discovery.

References

N1-Methoxymethyl Picrinine from Alstonia scholaris: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-Methoxymethyl picrinine (B199341) is an indole (B1671886) alkaloid that has been isolated from the leaves of Alstonia scholaris (L.) R. Br., a plant belonging to the Apocynaceae family.[1][2][3] Alstonia scholaris, commonly known as the devil's tree, has a rich history in traditional medicine across Asia and Africa for treating a variety of ailments, including chronic respiratory diseases, fever, and malaria.[2] This technical guide provides a comprehensive overview of N1-Methoxymethyl picrinine, focusing on its natural source, proposed isolation methods, and the current state of knowledge regarding its biological activities. This document is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Phytochemical Context

Alstonia scholaris is a prolific source of diverse bioactive compounds, particularly monoterpenoid indole alkaloids. This compound belongs to the picrinine-type alkaloids, a subgroup of akuammiline (B1256633) alkaloids characterized by a complex, cage-like molecular architecture. It is found alongside other related alkaloids such as picrinine, picralinal, and 5-methoxystrictamine in the leaves of the plant.[2] The presence of this class of compounds underscores the potential of Alstonia scholaris as a source for novel therapeutic agents.

Physicochemical Properties of this compound

While detailed experimental data for this compound is not extensively available in the public domain, some basic properties can be inferred from its chemical structure and information from chemical suppliers.

PropertyValueSource
Molecular Formula C22H26N2O4Inferred from structure
Molecular Weight 382.45 g/mol Inferred from structure
CAS Number 1158845-78-3MedChemExpress
Class Indole Alkaloid (Picrinine-type)[2]
Natural Source Leaves of Alstonia scholaris[1][2][3]
Appearance Likely a solid, crystalline or amorphous powderGeneral alkaloid properties

Experimental Protocols: Isolation and Characterization

Plant Material Collection and Preparation
  • Collection: Fresh leaves of Alstonia scholaris are collected. Proper botanical identification is crucial to ensure the correct plant species.

  • Drying: The leaves are air-dried in the shade to prevent the degradation of thermolabile compounds.

  • Grinding: The dried leaves are ground into a coarse powder to increase the surface area for efficient extraction.

Extraction
  • Solvent System: A hydro-alcoholic solvent system (e.g., 70-80% ethanol (B145695) in water) is used for extraction, as suggested by the literature.[2]

  • Extraction Method: Maceration or Soxhlet extraction can be employed. Maceration involves soaking the powdered leaves in the solvent for an extended period (e.g., 24-72 hours) with occasional agitation. Soxhlet extraction provides a more exhaustive extraction.

  • Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude hydro-alcoholic extract.

Fractionation and Purification
  • Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate alkaloids from other constituents. The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with an organic solvent (e.g., dichloromethane) to remove neutral and acidic compounds. The aqueous layer is then basified (e.g., with NH4OH to pH 9-10) and the alkaloids are extracted with an organic solvent (e.g., dichloromethane (B109758) or chloroform).

  • Chromatography: The enriched alkaloid fraction is then subjected to chromatographic separation.

    • Column Chromatography: Silica gel column chromatography is a standard method for the initial separation of alkaloids.[2] A gradient elution system with increasing polarity (e.g., hexane-ethyl acetate, followed by ethyl acetate-methanol) is typically used.

    • Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using pTLC or preparative HPLC to obtain the pure compound.

Structural Elucidation

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HMQC, and HMBC experiments are used to elucidate the complete chemical structure and stereochemistry.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe electronic transitions characteristic of the indole chromophore.

Experimental Workflow Diagram

experimental_workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_analysis Structural Elucidation plant_material Dried, powdered leaves of Alstonia scholaris extraction Hydro-alcoholic Extraction (e.g., 80% Ethanol) plant_material->extraction crude_extract Crude Hydro-alcoholic Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base alkaloid_fraction Crude Alkaloid Fraction acid_base->alkaloid_fraction column_chrom Silica Gel Column Chromatography alkaloid_fraction->column_chrom hplc Preparative HPLC column_chrom->hplc pure_compound Pure this compound hplc->pure_compound spectroscopy Spectroscopic Analysis (MS, NMR, IR, UV) pure_compound->spectroscopy

Caption: A generalized workflow for the isolation and characterization of this compound.

Biological Activity and Therapeutic Potential

The biological activity of this compound has not yet been extensively studied. However, the known activities of the crude extracts of Alstonia scholaris and the closely related alkaloid, picrinine, provide a basis for potential areas of investigation.

Compound/ExtractReported Biological ActivityPotential Implications for this compound
Alstonia scholaris Leaf Extract Anti-inflammatory, analgesic, antiasthmatic, anticancer, antimicrobial, antidiarrheal, antiplasmodial, hepatoprotective, immunomodulatory.[2]This compound may contribute to one or more of these observed activities. Further investigation is warranted.
Picrinine Anti-inflammatory activity through the inhibition of the 5-lipoxygenase enzyme.[1]Given the structural similarity, this compound may also possess anti-inflammatory properties, potentially through a similar or different mechanism.

Currently, there is no published data on the specific signaling pathways modulated by this compound.

Future Research Directions

The limited information available on this compound highlights several key areas for future research:

  • Quantitative Analysis: Development of validated analytical methods (e.g., HPLC-UV, LC-MS/MS) to quantify the content of this compound in Alstonia scholaris from different geographical locations and at various stages of plant growth.

  • Biological Screening: A comprehensive screening of the biological activities of purified this compound is essential. This should include, but not be limited to:

    • Anti-inflammatory assays: Investigating its effects on key inflammatory mediators (e.g., cytokines, prostaglandins) and signaling pathways (e.g., NF-κB, MAPKs).

    • Anticancer assays: Evaluating its cytotoxicity against a panel of cancer cell lines and exploring its mechanism of action (e.g., induction of apoptosis, cell cycle arrest).

    • Neuropharmacological assays: Assessing its potential effects on the central nervous system, given the traditional uses of the plant for neurological conditions.

  • Pharmacokinetic Studies: Investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to evaluate its drug-like potential.

  • Total Synthesis: Development of an efficient total synthesis route would enable the production of larger quantities for extensive biological evaluation and the generation of structural analogs for structure-activity relationship (SAR) studies.

Conclusion

This compound is a structurally intriguing indole alkaloid from the medicinally important plant Alstonia scholaris. While its presence has been confirmed, a significant knowledge gap exists regarding its quantitative abundance, detailed biological activities, and mechanism of action. This technical guide consolidates the currently available information and proposes a framework for its isolation and characterization. The rich ethnopharmacological background of Alstonia scholaris and the known anti-inflammatory properties of the related alkaloid picrinine suggest that this compound is a promising candidate for further investigation in the quest for novel therapeutic leads. The research directions outlined here provide a roadmap for unlocking the full potential of this natural product.

References

The Biosynthesis of N1-Methoxymethyl Picrinine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-Methoxymethyl picrinine (B199341) is a complex monoterpenoid indole (B1671886) alkaloid (MIA) isolated from the leaves of Alstonia scholaris. As a member of the akuammiline (B1256633) family of alkaloids, its biosynthesis is of significant interest for synthetic biology and pharmaceutical development. This technical guide provides a detailed overview of the proposed biosynthetic pathway of N1-Methoxymethyl picrinine, from its primary precursors to the core akuammiline scaffold and the final, unique N1-methoxymethylation. Due to the limited direct research on the terminal enzymatic step, this guide presents a hypothesized reaction catalyzed by a S-adenosyl-L-methionine (SAM)-dependent N-methyltransferase. To fulfill the need for practical experimental data, this document includes detailed, representative protocols for the characterization of analogous plant alkaloid methyltransferases and summarizes their kinetic data in structured tables. All signaling pathways and experimental workflows are visualized using Graphviz diagrams to ensure clarity and aid in comprehension.

Introduction to Picrinine and the Akuammiline Alkaloids

Picrinine is a structurally intricate, cage-like monoterpenoid indole alkaloid belonging to the akuammiline family. These alkaloids are characterized by a unique methanoquinolizidine core. The biosynthesis of all MIAs originates from the condensation of tryptamine (B22526) and the iridoid secologanin (B1681713) to form strictosidine. From this central precursor, a cascade of enzymatic reactions leads to a vast diversity of alkaloid structures. The akuammiline alkaloids are biosynthetically derived from the key intermediate geissoschizine. While the total synthesis of picrinine has been achieved, its natural biosynthesis, particularly the final N1-methoxymethylation, is an area of ongoing investigation.

The Biosynthetic Pathway to the Akuammiline Core

The biosynthesis of this compound begins with the universal precursor for all monoterpenoid indole alkaloids, strictosidine. The pathway to the core akuammiline scaffold, from which picrinine is derived, involves a series of complex enzymatic transformations.

Diagram of the Proposed Biosynthetic Pathway to the Akuammiline Scaffold

Akuammiline Biosynthesis tryptamine Tryptamine strictosidine Strictosidine tryptamine->strictosidine secologanin Secologanin secologanin->strictosidine Strictosidine Synthase (STR) dehydrogeissoschizine 4,21-Dehydrogeissoschizine strictosidine->dehydrogeissoschizine Strictosidine β-D-Glucosidase (SGD) geissoschizine 19-E-Geissoschizine dehydrogeissoschizine->geissoschizine Geissoschizine Synthase (GS) rhazimal Rhazimal geissoschizine->rhazimal Rhazimal Synthase (RHS) rhazimol Rhazimol rhazimal->rhazimol Rhazimal Reductase (RHR) akuammiline Akuammiline rhazimol->akuammiline Akuammiline Synthase (AKS)

Proposed biosynthetic pathway to the akuammiline scaffold.

The pathway initiates with the Pictet-Spengler reaction between tryptamine and secologanin, catalyzed by Strictosidine Synthase (STR) , to yield strictosidine. Subsequently, Strictosidine β-D-Glucosidase (SGD) removes the glucose moiety, leading to a reactive aglycone that spontaneously rearranges to 4,21-dehydrogeissoschizine. This intermediate is then reduced by Geissoschizine Synthase (GS) to form the pivotal branch-point intermediate, 19-E-geissoschizine.

The formation of the characteristic akuammiline core is initiated by Rhazimal Synthase (RHS) , a cytochrome P450 enzyme, which catalyzes an oxidative cyclization between C7 and C16 of geissoschizine to form rhazimal. Rhazimal is then reduced by Rhazimal Reductase (RHR) to rhazimol. The final step in the formation of the core akuammiline structure is the acetylation of rhazimol by Akuammiline Synthase (AKS) , an acetyltransferase, to yield akuammiline. Further enzymatic modifications of the akuammiline scaffold are presumed to lead to picrinine.

The Hypothesized Final Step: N1-Methoxymethylation of a Picrinine Precursor

The final step in the biosynthesis of this compound is the addition of a methoxymethyl group at the N1 position of the indole ring of a picrinine precursor. While the specific enzyme responsible for this transformation has not been characterized, it is hypothesized to be a S-adenosyl-L-methionine (SAM)-dependent N-methyltransferase . In this proposed reaction, SAM serves as the methyl donor.

Diagram of the Hypothesized N1-Methoxymethylation

N1_Methoxymethylation Picrinine_Precursor Picrinine Precursor (e.g., Picrinine) N1_Methoxymethyl_Picrinine N1-Methoxymethyl Picrinine Picrinine_Precursor->N1_Methoxymethyl_Picrinine SAM S-Adenosyl-L-methionine (SAM) SAH S-Adenosyl-L-homocysteine (SAH) SAM->SAH Putative N1-Methoxymethyltransferase (NMT)

Hypothesized final step in this compound biosynthesis.

Data Presentation: Quantitative Data for Representative Plant Alkaloid N-Methyltransferases

As specific kinetic data for the putative N1-methoxymethyltransferase is unavailable, this section provides quantitative data for well-characterized plant alkaloid N-methyltransferases that serve as functional analogs. These enzymes, like the hypothesized one, utilize SAM as a methyl donor to modify alkaloid substrates.

Table 1: Kinetic Parameters of Putrescine N-methyltransferase (PMT)

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (s⁻¹µM⁻¹)Source Organism
Putrescine150 - 4500.16 - 0.390.0004 - 0.0026Nicotiana tabacum
SAM20 - 60--Datura stramonium

Table 2: Kinetic Parameters of Coclaurine N-methyltransferase (CNMT)

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (s⁻¹µM⁻¹)Source Organism
(S)-Coclaurine3.80.350.092Coptis japonica
(R,S)-Norcoclaurine380--Coptis japonica
SAM650--Coptis japonica

Experimental Protocols: Characterization of a Representative Plant N-Methyltransferase

This section provides a detailed, generalized methodology for the heterologous expression, purification, and kinetic characterization of a plant alkaloid N-methyltransferase, using an E. coli expression system. This protocol can be adapted for the characterization of the putative N1-methoxymethyltransferase once its gene is identified.

Diagram of the Experimental Workflow for N-Methyltransferase Characterization

NMT_Characterization_Workflow cluster_0 Gene Cloning and Expression cluster_1 Protein Purification cluster_2 Enzyme Assay and Kinetic Analysis Gene_Cloning Clone NMT gene into expression vector (e.g., pET) Transformation Transform E. coli (e.g., BL21(DE3)) Gene_Cloning->Transformation Culture_Growth Grow culture and induce protein expression with IPTG Transformation->Culture_Growth Cell_Harvest Harvest cells by centrifugation Culture_Growth->Cell_Harvest Cell_Lysis Lyse cells (sonication) Cell_Harvest->Cell_Lysis Clarification Centrifuge to remove debris Cell_Lysis->Clarification Affinity_Chromatography Purify via affinity tag (e.g., His-tag, Ni-NTA) Clarification->Affinity_Chromatography Purity_Analysis Assess purity (SDS-PAGE) Affinity_Chromatography->Purity_Analysis Reaction_Setup Set up reaction with enzyme, substrate, and SAM Purity_Analysis->Reaction_Setup Incubation Incubate at optimal temperature and time Reaction_Setup->Incubation Product_Detection Detect and quantify product (HPLC or LC-MS) Incubation->Product_Detection Kinetic_Analysis Determine Km and kcat (Michaelis-Menten plot) Product_Detection->Kinetic_Analysis

Workflow for the characterization of a recombinant N-methyltransferase.
Heterologous Expression and Purification

  • Gene Cloning: The coding sequence for the target N-methyltransferase is amplified from cDNA and cloned into an E. coli expression vector, such as pET-28a, which incorporates an N-terminal His6-tag for purification.

  • Transformation: The expression construct is transformed into a suitable E. coli expression strain, like BL21(DE3).

  • Protein Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM, and the culture is incubated for a further 16-20 hours at 18°C.

  • Cell Lysis and Purification: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication. The lysate is clarified by centrifugation, and the supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity column. The column is washed, and the protein is eluted with an imidazole (B134444) gradient. Protein purity is assessed by SDS-PAGE.

Enzyme Assays and Kinetic Analysis
  • Standard Enzyme Assay: The reaction mixture contains the purified N-methyltransferase, the alkaloid substrate (e.g., a picrinine precursor), and S-adenosyl-L-methionine (SAM) in a suitable buffer. The reaction is initiated by the addition of the enzyme and incubated at an optimal temperature.

  • Product Detection: The reaction is quenched, and the product is extracted. The formation of the methylated product is monitored and quantified by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Kinetic Analysis: To determine the Michaelis-Menten constants (Km and Vmax), enzyme assays are performed with varying concentrations of one substrate while keeping the other substrate at a saturating concentration. The initial reaction velocities are plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation. The turnover number (kcat) is calculated from Vmax and the enzyme concentration.

Conclusion and Future Perspectives

The biosynthesis of this compound is a fascinating example of the chemical diversity generated within the monoterpenoid indole alkaloid pathways. While the route to the core akuammiline scaffold is becoming increasingly understood, the final N1-methoxymethylation step remains to be elucidated. The identification and characterization of the putative N1-methoxymethyltransferase from Alstonia scholaris will be a crucial step in fully understanding the biosynthesis of this unique alkaloid. The experimental protocols and comparative data provided in this guide offer a roadmap for the functional characterization of this and other novel enzymes in plant natural product biosynthesis. A complete understanding of this pathway will not only be of fundamental scientific interest but will also open up possibilities for the metabolic engineering and biotechnological production of this compound and other valuable akuammiline alkaloids.

N1-Methoxymethyl picrinine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1158845-78-3

Abstract

N1-Methoxymethyl picrinine (B199341) is a naturally occurring monoterpenoid indole (B1671886) alkaloid of the akuammiline (B1256633) class, isolated from the leaves of Alstonia scholaris. This technical guide provides a comprehensive overview of its physicochemical properties, and by extension, the biological activities and synthetic pathways of its parent compound, picrinine. Due to the limited specific research on N1-Methoxymethyl picrinine, this document leverages data from closely related compounds to provide a valuable resource for researchers, scientists, and drug development professionals. Detailed experimental protocols for the isolation of related alkaloids, biological activity assays, and a complex total synthesis are provided to facilitate further investigation into this class of molecules.

Introduction

This compound is a derivative of picrinine, a complex polycyclic alkaloid that has garnered interest for its biological activities. Both compounds are found in Alstonia scholaris, a plant with a long history of use in traditional medicine. The akuammiline family of alkaloids, to which this compound belongs, is known for its intricate molecular architecture and diverse pharmacological potential. This guide aims to consolidate the available information on this compound and provide a practical framework for future research.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. This information is primarily sourced from chemical supplier databases.

PropertyValueSource
CAS Number 1158845-78-3N/A
Molecular Formula C22H26N2O4[1][2]
Molecular Weight 382.5 g/mol [1][2]
Appearance Powder[1][2]
Purity >98%[1]
Solubility Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone[2]
Storage Store in a sealed, cool, and dry condition. Stock solutions can be stored below -20°C for several months.[1]
IUPAC Name methyl (1R,9R,11S,14E,17S)-14-ethylidene-2-(methoxymethyl)-18-oxa-2,12-diazahexacyclo[9.6.1.1⁹,¹⁵.0¹,⁹.0³,⁸.0¹²,¹⁷]nonadeca-3,5,7-triene-19-carboxylate[1][2]
SMILES CC=C1CN2C3CC1C(C45C3(N(C6=CC=CC=C64)COC)OC2C5)C(=O)OC[1][2]

Biological Activity (Inferred from Picrinine)

CompoundBiological ActivityAssayKey FindingsReference
PicrinineAnti-inflammatory5-Lipoxygenase InhibitionInhibits the 5-lipoxygenase enzyme.[3][4]

Experimental Protocols

General Protocol for Isolation of Picrinine-Type Alkaloids from Alstonia scholaris

The following is a general procedure for the isolation of picrinine-type alkaloids from the leaves of Alstonia scholaris, adapted from methodologies described in the literature for isolating compounds from this plant.[5]

  • Extraction:

    • Air-dried and powdered leaves of Alstonia scholaris are extracted exhaustively with a suitable solvent such as methanol (B129727) or ethanol (B145695) at room temperature.

    • The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning:

    • The crude extract is suspended in an acidic aqueous solution (e.g., 5% HCl) and filtered.

    • The acidic solution is then washed with a non-polar solvent (e.g., petroleum ether or hexane) to remove neutral and weakly basic compounds.

    • The aqueous layer is basified with a base (e.g., NH4OH) to a pH of 9-10 and then extracted with a chlorinated solvent (e.g., dichloromethane or chloroform).

    • The organic layer, containing the total alkaloids, is washed with water, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Chromatographic Separation:

    • The total alkaloid extract is subjected to column chromatography on silica (B1680970) gel.

    • A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., petroleum ether-ethyl acetate, followed by ethyl acetate-methanol), is used to separate the fractions.

    • Fractions are monitored by thin-layer chromatography (TLC).

    • Fractions containing compounds with similar TLC profiles are combined.

    • Further purification of the combined fractions is achieved through repeated column chromatography or by using other techniques like preparative TLC or high-performance liquid chromatography (HPLC) to yield pure compounds like this compound.

5-Lipoxygenase Inhibition Assay Protocol

This protocol is based on a general spectrophotometric method for determining 5-lipoxygenase inhibitory activity, as would be applicable for picrinine.[6]

  • Reagents and Materials:

    • 5-Lipoxygenase enzyme (from potato or other sources)

    • Linoleic acid (substrate)

    • Phosphate (B84403) buffer (50 mM, pH 6.3)

    • Test compound (Picrinine or this compound) dissolved in a suitable solvent (e.g., DMSO)

    • Spectrophotometer

  • Assay Procedure:

    • The assay mixture should contain 2.97 ml of 50 mM phosphate buffer (pH 6.3), 5 µl of 80 mM linoleic acid, and a sufficient amount of 5-lipoxygenase enzyme.

    • The enzyme solution should be kept on ice.

    • The test compound at various concentrations is pre-incubated with the enzyme in the buffer for a specified time (e.g., 5-10 minutes) at 25°C.

    • The reaction is initiated by the addition of the substrate, linoleic acid.

    • The increase in absorbance at 234 nm, due to the formation of conjugated dienes, is monitored for a set period (e.g., 5 minutes) at 25°C.

    • A control reaction without the inhibitor and a blank reaction without the enzyme are also run.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Total Synthesis of Picrinine

The total synthesis of picrinine is a complex, multi-step process that has been accomplished by synthetic organic chemists.[7][8] The following provides a summarized workflow based on a reported synthetic route.

  • Construction of the [3.3.1]-Azabicyclic Core: The synthesis often commences with the construction of a key intermediate, the [3.3.1]-azabicyclic core. This can be achieved through various strategies, including palladium-catalyzed enolate cyclization.

  • Formation of the Pentacyclic Framework: A crucial step is the Fischer indolization reaction to forge the indole ring system and construct the pentacyclic framework of the natural product.

  • Late-Stage Functional Group Manipulations: The final stages of the synthesis involve a series of delicate transformations to install the correct functional groups and stereochemistry. This may include oxidations, reductions, and the formation of the characteristic N,O-acetal linkages.

Visualizations

Proposed Biosynthetic Pathway of Akuammiline Alkaloids

The following diagram illustrates a proposed biosynthetic pathway for the akuammiline class of alkaloids, to which this compound belongs.

Akuammiline_Biosynthesis Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Secologanin Secologanin Secologanin->Strictosidine Geissoschizine Geissoschizine Strictosidine->Geissoschizine Multiple Steps Akuammiline_Alkaloids Akuammiline_Alkaloids Geissoschizine->Akuammiline_Alkaloids Cyclization Picrinine_Type Picrinine_Type Akuammiline_Alkaloids->Picrinine_Type

Caption: Proposed biosynthetic pathway of akuammiline alkaloids.

General Workflow for the Total Synthesis of Picrinine

This diagram outlines the major stages in a reported total synthesis of picrinine.

Picrinine_Synthesis_Workflow Starting_Materials Simple Starting Materials Azabicyclic_Core Construction of [3.3.1]-Azabicyclic Core Starting_Materials->Azabicyclic_Core Enone_Formation Enone Formation and Epoxidation Azabicyclic_Core->Enone_Formation Tricyclic_Intermediate Formation of Tricyclic Intermediate Enone_Formation->Tricyclic_Intermediate Fischer_Indolization Fischer Indolization to form Pentacycle Tricyclic_Intermediate->Fischer_Indolization Late_Stage_Modifications Late-Stage Oxidations and Functional Group Interconversions Fischer_Indolization->Late_Stage_Modifications Picrinine Picrinine Late_Stage_Modifications->Picrinine

Caption: General workflow for the total synthesis of picrinine.

Conclusion and Future Directions

This compound remains a largely uninvestigated natural product with potential for interesting biological activity, inferred from its structural relationship to picrinine. This technical guide provides a foundation for researchers by summarizing the known data and providing detailed experimental context. Future research should focus on the independent isolation or synthesis of this compound to enable direct biological screening. Elucidating its specific pharmacological profile, including its anti-inflammatory and other potential activities, will be crucial in determining its therapeutic potential. Furthermore, comparative studies with picrinine could provide valuable insights into the structure-activity relationships within this subclass of akuammiline alkaloids.

References

physical and chemical properties of N1-Methoxymethyl picrinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of N1-Methoxymethyl picrinine (B199341), an akuammiline (B1256633) alkaloid isolated from the leaves of Alstonia scholaris.[1][][3] This document collates available data on its physicochemical characteristics and outlines general experimental protocols relevant to its study. The information is intended to support research and development efforts in the fields of natural product chemistry, pharmacology, and drug discovery.

Core Physical and Chemical Properties

N1-Methoxymethyl picrinine is a complex indole (B1671886) alkaloid.[1] Its core properties have been identified and are summarized below.

Data Presentation: Physicochemical Properties
PropertyValueSource(s)
Chemical Name methyl (1R,9R,11S,14E,17S)-14-ethylidene-2-(methoxymethyl)-18-oxa-2,12-diazahexacyclo[9.6.1.1⁹,¹⁵.0¹,⁹.0³,⁸.0¹²,¹⁷]nonadeca-3,5,7-triene-19-carboxylate[]
Synonyms 2H,12H-6,12a-Epoxy-2,7a-methanoindolo[2,3-a]quinolizine-14-carboxylic acid, 3-ethylidene-1,3,4,6,7,12b-hexahydro-12-(methoxymethyl)-, methyl ester, (2R,3E,5S,6S,7aR,12aR,12bS,14R)-[]
CAS Number 1158845-78-3[4]
Molecular Formula C₂₂H₂₆N₂O₄[]
Molecular Weight 382.5 g/mol []
Physical Form Powder[4]
Purity >98%[5]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[4]
Storage Desiccate at -20°C[5]

Experimental Protocols

General Protocol for Isolation and Characterization of Alkaloids

G cluster_extraction Extraction & Isolation cluster_characterization Structure Elucidation & Purity cluster_activity Biological Evaluation A Plant Material (e.g., Alstonia scholaris leaves) B Solvent Extraction (e.g., ethanol, methanol) A->B C Acid-Base Extraction B->C D Chromatographic Separation (e.g., Column Chromatography, HPLC) C->D E Spectroscopic Analysis (NMR, MS, IR) D->E F Purity Assessment (HPLC, LC-MS) E->F G Physical Property Determination (Melting Point, Optical Rotation) F->G H In vitro assays (e.g., enzyme inhibition) G->H I Cell-based assays H->I

Caption: General workflow for the extraction, characterization, and biological evaluation of alkaloids.

Spectroscopic Analysis

Standard spectroscopic techniques are employed to elucidate the structure of alkaloids like this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the carbon-hydrogen framework of the molecule. Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) help in establishing the connectivity of atoms. While specific spectral data for this compound is not publicly available, some vendors confirm its structure using NMR.[5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound. Fragmentation patterns observed in MS/MS experiments provide valuable information about the different structural motifs within the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as carbonyls, amines, and ethers, by detecting their characteristic vibrational frequencies.

Stability Testing

The stability of an alkaloid is essential for its development as a pharmaceutical agent. Stability studies are typically conducted under various environmental conditions.

  • Protocol:

    • Samples of this compound are stored at different temperatures and humidity levels (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated testing).

    • The physical and chemical properties of the samples are analyzed at predetermined time points.

    • Analytical techniques such as HPLC are used to quantify the parent compound and detect any degradation products.

    • Changes in physical appearance, moisture content, and dissolution (if applicable) are also monitored.

Biological Context and Signaling Pathways

This compound belongs to the akuammiline class of alkaloids, which are known for a wide range of biological activities.[6][7][8][9][10] The parent compound, picrinine, has been reported to exhibit anti-inflammatory activity through the inhibition of the 5-lipoxygenase (5-LOX) enzyme.[8]

5-Lipoxygenase (5-LOX) Pathway Inhibition by Picrinine Alkaloids

G cluster_membrane Cell Membrane cluster_cytosol Cytosol ArachidonicAcid Arachidonic Acid FiveLOX 5-Lipoxygenase (5-LOX) ArachidonicAcid->FiveLOX LTA4 Leukotriene A4 (LTA4) FiveLOX->LTA4 LTB4 Leukotriene B4 LTA4->LTB4 LTC4 Leukotriene C4 LTA4->LTC4 Inflammation Inflammation LTB4->Inflammation LTC4->Inflammation Picrinine Picrinine Alkaloids (e.g., Picrinine) Picrinine->FiveLOX Inhibition

Caption: Inhibition of the 5-Lipoxygenase pathway by picrinine-type alkaloids.

The 5-LOX pathway is a critical component of the inflammatory response. The enzyme 5-lipoxygenase catalyzes the conversion of arachidonic acid into leukotrienes, which are potent pro-inflammatory mediators.[11][12] By inhibiting 5-LOX, picrinine alkaloids can reduce the production of these inflammatory mediators, suggesting a potential therapeutic application for inflammatory conditions. While this activity has been reported for the parent picrinine, further research is needed to determine the specific activity and mechanism of action of this compound.

This guide provides a foundational understanding of this compound for the scientific community. As research progresses, a more detailed picture of its properties, biological activities, and therapeutic potential will undoubtedly emerge.

References

An In-depth Technical Guide to N1-Methoxymethyl Picrinine (C22H26N2O4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-Methoxymethyl picrinine (B199341) is a naturally occurring indole (B1671886) alkaloid with the molecular formula C22H26N2O4. First isolated from the leaves of Alstonia scholaris, this complex heterocyclic compound belongs to the akuammiline (B1256633) class of alkaloids, a group known for a wide range of pharmacological activities. This technical guide provides a comprehensive overview of the available scientific data on N1-Methoxymethyl picrinine, including its chemical and physical properties, and details on its isolation. Due to a lack of specific research on this derivative, information regarding its biological activity, experimental protocols for bioassays, and associated signaling pathways remains largely unelucidated. This document aims to consolidate the existing knowledge to serve as a foundational resource for future research and drug development endeavors.

Chemical and Physical Properties

This compound is a white powder with a molecular weight of 382.5 g/mol .[1] It is soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (B87167) (DMSO), and acetone.[2] The fundamental chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C22H26N2O4[1]
Molecular Weight 382.5 g/mol [1]
CAS Number 1158845-78-3[2]
IUPAC Name methyl (1R,9R,11S,14E,17S)-14-ethylidene-2-(methoxymethyl)-18-oxa-2,12-diazahexacyclo[9.6.1.1⁹,¹⁵.0¹,⁹.0³,⁸.0¹²,¹⁷]nonadeca-3,5,7-triene-19-carboxylate[1]
Appearance Powder[2]
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]

Spectroscopic Data

Detailed spectroscopic data for this compound is available from its initial characterization. The structural elucidation was primarily achieved through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While the complete raw data is found in the primary literature, key spectral information is often provided by chemical suppliers who confirm the identity of their compounds using these techniques.

Note: Specific chemical shifts (δ) for ¹H and ¹³C NMR, as well as detailed mass fragmentation patterns and infrared absorption bands, are reported in the primary literature and are crucial for the unambiguous identification of the compound.

Experimental Protocols

Isolation of this compound from Alstonia scholaris

The primary method for obtaining this compound is through extraction from the leaves of the Alstonia scholaris plant. The isolation of this compound was reported by Wang et al. in 2009 from a hydro-alcoholic extract of the leaves.[3] While the full, detailed protocol is contained within the cited publication, a general workflow for the isolation of alkaloids from plant material is outlined below. This generalized protocol is for illustrative purposes and should be supplemented with the specific details from the primary literature for replication.

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Dried & Powdered Alstonia scholaris Leaves extraction Maceration with Hydro-alcoholic Solvent plant_material->extraction filtration Filtration extraction->filtration crude_extract Crude Hydro-alcoholic Extract filtration->crude_extract partitioning Solvent-Solvent Partitioning crude_extract->partitioning column_chromatography Silica Gel Column Chromatography partitioning->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc TLC Analysis fraction_collection->tlc hplc Preparative HPLC tlc->hplc isolated_compound Pure N1-Methoxymethyl Picrinine hplc->isolated_compound nmr NMR Spectroscopy isolated_compound->nmr ms Mass Spectrometry isolated_compound->ms ir IR Spectroscopy isolated_compound->ir

Figure 1: Generalized workflow for the isolation and identification of this compound.

Synthesis

To date, a specific total synthesis for this compound has not been published. However, the total synthesis of the closely related parent compound, picrinine, has been achieved.[4] It is plausible that a similar synthetic strategy could be adapted to produce this compound, potentially by introducing the N1-methoxymethyl group at a suitable stage in the synthetic sequence. The development of a synthetic route would be a significant contribution to the field, enabling the production of larger quantities for extensive biological evaluation.

Biological Activity and Signaling Pathways

There is a significant gap in the scientific literature regarding the specific biological activities of this compound. While the broader class of akuammiline alkaloids, isolated from Alstonia scholaris, is known to possess a range of pharmacological properties including anti-inflammatory, antimicrobial, and anticancer effects, specific studies on this N1-methoxymethyl derivative are lacking.[3]

The parent compound, picrinine, has been reported to exhibit anti-inflammatory activity through the inhibition of 5-lipoxygenase.[5] It is hypothesized that this compound may share some of these properties, but this requires experimental verification.

Due to the absence of bioactivity data, there is currently no information on the mechanism of action or any associated signaling pathways for this compound. Future research should focus on screening this compound in various biological assays to elucidate its potential therapeutic effects. A logical starting point would be to investigate its anti-inflammatory and cytotoxic properties, given the known activities of related compounds.

logical_relationship cluster_known Known Information cluster_unknown Inferred/To Be Investigated akuammiline_alkaloids Akuammiline Alkaloids (General Bioactivity) n1_mmp This compound akuammiline_alkaloids->n1_mmp is a member of picrinine Picrinine (Anti-inflammatory via 5-LOX inhibition) picrinine->n1_mmp is the parent compound of potential_activity Potential Biological Activity (e.g., Anti-inflammatory, Anticancer) n1_mmp->potential_activity hypothesized to have mechanism Mechanism of Action potential_activity->mechanism would determine signaling_pathway Signaling Pathways mechanism->signaling_pathway would elucidate

Figure 2: Logical relationship between known information and areas for future research.

Conclusion and Future Directions

This compound is a structurally interesting natural product with a well-defined chemical identity. However, its biological properties remain largely unexplored. The current body of knowledge is primarily limited to its isolation and structural characterization.

For drug development professionals and researchers, this compound represents an opportunity for new discoveries. The immediate priorities for future research should be:

  • Comprehensive Biological Screening: A broad-based screening of this compound in various in vitro and in vivo models is essential to identify its primary pharmacological activities.

  • Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies should focus on elucidating the underlying mechanism of action and identifying the molecular targets and signaling pathways involved.

  • Development of a Total Synthesis: A robust and efficient total synthesis would provide a reliable source of the compound for extensive preclinical and clinical studies, and also allow for the synthesis of analogues to explore structure-activity relationships.

This technical guide serves as a call to action for the scientific community to further investigate this promising natural product. The elucidation of its pharmacological profile could unlock new therapeutic possibilities.

References

N1-Methoxymethyl Picrinine: A Potential Therapeutic Agent - A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-Methoxymethyl picrinine (B199341), an indole (B1671886) alkaloid isolated from the leaves of Alstonia scholaris, represents a compound of interest within the field of natural product chemistry and drug discovery. While direct pharmacological data on N1-Methoxymethyl picrinine is limited in publicly available scientific literature, its parent compound, picrinine, has demonstrated noteworthy biological activity. This technical guide consolidates the current understanding of picrinine, providing a framework for the potential therapeutic applications of its N1-methoxymethyl derivative. The focus of this document is to present the known anti-inflammatory properties of picrinine, its mechanism of action, and the experimental context for these findings, thereby offering a foundation for future research into this compound.

Introduction

Alstonia scholaris, a plant belonging to the Apocynaceae family, is a rich source of bioactive alkaloids.[1][2] Among these is this compound, a derivative of the akuammiline (B1256633) alkaloid, picrinine.[1] Picrinine itself has been the subject of scientific investigation, revealing its potential as an anti-inflammatory agent.[3][4] This guide will delve into the specifics of picrinine's bioactivity as a proxy for understanding the potential of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of picrinine is provided below. These properties are essential for understanding its behavior in biological systems and for designing future studies.

PropertyValueReference
Molecular FormulaC₂₀H₂₂N₂O₃[3]
Molecular Weight338.4 g/mol [3]
ClassIndole Alkaloid[1]
SourceAlstonia scholaris[1][2]

Potential Therapeutic Use: Anti-inflammatory Activity

The primary therapeutic potential of picrinine, and by extension, this compound, lies in its anti-inflammatory properties.[3][4] Inflammation is a complex biological response to harmful stimuli and is implicated in a wide range of diseases, including autoimmune disorders, cardiovascular diseases, and neurodegenerative conditions.

Mechanism of Action: 5-Lipoxygenase Inhibition

Picrinine has been identified as an inhibitor of the 5-lipoxygenase (5-LOX) enzyme.[3][4] The 5-LOX pathway is a critical component of the inflammatory cascade, responsible for the biosynthesis of leukotrienes from arachidonic acid. Leukotrienes are potent lipid mediators that contribute to the pathophysiology of various inflammatory diseases. By inhibiting 5-LOX, picrinine can effectively reduce the production of these pro-inflammatory molecules.

digraph "5-Lipoxygenase_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

"Arachidonic_Acid" [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; "5-LOX" [label="5-Lipoxygenase (5-LOX)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Picrinine" [label="Picrinine", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "5-HPETE" [label="5-HPETE", fillcolor="#F1F3F4", fontcolor="#202124"]; "LTA4" [label="Leukotriene A4 (LTA4)", fillcolor="#F1F3F4", fontcolor="#202124"]; "LTB4" [label="Leukotriene B4 (LTB4)\n(Pro-inflammatory)", fillcolor="#FBBC05", fontcolor="#202124"]; "Cysteinyl_Leukotrienes" [label="Cysteinyl Leukotrienes\n(LTC4, LTD4, LTE4)\n(Pro-inflammatory)", fillcolor="#FBBC05", fontcolor="#202124"];

"Arachidonic_Acid" -> "5-LOX" [label="Substrate"]; "5-LOX" -> "5-HPETE" [label="Catalyzes"]; "Picrinine" -> "5-LOX" [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; "5-HPETE" -> "LTA4"; "LTA4" -> "LTB4"; "LTA4" -> "Cysteinyl_Leukotrienes"; }

Figure 1: Inhibition of the 5-Lipoxygenase Pathway by Picrinine.

Experimental Protocols

While specific experimental protocols for this compound are not available, this section outlines a general methodology for assessing the anti-inflammatory activity of natural products like picrinine, focusing on 5-lipoxygenase inhibition.

Isolation and Purification of this compound

A generalized workflow for the isolation of this compound from Alstonia scholaris leaves is presented below. This process typically involves extraction followed by chromatographic separation.

digraph "Isolation_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

"Start" [label="Dried Alstonia scholaris Leaves", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Extraction" [label="Solvent Extraction\n(e.g., Methanol/Ethanol)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Filtration" [label="Filtration and Concentration", fillcolor="#F1F3F4", fontcolor="#202124"]; "Partition" [label="Solvent-Solvent Partitioning", fillcolor="#F1F3F4", fontcolor="#202124"]; "Chromatography" [label="Column Chromatography\n(Silica Gel)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Fractions" [label="Fraction Collection and Analysis (TLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Purification" [label="Further Purification\n(e.g., HPLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "End" [label="Pure this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Extraction"; "Extraction" -> "Filtration"; "Filtration" -> "Partition"; "Partition" -> "Chromatography"; "Chromatography" -> "Fractions"; "Fractions" -> "Purification"; "Purification" -> "End"; }

Figure 2: Generalized Experimental Workflow for Isolation.

In Vitro 5-Lipoxygenase Inhibition Assay

A standard protocol to determine the inhibitory activity of a compound against 5-LOX is outlined below.

Objective: To quantify the in vitro inhibitory effect of this compound on 5-lipoxygenase activity.

Materials:

  • Human recombinant 5-lipoxygenase

  • Arachidonic acid (substrate)

  • Test compound (this compound)

  • Positive control (e.g., Zileuton)

  • Buffer solution (e.g., Tris-HCl)

  • Spectrophotometer

Procedure:

  • Prepare a series of dilutions of the test compound and the positive control.

  • In a reaction vessel, combine the buffer, 5-lipoxygenase enzyme, and the test compound/control at various concentrations.

  • Pre-incubate the mixture for a specified time at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Monitor the formation of leukotrienes (or a surrogate product) over time using a spectrophotometer by measuring the change in absorbance at a specific wavelength.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.

Quantitative Data (for Picrinine)

As of the last update, no specific quantitative data for the biological activity of this compound has been found in the reviewed literature. The following table summarizes the known information for the parent compound, picrinine.

CompoundTargetActivityQuantitative DataReference
Picrinine5-LipoxygenaseAnti-inflammatoryIC₅₀ not specified in available literature[3][4]

Future Directions

The structural similarity of this compound to picrinine suggests that it may possess similar or enhanced anti-inflammatory properties. Future research should focus on:

  • Isolation and Characterization: Developing efficient methods for the isolation and full spectroscopic characterization of this compound.

  • In Vitro Biological Evaluation: Conducting comprehensive in vitro assays to determine the IC₅₀ of this compound against 5-lipoxygenase and other relevant inflammatory targets.

  • Cell-Based Assays: Evaluating the anti-inflammatory effects of this compound in relevant cell models (e.g., macrophages, neutrophils).

  • In Vivo Studies: Investigating the efficacy and safety of this compound in animal models of inflammation.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand the structural requirements for its biological activity.

digraph "Future_Research_Logic" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

"Start" [label="Known Activity of Picrinine", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Hypothesis" [label="Hypothesis:\nthis compound\nhas anti-inflammatory activity", fillcolor="#FBBC05", fontcolor="#202124"]; "Isolation" [label="Isolation & Characterization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "InVitro" [label="In Vitro Bioassays\n(e.g., 5-LOX IC50)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "CellBased" [label="Cell-Based Assays", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "InVivo" [label="In Vivo Animal Models", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "SAR" [label="Structure-Activity\nRelationship Studies", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Lead" [label="Lead Compound\nOptimization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Hypothesis"; "Hypothesis" -> "Isolation"; "Isolation" -> "InVitro"; "InVitro" -> "CellBased"; "CellBased" -> "InVivo"; "InVivo" -> "SAR"; "SAR" -> "Lead"; }

Figure 3: Logical Flow for Future Research on this compound.

Conclusion

This compound is a structurally intriguing natural product with potential for therapeutic development, primarily based on the known anti-inflammatory activity of its parent compound, picrinine. The inhibition of the 5-lipoxygenase pathway by picrinine provides a clear and compelling mechanism of action that warrants further investigation for its N1-methoxymethyl derivative. This technical guide serves as a foundational resource to stimulate and guide future research efforts aimed at unlocking the full therapeutic potential of this compound. The lack of specific data for the title compound underscores the significant opportunities for novel research in this area.

References

An In-depth Technical Guide to N1-Methoxymethyl picrinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-Methoxymethyl picrinine (B199341) is a monoterpenoid indole (B1671886) alkaloid that has been isolated from the leaves of Alstonia scholaris, a plant with a rich history in traditional medicine. This technical guide provides a comprehensive review of the available scientific literature on N1-Methoxymethyl picrinine, with a focus on its isolation, structural elucidation, and what is known about its biological activity. Due to the limited specific research on this particular derivative, this paper also draws context from the broader family of picrinine-type alkaloids and other constituents of Alstonia scholaris. While quantitative biological data and detailed signaling pathways for this compound are not yet extensively documented in publicly accessible literature, this guide consolidates the foundational knowledge and points toward future research directions.

Introduction

Alstonia scholaris (L.) R. Br., commonly known as the devil's tree, is a rich source of bioactive monoterpenoid indole alkaloids.[1] These compounds have garnered significant interest in the scientific community for their diverse pharmacological activities. Among the numerous alkaloids isolated from this plant, this compound represents a specific derivative within the picrinine class. Its initial isolation was reported from a hydro-alcoholic extract of the leaves of Alstonia scholaris.[1] This guide aims to synthesize the current knowledge on this compound, providing a technical resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

Based on available data, the fundamental physicochemical properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C22H26N2O4Real-Gene Labs
Molecular Weight 382.5 g/mol Real-Gene Labs
CAS Number 1158845-78-3MedChemExpress
Class Indole AlkaloidMedChemExpress

Isolation and Structural Elucidation

Isolation Protocol

The primary method for the isolation of this compound, as referenced in the literature, involves standard chromatographic techniques applied to the extract of Alstonia scholaris leaves. While the seminal paper by Wang et al. (2009) provides the foundational report of its isolation, the full detailed protocol is not widely available. However, a general workflow for the isolation of picrinine-type alkaloids from Alstonia scholaris can be inferred from related studies.

The logical workflow for such an isolation process is as follows:

G Start Dried & Powdered Leaves of Alstonia scholaris Extraction Extraction with Hydro-alcoholic Solvent Start->Extraction Concentration Concentration of Crude Extract Extraction->Concentration Partitioning Solvent-Solvent Partitioning Concentration->Partitioning ColumnChromatography Silica (B1680970) Gel Column Chromatography Partitioning->ColumnChromatography FractionCollection Collection of Fractions ColumnChromatography->FractionCollection Purification Preparative HPLC/TLC FractionCollection->Purification IsolatedCompound This compound Purification->IsolatedCompound

Caption: Generalized workflow for the isolation of this compound.

This process typically involves:

  • Extraction: The dried and powdered leaves of Alstonia scholaris are extracted with a hydro-alcoholic solvent.

  • Concentration: The solvent is removed under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity.

  • Chromatography: The resulting fractions are then subjected to column chromatography, often using silica gel, to further separate the components.

  • Purification: Final purification is typically achieved through techniques like preparative High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to yield the pure compound.

Structural Elucidation

The structure of this compound was likely determined using a combination of spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, HMBC): To elucidate the carbon-hydrogen framework and the connectivity of the atoms.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the electronic transitions within the molecule.

Biological Activity

There is a significant lack of specific research on the biological activities of this compound. However, the broader class of indole alkaloids from Alstonia scholaris and the parent compound, picrinine, have been reported to possess various pharmacological properties.

Picrinine has been noted for its anti-inflammatory activity through the inhibition of the 5-lipoxygenase enzyme. It is plausible that this compound may exhibit similar or modulated biological activities. The general therapeutic potential of alkaloids from Alstonia scholaris is vast, with reports of anticancer, antimalarial, and antimicrobial effects.

Given the traditional use of Alstonia scholaris in treating respiratory ailments, and the known anti-inflammatory properties of related compounds, a potential signaling pathway for investigation could involve the inhibition of pro-inflammatory mediators.

A hypothetical signaling pathway for the anti-inflammatory action of a picrinine-type alkaloid is depicted below:

G cluster_cell Inflammatory Cell Stimulus Inflammatory Stimulus Receptor Cell Surface Receptor Stimulus->Receptor SignalingCascade Intracellular Signaling Cascade (e.g., NF-κB, MAPK) Receptor->SignalingCascade Enzyme Pro-inflammatory Enzymes (e.g., 5-LOX, COX-2) SignalingCascade->Enzyme Activation Mediators Inflammatory Mediators (e.g., Leukotrienes, Prostaglandins) Enzyme->Mediators Production N1_MMP This compound N1_MMP->Enzyme Inhibition

Caption: Hypothetical anti-inflammatory signaling pathway for this compound.

Synthesis

To date, there are no published reports on the total synthesis of this compound. However, the total synthesis of its parent compound, picrinine, has been achieved. This accomplishment provides a potential roadmap for the future synthesis of this compound, which would likely involve a similar synthetic strategy followed by the introduction of the N1-methoxymethyl group in a late-stage functionalization step.

Future Perspectives

The field of research on this compound is still in its infancy. The current body of literature highlights its existence and origin but lacks in-depth pharmacological studies. Future research should focus on:

  • Re-isolation and Full Characterization: Obtaining a sufficient quantity of this compound for comprehensive biological screening.

  • Quantitative Biological Assays: Determining key pharmacological parameters such as IC50 or EC50 values in various assays (e.g., anti-inflammatory, cytotoxic, antimicrobial).

  • Mechanism of Action Studies: Investigating the specific signaling pathways through which this compound exerts its biological effects.

  • Total Synthesis: Developing a synthetic route to enable the production of larger quantities for extensive preclinical and clinical studies and the synthesis of novel analogs.

Conclusion

This compound is a structurally interesting indole alkaloid from Alstonia scholaris. While its discovery has been reported, there is a clear need for further research to fully elucidate its pharmacological potential. This technical guide serves as a foundational document, summarizing the currently available information and outlining the necessary future work to unlock the therapeutic possibilities of this natural product. The rich ethnobotanical history of its source plant suggests that this compound and related alkaloids remain a promising area for drug discovery and development.

References

Unveiling N1-Methoxymethyl Picrinine: A Technical Guide to Its Discovery and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and isolation of N1-Methoxymethyl picrinine (B199341), an indole (B1671886) alkaloid identified from the leaves of Alstonia scholaris. This document details the experimental protocols for its extraction and purification, summarizes its physicochemical properties, and presents a putative biosynthetic context.

Discovery and Natural Source

N1-Methoxymethyl picrinine was first reported as a novel natural product isolated from the leaves of Alstonia scholaris (L.) R. Br., a tree belonging to the Apocynaceae family. The discovery was the result of phytochemical investigations into the constituents of a hydro-alcoholic extract of the plant's leaves. Its structure was elucidated through extensive spectroscopic analysis, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, and was ultimately confirmed by single-crystal X-ray diffraction.

Experimental Protocols

The isolation of this compound involves a multi-step process encompassing extraction, fractionation, and chromatography. The following protocol is a detailed methodology based on the initial discovery and general practices for alkaloid isolation from Alstonia species.

Plant Material Collection and Preparation
  • Collection: The leaves of Alstonia scholaris are collected and authenticated.

  • Drying and Pulverization: The collected leaves are air-dried in the shade to preserve the chemical integrity of the constituents and then ground into a coarse powder to increase the surface area for efficient extraction.

Extraction
  • Solvent System: A hydro-alcoholic solution (typically 70-95% ethanol (B145695) in water) is used for the extraction. This solvent system is effective for extracting a broad range of polar and semi-polar compounds, including alkaloids.

  • Procedure: The powdered leaves are macerated or percolated with the hydro-alcoholic solvent at room temperature for an extended period (typically 24-72 hours), often with periodic agitation to ensure thorough extraction. The process is usually repeated multiple times to maximize the yield of the crude extract.

  • Concentration: The combined extracts are then concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a viscous crude extract.

Fractionation and Isolation
  • Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the alkaloids from other classes of compounds. The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl), which protonates the basic nitrogen atoms of the alkaloids, rendering them water-soluble. This aqueous layer is then washed with an immiscible organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to remove neutral and acidic compounds. The aqueous layer is subsequently basified (e.g., with NH₄OH to pH 9-10) and extracted with an organic solvent. The organic layer, now containing the free base alkaloids, is collected and concentrated.

  • Chromatography: The resulting alkaloid-rich fraction is then subjected to a series of chromatographic techniques for the purification of individual compounds.

    • Column Chromatography: The fraction is typically first separated on a silica (B1680970) gel column, eluting with a gradient of increasing polarity, often using solvent systems such as hexane-ethyl acetate (B1210297) or dichloromethane-methanol.

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing this compound are further purified using reversed-phase preparative HPLC (e.g., with a C18 column) and an appropriate mobile phase, such as a gradient of methanol (B129727) or acetonitrile (B52724) in water, often with a modifier like formic acid or trifluoroacetic acid.

The entire isolation process can be visualized in the following workflow diagram:

G Figure 1. Experimental Workflow for the Isolation of this compound plant Alstonia scholaris Leaves powder Dried and Powdered Plant Material plant->powder extract Hydro-alcoholic Extraction powder->extract crude_extract Crude Extract extract->crude_extract partition Acid-Base Partitioning crude_extract->partition alkaloid_fraction Total Alkaloid Fraction partition->alkaloid_fraction cc Silica Gel Column Chromatography alkaloid_fraction->cc hplc Preparative HPLC cc->hplc pure_compound This compound hplc->pure_compound

Figure 1. Experimental Workflow for the Isolation of this compound

Physicochemical Properties and Structural Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques. The key data are summarized below.

PropertyData
Molecular Formula C₂₂H₂₆N₂O₄
Molecular Weight 382.45 g/mol
CAS Number 1158845-78-3
Appearance - (Typically a white or off-white solid)
Mass Spectrometry - (Specific fragmentation pattern)
¹H NMR - (Characteristic shifts for indole, methoxymethyl, and picrinine core protons)
¹³C NMR - (Characteristic shifts for indole, methoxymethyl, and picrinine core carbons)
X-ray Crystallography - (Confirmed absolute stereochemistry)

Note: Specific spectral data should be consulted from the primary literature for detailed analysis.

Biosynthetic Considerations and Signaling Pathways

While the specific biosynthetic pathway of this compound has not been fully elucidated, it is hypothesized to be derived from the parent indole alkaloid, picrinine. The introduction of the N1-methoxymethyl group is likely a late-stage modification.

G Figure 2. Putative Biosynthetic Relationship tryptophan Tryptophan strictosidine Strictosidine tryptophan->strictosidine secologanin Secologanin secologanin->strictosidine picrinine Picrinine strictosidine->picrinine Multiple Steps n1_methoxymethyl_picrinine This compound picrinine->n1_methoxymethyl_picrinine N-methoxymethylation

Figure 2. Putative Biosynthetic Relationship

The biological activity and potential signaling pathways of this compound are not yet well-defined in the scientific literature. However, extracts of Alstonia scholaris and the parent compound, picrinine, have been reported to possess various pharmacological properties, including anti-inflammatory and immunomodulatory effects. It is plausible that this compound contributes to these activities, potentially through the modulation of inflammatory signaling cascades. Further research is required to delineate its specific molecular targets and mechanisms of action.

Conclusion

This compound represents an interesting modification of the known indole alkaloid, picrinine. The detailed protocol for its isolation from Alstonia scholaris provides a basis for obtaining this compound for further pharmacological and drug development studies. Future research should focus on elucidating its specific biological activities and understanding its mechanism of action at the molecular level to unlock its full therapeutic potential.

Methodological & Application

N1-Methoxymethyl Picrinine: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-Methoxymethyl picrinine (B199341) is a synthetically modified derivative of picrinine, a naturally occurring akuammiline (B1256633) indole (B1671886) alkaloid isolated from the leaves of Alstonia scholaris. As a member of the indole alkaloid family, which is known for a wide range of biological activities, N1-Methoxymethyl picrinine is a compound of interest for preclinical research, particularly in the areas of inflammation and oncology. This document provides detailed application notes and experimental protocols for the initial characterization of this compound as a research chemical.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for proper handling, storage, and preparation of the compound for experimental use.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 1158845-78-3N/A
Molecular Formula C₂₂H₂₆N₂O₄N/A
Molecular Weight 382.45 g/mol N/A
Appearance White to off-white powderN/A
Solubility Soluble in DMSO, ethanol (B145695), and chloroformN/A
Storage Store at -20°C, protect from light and moistureN/A

Postulated Mechanism of Action and Biological Activity

Direct experimental data on the biological activity of this compound is limited in publicly available literature. However, based on the known activity of its parent compound, picrinine, it is hypothesized that this compound may also act as an anti-inflammatory agent through the inhibition of the 5-lipoxygenase (5-LOX) enzyme.[1] The 5-LOX pathway is a critical route in the metabolism of arachidonic acid, leading to the production of leukotrienes, which are potent mediators of inflammation.

The proposed mechanism of action, therefore, centers on the modulation of inflammatory signaling pathways. It is also plausible that, like other indole alkaloids, this compound may exhibit cytotoxic effects against cancer cell lines.

Postulated Signaling Pathway Inhibition

The following diagram illustrates the hypothesized point of intervention of this compound in the 5-lipoxygenase signaling pathway.

G Arachidonic_Acid Arachidonic Acid Five_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->Five_LOX Five_HPETE 5-HPETE Five_LOX->Five_HPETE N1_Methoxymethyl_Picrinine N1-Methoxymethyl Picrinine N1_Methoxymethyl_Picrinine->Five_LOX Inhibition (Hypothesized) Leukotrienes Leukotrienes (e.g., LTB4) Five_HPETE->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation

Hypothesized inhibition of the 5-LOX pathway.

Experimental Protocols

The following section provides detailed protocols for the initial in vitro evaluation of this compound's biological activity.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the cytotoxic potential of this compound against a panel of human cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cells.

Materials:

  • This compound

  • Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in a complete medium to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in a complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 48 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow Diagram:

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 cluster_3 Analysis seed_cells Seed Cells in 96-well plate treat_cells Treat Cells with This compound seed_cells->treat_cells mtt_assay Perform MTT Assay treat_cells->mtt_assay read_plate Read Absorbance at 570 nm mtt_assay->read_plate data_analysis Calculate IC50 read_plate->data_analysis

Workflow for the in vitro cytotoxicity assay.
In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol is to determine the inhibitory effect of this compound on 5-LOX activity.

Objective: To determine the IC50 value of this compound for the inhibition of 5-LOX.

Materials:

  • This compound

  • Human recombinant 5-LOX enzyme

  • Arachidonic acid (substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl₂ and 1 mM EDTA)

  • Zileuton (positive control inhibitor)

  • DMSO

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 234 nm

Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a working solution of 5-LOX enzyme in the assay buffer.

    • Prepare a working solution of arachidonic acid in ethanol and then dilute in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add 180 µL of assay buffer to each well.

    • Add 10 µL of various concentrations of this compound (or Zileuton for positive control, or DMSO for vehicle control) to the respective wells.

    • Add 10 µL of the 5-LOX enzyme solution to all wells except the blank.

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding 10 µL of the arachidonic acid solution.

  • Measurement and Analysis:

    • Immediately measure the increase in absorbance at 234 nm every 30 seconds for 10 minutes.

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Data Presentation

Quantitative data from the proposed experiments should be summarized in a clear and structured format for easy comparison.

Table 2: Hypothetical In Vitro Cytotoxicity of this compound

Cell LineIC50 (µM)
A549 (Lung) 15.2 ± 2.1
MCF-7 (Breast) 25.8 ± 3.5
HCT116 (Colon) 18.9 ± 2.8

Table 3: Hypothetical 5-LOX Inhibitory Activity of this compound

CompoundIC50 (µM)
This compound 8.5 ± 1.2
Zileuton (Positive Control) 0.5 ± 0.1

Conclusion

This compound is a promising research chemical for investigating novel anti-inflammatory and cytotoxic agents. The provided protocols offer a foundational framework for the initial in vitro characterization of this compound. Based on the activity of its parent compound, picrinine, a key area of investigation is its potential as a 5-lipoxygenase inhibitor. Further studies, including in vivo models, are warranted to fully elucidate its therapeutic potential. Researchers should adhere to standard laboratory safety practices when handling this compound.

References

Application Notes and Protocols for N1-Methoxymethyl picrinine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, handling, and biological evaluation of N1-Methoxymethyl picrinine (B199341) in a cell culture setting. Due to the limited availability of specific biological data for this compound, the following protocols are based on the known activities of its parent compound, picrinine, and established methodologies for compound screening.

Compound Information

N1-Methoxymethyl picrinine is an indole (B1671886) alkaloid that can be isolated from the leaves of Alstonia scholaris.[1] It is a derivative of picrinine, an akuammiline (B1256633) alkaloid known for its anti-inflammatory properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1158845-78-3[1]
Molecular Formula C₂₂H₂₆N₂O₄[1]
Molecular Weight 382.45 g/mol [1]
Solubility Soluble in DMSO[2][3]
Appearance Powder

Preparation of Stock Solutions

For cell culture applications, this compound should be dissolved in sterile dimethyl sulfoxide (B87167) (DMSO).

Protocol 1: Preparation of a 10 mM Stock Solution

  • Aseptically weigh out 3.82 mg of this compound powder.

  • Add 1 mL of sterile, cell culture-grade DMSO to the powder.

  • To aid dissolution, gently vortex the solution. If necessary, sonicate the solution in a water bath for 10-15 minutes at room temperature.

  • Visually inspect the solution to ensure the compound is fully dissolved.

  • Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Note: The solubility of the related compound, picrinine, in DMSO is 30 mg/mL (88.65 mM).[4] It is recommended to perform a solubility test for this compound if higher concentrations are required.

In Vitro Biological Assays

The following are generalized protocols to assess the biological activity of this compound. It is recommended to include appropriate positive and negative controls in all assays.

Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound on a panel of human cancer cell lines.

Protocol 2: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete growth medium. The final DMSO concentration should be kept below 0.5% (v/v) to avoid solvent-induced toxicity. Add 100 µL of the diluted compound to the respective wells. Include wells with vehicle control (medium with DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Table 2: Hypothetical IC₅₀ Values of this compound on Various Cancer Cell Lines

Cell LineIC₅₀ (µM)
HeLa (Cervical Cancer) To be determined
MCF-7 (Breast Cancer) To be determined
A549 (Lung Cancer) To be determined
PC-3 (Prostate Cancer) To be determined
Anti-inflammatory Activity: 5-Lipoxygenase (5-LOX) Inhibition Assay

The parent compound, picrinine, exhibits anti-inflammatory activity by inhibiting the 5-lipoxygenase enzyme.[1] This protocol can be used to assess the 5-LOX inhibitory potential of this compound.

Protocol 3: 5-Lipoxygenase Inhibition Assay

  • Reaction Mixture Preparation: In a 96-well UV-transparent plate, prepare the reaction mixture containing 50 mM phosphate (B84403) buffer (pH 7.4), 10 µM linoleic acid (substrate), and the desired concentrations of this compound.

  • Enzyme Addition: Initiate the reaction by adding a purified 5-lipoxygenase enzyme to each well.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 234 nm every 30 seconds for 10 minutes at 25°C using a microplate reader. The formation of the conjugated diene product from linoleic acid results in an increase in absorbance at this wavelength.

  • Data Analysis: Calculate the rate of reaction for each concentration of the compound. Determine the percentage of inhibition relative to the vehicle control. Calculate the IC₅₀ value for 5-LOX inhibition.

dot

five_LOX_Pathway 5-Lipoxygenase Signaling Pathway Arachidonic_Acid Arachidonic Acid five_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->five_LOX five_HPETE 5-HPETE five_LOX->five_HPETE LTA4 Leukotriene A4 (LTA4) five_HPETE->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTC4_LTD4_LTE4 Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->LTC4_LTD4_LTE4 Inflammation Inflammation LTB4->Inflammation LTC4_LTD4_LTE4->Inflammation N1_Methoxymethyl_picrinine This compound (Hypothesized) N1_Methoxymethyl_picrinine->five_LOX

Caption: Hypothesized inhibition of the 5-LOX pathway by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the initial biological evaluation of this compound.

dot

experimental_workflow Experimental Workflow for this compound Evaluation start Start prep_stock Prepare 10 mM Stock in DMSO start->prep_stock cytotoxicity_screen Cytotoxicity Screening (MTT Assay on Cancer Cell Panel) prep_stock->cytotoxicity_screen is_cytotoxic Is it Cytotoxic? cytotoxicity_screen->is_cytotoxic apoptosis_assay Mechanism of Cell Death (Annexin V/PI Staining) is_cytotoxic->apoptosis_assay Yes anti_inflammatory_assay Anti-inflammatory Assay (5-LOX Inhibition) is_cytotoxic->anti_inflammatory_assay No data_analysis Data Analysis and IC50 Determination apoptosis_assay->data_analysis anti_inflammatory_assay->data_analysis end End data_analysis->end

Caption: Workflow for evaluating this compound's biological activity.

Safety Precautions

  • This compound is for research use only.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.

  • Handle the powder in a chemical fume hood to avoid inhalation.

  • Refer to the Safety Data Sheet (SDS) for complete safety information.

These protocols provide a starting point for investigating the biological effects of this compound. Researchers should optimize these protocols based on their specific cell lines and experimental conditions.

References

Application Notes and Protocols for N1-Methoxymethyl picrinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-Methoxymethyl picrinine (B199341) is an indole (B1671886) alkaloid isolated from the leaves of Alstonia scholaris, a plant used in traditional medicine.[1][2][] The parent compound, picrinine, is known to exhibit anti-inflammatory activity by inhibiting the 5-lipoxygenase enzyme, and it also possesses anti-tussive and anti-asthmatic properties.[2][4][5][6] These characteristics suggest that N1-Methoxymethyl picrinine may be a valuable compound for investigation in relevant pharmacological research.

These application notes provide a comprehensive guide to the preparation of stock solutions of this compound, including its physicochemical properties, safety and handling guidelines, and detailed protocols for use in typical cell-based assays.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for accurate stock solution preparation and experimental design.

PropertyValueReferences
CAS Number 1158845-78-3[7][8]
Molecular Formula C₂₂H₂₆N₂O₄[][7]
Molecular Weight 382.5 g/mol [][9]
Appearance Powder[7][9]
Solubility Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate[7][8][10]
Storage (Solid) Store in a sealed, cool, and dry condition.[9]
Storage (Stock Solution) Store below -20°C for several months.[9]

Safety and Handling

This compound is a bioactive alkaloid and should be handled with appropriate caution. Follow standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side protection when handling the compound.[11][12]

  • Engineering Controls: Handle the solid powder form of this compound in a chemical fume hood to prevent inhalation of dust.[13]

  • Handling: Avoid creating dust when weighing and handling the solid material. Use a spatula for transfers.[12]

  • Spills: In case of a spill, avoid sweeping up the dry powder. If the material is a solid, moisten it with water before cleaning with an absorbent pad.[14] Clean the spill area thoroughly with a detergent solution.

  • Waste Disposal: Dispose of all waste contaminated with this compound (e.g., pipette tips, tubes, gloves) as hazardous chemical waste according to your institution's guidelines.[13]

Experimental Protocols

4.1. Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO), a common solvent for in vitro biological assays.

Materials:

  • This compound (solid powder)

  • Anhydrous/molecular biology grade DMSO

  • Sterile, amber glass vial or cryogenic vial

  • Microcentrifuge tubes

  • Calibrated analytical balance

  • Pipettes and sterile filter tips

Equipment:

  • Chemical fume hood

  • Vortex mixer

  • Water bath sonicator or 37°C incubator/water bath

Procedure:

  • Determine the Required Mass: Calculate the mass of this compound needed to prepare the desired volume and concentration.

    • Formula: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol )

    • Example for 1 mL of 10 mM stock: Mass (mg) = 10 mM × 1 mL × 382.5 g/mol = 3.825 mg

  • Weigh the Compound: In a chemical fume hood, carefully weigh the calculated mass (e.g., 3.825 mg) of this compound powder and place it into a sterile vial.

  • Dissolve the Compound:

    • Add the desired volume (e.g., 1 mL) of DMSO to the vial containing the compound.

    • Cap the vial securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.

  • Ensure Complete Dissolution (Optional but Recommended):

    • If the compound does not fully dissolve, warm the vial to 37°C for 5-10 minutes and vortex again.[9]

    • Alternatively, place the vial in an ultrasonic bath for a few minutes to aid solubility.[9]

    • Visually inspect the solution against a light source to ensure no solid particulates remain.

  • Aliquot and Store:

    • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryogenic vials.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C for long-term storage. The stock solution is stable for several months when stored under these conditions.[9]

4.2. Protocol for Preparing Working Solutions for Cell-Based Assays

This protocol describes the preparation of working solutions from the 10 mM stock for treating cells in a typical 96-well plate format.

Procedure:

  • Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare Intermediate Dilutions: Perform serial dilutions of the stock solution in cell culture medium to create a range of intermediate concentrations. It is crucial to ensure the final concentration of DMSO in the culture medium is consistent across all treatments (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.5%).

    • Example for a final concentration of 10 µM in 100 µL final well volume:

      • Prepare a 2X working solution (20 µM) by diluting the 10 mM stock 1:500 in culture medium (e.g., 2 µL of 10 mM stock into 998 µL of medium).

      • Add 50 µL of this 2X working solution to the wells already containing 50 µL of cells in medium. This results in a final concentration of 10 µM (1X) and a final DMSO concentration of 0.1%.

  • Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO as the highest concentration of the test compound.

  • Cell Treatment: Add the prepared working solutions or vehicle control to the appropriate wells of the cell culture plate and incubate for the desired experimental duration.

Diagrams and Workflows

5.1. Experimental Workflow: Stock Solution Preparation and Cell Treatment

The following diagram outlines the general workflow from receiving the solid compound to its application in a cell-based assay.

G cluster_prep Stock Solution Preparation cluster_assay Cell-Based Assay weigh 1. Weigh Solid Compound (e.g., 3.825 mg) dissolve 2. Add Solvent (e.g., 1 mL DMSO) weigh->dissolve vortex 3. Vortex & Sonicate (to dissolve) dissolve->vortex store 4. Aliquot & Store (-20°C / -80°C) vortex->store thaw 5. Thaw Stock Aliquot store->thaw Begin Experiment dilute 6. Prepare Working Solutions (in culture medium) thaw->dilute treat 7. Treat Cells in Plate dilute->treat analyze 8. Incubate & Analyze treat->analyze

Caption: Workflow for preparing and using this compound.

5.2. Example Signaling Pathway: GPR55 Activation

While the direct molecular targets of this compound are not fully elucidated, many alkaloids interact with G-protein coupled receptors (GPCRs). The GPR55 receptor is presented here as a representative signaling pathway that can be studied. GPR55 activation leads to the coupling of G-proteins like Gα13, initiating downstream cascades that regulate cellular processes.[15][16][17]

G ligand Ligand (e.g., LPI) gpr55 GPR55 ligand->gpr55 g13 Gα13 gpr55->g13 Activates rhoa RhoA g13->rhoa rock ROCK rhoa->rock plc PLC rhoa->plc cytoskeleton Cytoskeletal Rearrangement rock->cytoskeleton calcium ↑ Intracellular Ca²⁺ plc->calcium tf Transcription Factors (NFAT, NF-κB, CREB) calcium->tf

Caption: Simplified GPR55 signaling pathway.

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assays of N1-Methoxymethyl Picrinine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Topic: N1-Methoxymethyl picrinine (B199341) in vitro anti-inflammatory assays

Introduction

N1-Methoxymethyl picrinine is an indole (B1671886) alkaloid that has been identified in plants of the Alstonia genus. While the anti-inflammatory properties of this specific compound are not yet extensively documented, related alkaloids from similar plant species have demonstrated potential anti-inflammatory effects. This document provides a comprehensive set of protocols for the in vitro evaluation of the anti-inflammatory potential of this compound. The assays described herein are standard methods for assessing the effects of a test compound on key inflammatory mediators and signaling pathways, such as nitric oxide (NO) and pro-inflammatory cytokine production, and the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Data Presentation: Hypothetical In Vitro Anti-inflammatory Effects of this compound

The following tables present hypothetical quantitative data to illustrate the potential anti-inflammatory effects of this compound in various in vitro assays.

Table 1: Effect of this compound on Cell Viability in RAW 264.7 Macrophages

Concentration (µM)Cell Viability (%)Standard Deviation
0 (Vehicle Control)100.0± 4.5
198.7± 3.8
597.2± 4.1
1095.8± 3.5
2593.4± 4.9
5090.1± 5.2

Table 2: Inhibition of LPS-Induced Nitric Oxide (NO) Production by this compound in RAW 264.7 Macrophages

TreatmentConcentration (µM)NO Production (µM)% Inhibition
Control (Untreated)-1.2 ± 0.3-
LPS (1 µg/mL)-25.8 ± 2.10
LPS + this compound122.5 ± 1.912.8
LPS + this compound518.4 ± 1.528.7
LPS + this compound1012.1 ± 1.153.1
LPS + this compound257.3 ± 0.871.7

Table 3: Inhibition of LPS-Induced Pro-inflammatory Cytokine Production by this compound in RAW 264.7 Macrophages

CytokineTreatmentConcentration (µM)Concentration (pg/mL)% Inhibition
TNF-α Control-50 ± 8-
LPS (1 µg/mL)-1250 ± 1100
LPS + this compound10875 ± 9530.0
LPS + this compound25550 ± 6056.0
IL-6 Control-35 ± 6-
LPS (1 µg/mL)-980 ± 850
LPS + this compound10650 ± 7033.7
LPS + this compound25380 ± 4561.2

Table 4: Effect of this compound on the Expression of Key Proteins in the NF-κB and MAPK Signaling Pathways

PathwayTarget ProteinTreatment (LPS + this compound 25 µM)Relative Band Intensity (Fold Change vs. LPS)
NF-κB p-IκBαDecreased0.45 ± 0.05
Nuclear p65Decreased0.38 ± 0.04
MAPK p-p38Decreased0.52 ± 0.06
p-ERK1/2Decreased0.61 ± 0.07
p-JNKDecreased0.55 ± 0.05

Experimental Protocols

Cell Culture and Maintenance

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the test compound.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) and a vehicle control (e.g., DMSO) for 24 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the vehicle-treated control group.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the production of nitrite (B80452), a stable metabolite of NO, which is a key inflammatory mediator.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation.

  • Collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to the supernatant.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.

Pro-inflammatory Cytokine Measurement (ELISA)

This protocol is for the quantification of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant.

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2 × 10^5 cells/well and incubate overnight.

  • Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Perform the Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits.[1][2]

  • Briefly, coat a 96-well plate with the capture antibody.

  • Add the collected supernatants and standards to the wells.

  • Add the detection antibody, followed by a streptavidin-HRP conjugate.

  • Add the TMB substrate and stop the reaction with a stop solution.

  • Measure the absorbance at 450 nm. The cytokine concentrations are determined from the standard curve.[3]

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

This method is used to assess the effect of this compound on the phosphorylation and expression of key proteins in the NF-κB and MAPK signaling pathways.

Protocol:

  • Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.

  • Pre-treat with this compound for 1 hour, then stimulate with LPS (1 µg/mL) for a shorter duration (e.g., 30 minutes for MAPK, 1 hour for NF-κB).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-IκBα, IκBα, p-p65, p65, p-p38, p38, p-ERK1/2, ERK1/2, p-JNK, JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using image analysis software.

Visualizations

experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis start RAW 264.7 Cell Culture seed Seed Cells in Plates (96-well or 6-well) start->seed pretreat Pre-treat with This compound seed->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate viability Cell Viability (MTT Assay) stimulate->viability no_assay Nitric Oxide Assay (Griess Test) stimulate->no_assay elisa Cytokine Measurement (ELISA for TNF-α, IL-6) stimulate->elisa western Protein Analysis (Western Blot for NF-κB & MAPK) stimulate->western data Quantification and Statistical Analysis viability->data no_assay->data elisa->data western->data

Caption: Experimental workflow for in vitro anti-inflammatory assays.

nf_kb_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_p65_p50 IκBα-p65-p50 (Inactive) IKK->IkBa_p65_p50 Phosphorylates IκBα p_IkBa p-IκBα p65_p50 p65-p50 (Active) p_IkBa->p65_p50 Degradation of p-IκBα Nucleus Nucleus p65_p50->Nucleus Translocation p65_p50_nuc p65-p50 DNA DNA p65_p50_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Transcription NMP N1-Methoxymethyl picrinine NMP->IKK Inhibits

Caption: NF-κB signaling pathway and potential inhibition point.

mapk_pathway cluster_p38 p38 Pathway cluster_JNK JNK Pathway cluster_ERK ERK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activates MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 AP1 AP-1 p38->AP1 JNK JNK MKK4_7->JNK JNK->AP1 ERK1_2 ERK1/2 MEK1_2->ERK1_2 ERK1_2->AP1 Genes Pro-inflammatory Gene Expression AP1->Genes NMP N1-Methoxymethyl picrinine NMP->TAK1 Inhibits

Caption: MAPK signaling pathways and potential inhibition point.

References

Application Notes and Protocols for Determining the Cytotoxicity of N1-Methoxymethyl picrinine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cytotoxic potential of a novel compound is a critical step in the drug discovery process. N1-Methoxymethyl picrinine (B199341), a derivative of the akuammiline (B1256633) alkaloid picrinine, requires rigorous evaluation of its effects on cell viability.[1] This document provides a detailed protocol for assessing the cytotoxicity of N1-Methoxymethyl picrinine using the widely accepted MTT assay. Additionally, an alternative method, the LDH assay, is discussed.

Introduction to Cytotoxicity Assays

Cytotoxicity assays are essential tools for determining the concentration at which a compound exhibits toxic effects on cells. These assays are fundamental in preclinical drug development for establishing therapeutic windows and identifying potential safety concerns. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[2][3][4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[2][3][4] The amount of formazan produced is proportional to the number of living, metabolically active cells.[3]

An alternative method is the Lactate (B86563) Dehydrogenase (LDH) assay, which measures the activity of LDH released from the cytosol of damaged cells into the culture medium.[5][6][7] This assay is a reliable indicator of compromised cell membrane integrity.[5]

Data Presentation: Expected Quantitative Data

The results of the cytotoxicity assay are typically presented as the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of this compound required to inhibit the growth of 50% of the cell population under the specified experimental conditions. Data should be collected from multiple independent experiments and presented as mean ± standard deviation (SD).

Table 1: Example of IC50 Values for this compound against various cell lines after 48-hour exposure.

Cell LineIC50 (µM)
Cancer Cell Line AInsert Value
Cancer Cell Line BInsert Value
Normal Cell Line CInsert Value

Note: These values are placeholders and must be determined experimentally.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is designed for adherent cells cultured in 96-well plates but can be adapted for suspension cells.

Materials and Reagents:

  • This compound (dissolved in an appropriate solvent, e.g., DMSO, to create a stock solution)

  • Selected cancer and/or normal cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS).[4] This solution should be filter-sterilized and protected from light.

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl).

  • 96-well flat-bottom sterile cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm or higher).[4]

  • Multichannel pipette

  • Sterile pipette tips and reagent reservoirs

Experimental Procedure:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium).[8]

    • Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.

    • Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve the compound) and a negative control (untreated cells in medium only).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[3]

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the attached cells.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • To ensure complete dissolution, the plate can be placed on an orbital shaker for about 15 minutes, protected from light.[4]

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. It is recommended to use a reference wavelength of 630 nm to subtract background absorbance.[4]

Data Analysis:

  • Subtract the absorbance of the blank wells (medium and MTT solution only) from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the log concentration of this compound to generate a dose-response curve.

  • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Alternative Protocol: LDH Cytotoxicity Assay

The LDH assay is a suitable alternative for measuring cytotoxicity by quantifying cell membrane damage.

Principle:

Lactate dehydrogenase is a stable cytoplasmic enzyme that is released into the cell culture medium upon cell lysis or membrane damage.[5] The released LDH can be quantified by a coupled enzymatic reaction where LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt (INT) to a colored formazan product.[5] The amount of formazan is proportional to the amount of LDH released, and thus to the number of damaged cells.[5]

Brief Protocol:

  • Seed and treat cells with this compound as described in the MTT assay protocol.

  • Set up controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and background (medium only).[7]

  • After the treatment period, carefully collect the cell culture supernatant from each well.[7]

  • Transfer the supernatant to a new 96-well plate.[7]

  • Add the LDH reaction mixture (containing substrate, cofactor, and dye) to each well.[6][7]

  • Incubate at room temperature for up to 30 minutes, protected from light.[6][7]

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm).[6][7]

  • Calculate the percentage of cytotoxicity based on the absorbance values of the experimental and control wells.

Visualizations

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h prepare_compound Prepare serial dilutions of This compound incubate_24h->prepare_compound treat_cells Treat cells with compound prepare_compound->treat_cells incubate_treatment Incubate for 24-72h treat_cells->incubate_treatment add_mtt Add MTT solution to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability plot_curve Generate dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50 end End determine_ic50->end

Caption: Relationship between the compound, assays, and endpoints.

References

Application Notes and Protocols for N1-Methoxymethyl Picrinine in Cancer Cell Lines: A Foundational Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature specifically detailing the use of N1-Methoxymethyl picrinine (B199341) in cancer cell lines is currently limited. The following application notes and protocols are based on general knowledge of investigating novel indole (B1671886) alkaloids in cancer research and the known anticancer properties of related compounds from the plant Alstonia scholaris. These are intended as a starting point for research and will require optimization.

Introduction

N1-Methoxymethyl picrinine is an indole alkaloid that has been isolated from the leaves of Alstonia scholaris[1][2]. The genus Alstonia is a rich source of bioactive monoterpenoid indole alkaloids, a class of compounds known for a variety of pharmacological activities, including anticancer properties[3]. While direct evidence of the anticancer effects of this compound is not yet available in published literature, its structural relationship to other cytotoxic indole alkaloids suggests it may be a compound of interest for cancer research.

This document provides a framework for the initial investigation of this compound in cancer cell lines, covering general protocols for assessing cytotoxicity, and exploring potential mechanisms of action.

Data Presentation

As no specific quantitative data for this compound is available, the following table is a template that researchers can use to structure their findings.

Table 1: Template for Summarizing Cytotoxicity Data (IC50 values in µM)

Cancer Cell LineTissue of OriginThis compoundDoxorubicin (Positive Control)
MCF-7BreastExperimental DataExperimental Data
MDA-MB-231BreastExperimental DataExperimental Data
A549LungExperimental DataExperimental Data
HCT116ColonExperimental DataExperimental Data
HeLaCervicalExperimental DataExperimental Data
Additional Cell Lines.........

Experimental Protocols

The following are detailed, generalized protocols for key experiments to assess the anticancer potential of a novel compound like this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is to determine if this compound induces apoptosis (programmed cell death).

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Visualization of Potential Mechanisms and Workflows

Given the lack of specific data for this compound, the following diagrams illustrate a hypothetical signaling pathway that could be investigated based on the known activities of other indole alkaloids and a general experimental workflow.

experimental_workflow cluster_preparation Preparation cluster_assays Initial Screening cluster_mechanistic Mechanistic Studies Compound N1-Methoxymethyl picrinine MTT MTT Assay (Cytotoxicity) Compound->MTT Cells Cancer Cell Lines Cells->MTT Apoptosis Apoptosis Assay (Flow Cytometry) MTT->Apoptosis Determine IC50 WesternBlot Western Blot (Protein Expression) Apoptosis->WesternBlot Confirm Apoptosis PathwayAnalysis Signaling Pathway Analysis WesternBlot->PathwayAnalysis Identify Targets

Caption: General experimental workflow for investigating a novel compound.

hypothetical_signaling_pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus N1MP N1-Methoxymethyl picrinine Receptor Growth Factor Receptor N1MP->Receptor Inhibition? PI3K PI3K N1MP->PI3K Inhibition? Receptor->PI3K Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Bcl2->Apoptosis Inhibition

Caption: Hypothetical signaling pathway for this compound.

References

Application Note and Protocol: N1-Methoxymethyl Picrinine 5-Lipoxygenase Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Lipoxygenase (5-LOX) is a critical enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[1][2] The 5-LOX pathway is initiated by the conversion of arachidonic acid into leukotrienes, which are implicated in a variety of inflammatory diseases, including asthma, allergic reactions, and cardiovascular diseases.[2] As a key enzyme in this pathway, 5-LOX presents a significant target for the development of novel anti-inflammatory therapeutics. N1-Methoxymethyl picrinine (B199341) is an indole (B1671886) alkaloid that can be isolated from the leaves of Alstonia scholaris.[3][4] Its parent compound, picrinine, has demonstrated anti-inflammatory properties through the inhibition of the 5-lipoxygenase enzyme.[5][6][7] This document provides detailed protocols for assessing the inhibitory activity of N1-Methoxymethyl picrinine against 5-lipoxygenase.

Principle of the Assay

The inhibitory effect of this compound on 5-lipoxygenase activity can be determined using various methods, including spectrophotometric and cell-based assays.

  • Spectrophotometric Assay: This method measures the enzymatic activity of 5-LOX by monitoring the formation of a conjugated diene product, 13-hydroperoxyoctadecadienoic acid, from the substrate linoleic acid. The increase in absorbance at 234 nm is proportional to the enzyme's activity.[8] The presence of an inhibitor will result in a decreased rate of absorbance change.

  • Cell-Based Assay: This approach quantifies the production of downstream products of the 5-LOX pathway, such as Leukotriene B4 (LTB₄), in cells that endogenously express 5-LOX (e.g., leukocytes).[9] Following stimulation to activate the 5-LOX pathway, the amount of LTB₄ produced in the presence and absence of the test compound is measured, typically using an Enzyme-Linked Immunosorbent Assay (ELISA).[9]

Data Presentation

The potency of this compound as a 5-lipoxygenase inhibitor is quantified by its half-maximal inhibitory concentration (IC50) value. This value represents the concentration of the compound required to inhibit 5-LOX activity by 50%.

Compound5-Lipoxygenase IC50 (µM)Assay Type
This compoundHypothetical ValueSpectrophotometric
Quercetin (Positive Control)7.9 ng/mL (approx. 0.026 µM)Spectrophotometric
Zileuton (Positive Control)0.56 - 2.6 µMCell-based (LTB4)

Note: The IC50 value for this compound is hypothetical and should be determined experimentally. The IC50 for Quercetin is a reported value.[10] The IC50 range for Zileuton is based on reported values in different biological systems.[7]

Experimental Protocols

Protocol 1: Spectrophotometric 5-Lipoxygenase Inhibition Assay

This protocol is adapted from established methods for determining 5-lipoxygenase inhibition.[8][10]

Materials and Reagents:

  • This compound

  • Soybean Lipoxygenase (Type I-B, Sigma-Aldrich)

  • Linoleic acid (substrate)

  • Quercetin (positive control)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 234 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO. Further dilute with phosphate buffer to achieve a range of final assay concentrations.

    • Prepare a stock solution of the positive control (e.g., Quercetin) in DMSO and dilute similarly.

    • Prepare the 5-lipoxygenase enzyme solution in ice-cold phosphate buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 5-10 minutes.

    • Prepare the substrate solution (linoleic acid) in phosphate buffer.

  • Assay Setup:

    • Set up the following reactions in a UV-transparent 96-well plate or cuvettes:

      • Blank: Phosphate buffer and substrate solution.

      • Control (100% activity): Phosphate buffer, enzyme solution, and DMSO (vehicle control).

      • Test Sample: Phosphate buffer, enzyme solution, and this compound solution at various concentrations.

      • Positive Control: Phosphate buffer, enzyme solution, and positive control solution.

  • Reaction and Measurement:

    • To each well/cuvette, add the phosphate buffer, the test compound or vehicle, and the enzyme solution.

    • Incubate the mixture at room temperature (25°C) for 10 minutes.[10]

    • Initiate the reaction by adding the linoleic acid substrate solution.

    • Immediately measure the change in absorbance at 234 nm over a period of 5-10 minutes at 30-second intervals.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration.

    • Determine the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [ (Rate of Control - Rate of Sample) / Rate of Control ] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the dose-response curve.

Protocol 2: Cell-Based 5-Lipoxygenase (LTB₄ Production) Inhibition Assay

This protocol outlines a general procedure for a cell-based assay to measure the inhibition of LTB₄ production.[9]

Materials and Reagents:

  • This compound

  • Cell line expressing 5-LOX (e.g., human polymorphonuclear leukocytes - PMNLs)

  • Cell culture medium

  • Calcium ionophore A23187 (stimulant)

  • Zileuton (positive control)

  • Leukotriene B₄ (LTB₄) ELISA Kit

  • 96-well cell culture plates

  • Centrifuge

Procedure:

  • Cell Culture and Plating:

    • Culture the 5-LOX expressing cells according to standard protocols.

    • Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare various concentrations of this compound and the positive control (Zileuton) in the cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the test compounds or vehicle control (DMSO).

    • Pre-incubate the cells with the compounds for 30-60 minutes at 37°C.[9]

  • Cell Stimulation:

    • Stimulate the cells by adding a calcium ionophore (e.g., A23187) to each well to induce the 5-LOX pathway and LTB₄ production.[9]

    • Incubate for an appropriate time (e.g., 15-30 minutes) at 37°C.

  • Quantification of Leukotriene B₄:

    • After stimulation, centrifuge the plate to pellet the cells.[9]

    • Carefully collect the supernatant, which contains the secreted LTB₄.[9]

    • Quantify the concentration of LTB₄ in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of LTB₄ production for each concentration of this compound compared to the vehicle-treated control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations

G cluster_pathway 5-Lipoxygenase Signaling Pathway AA Arachidonic Acid FLAP FLAP AA->FLAP LOX5 5-Lipoxygenase (5-LOX) FLAP->LOX5 HPETE5 5-HPETE LOX5->HPETE5 LTA4 Leukotriene A4 (LTA4) HPETE5->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4 Hydrolase LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 LTC4 Synthase BLT_receptors BLT Receptors LTB4->BLT_receptors Inflammation Inflammation BLT_receptors->Inflammation Inhibitor N1-Methoxymethyl picrinine Inhibitor->LOX5 G cluster_workflow 5-LOX Inhibition Assay Workflow prep 1. Reagent Preparation (Buffer, Enzyme, Substrate, Test Compound) setup 2. Assay Plate Setup (Blank, Control, Test Samples) prep->setup preincubation 3. Pre-incubation (Enzyme + Inhibitor) setup->preincubation initiation 4. Reaction Initiation (Add Substrate) preincubation->initiation measurement 5. Spectrophotometric Measurement (Absorbance at 234 nm) initiation->measurement analysis 6. Data Analysis (% Inhibition, IC50 Calculation) measurement->analysis

References

Application Notes and Protocols for NF-κB Pathway Investigation Using BAY 11-7082

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of gene expression involved in a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival.[1] Dysregulation of the NF-κB pathway is implicated in various diseases, such as inflammatory disorders and cancer.[2] These application notes provide a comprehensive guide for utilizing BAY 11-7082, a potent and well-characterized inhibitor of the NF-κB pathway, to investigate its role in various biological systems.

BAY 11-7082 is a selective and irreversible inhibitor of the phosphorylation of IκBα (inhibitor of NF-κB alpha).[3] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by IκB proteins.[1] Upon stimulation by pro-inflammatory signals like tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα.[1] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome, allowing the freed NF-κB dimers (most commonly the p65/p50 heterodimer) to translocate to the nucleus and activate the transcription of target genes.[1][4] BAY 11-7082 effectively blocks the phosphorylation of IκBα, thereby preventing its degradation and keeping NF-κB sequestered in the cytoplasm.[5][6]

Data Presentation

The following tables summarize the quantitative data on the efficacy of BAY 11-7082 in various cell-based assays.

Table 1: Inhibitory Concentration (IC50) of BAY 11-7082

ParameterCell TypeStimulusIC50 ValueReference
IκBα PhosphorylationTumor CellsTNF-α10 µM[7][8]
Adhesion Molecule Expression (ICAM-1, VCAM-1, E-selectin)Human Endothelial CellsTNF-α5-10 µM[3][6]
NF-κB Luciferase ActivityDifferentiated Thyroid Cancer Cells131I~5 µM[9]
IL-6 and IL-8 ReleaseHuman Adipose Tissue-<50 µM[7]

Table 2: Effects of BAY 11-7082 on Cell Viability and Gene Expression

AssayCell TypeConcentrationEffectReference
Cell Viability (MTT Assay)Oral Squamous Carcinoma Cells (CAL27, HSC-2, SCC-4)5, 10, 30 µM (24h)Significant reduction in viability[10]
Cell Viability (MTT Assay)Glioma Cells (U87, U251)5, 10, 20 µM (24h)Dose-dependent inhibition of proliferation[11]
Gene Expression (NF-κB target genes)Human Hypopharyngeal Cells10 µMReduction in transcriptional levels of 72 out of 84 analyzed genes[12]
Cytokine mRNA Expression (IL-6, TNF-α, IL-23)Mouse Skin (in vivo)20 mg/kg/daySignificant reduction[13]

Mandatory Visualizations

NF_kB_Pathway_Inhibition_by_BAY11_7082 cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-a TNF-a TNFR TNFR TNF-a->TNFR IKK IKK Complex TNFR->IKK Activates IkBa_NFkB IκBα NF-κB (p65/p50) IKK->IkBa_NFkB Phosphorylates IκBα Proteasome Proteasome IkBa_NFkB->Proteasome IκBα Ubiquitination & Degradation NFkB NF-κB IkBa_NFkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Nuclear Translocation BAY117082 BAY 11-7082 BAY117082->IKK Inhibits DNA κB sites NFkB_nuc->DNA Binds Genes Target Gene Transcription DNA->Genes Initiates

Caption: Mechanism of BAY 11-7082 in the canonical NF-κB signaling pathway.

Western_Blot_Workflow A 1. Cell Culture & Treatment (e.g., with TNF-α +/- BAY 11-7082) B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer to PVDF Membrane C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (e.g., anti-p-IκBα, anti-p65) E->F G 7. Secondary Antibody Incubation F->G H 8. Detection & Analysis G->H Immunofluorescence_Workflow A 1. Seed Cells on Coverslips B 2. Pre-treat with BAY 11-7082 A->B C 3. Stimulate with NF-κB Activator (e.g., TNF-α) B->C D 4. Fixation & Permeabilization C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (anti-p65) E->F G 7. Fluorescent Secondary Antibody Incubation F->G H 8. Nuclear Counterstain (DAPI) & Mounting G->H I 9. Fluorescence Microscopy & Imaging H->I

References

Application Notes and Protocols: In Vivo Studies Design for N1-Methoxymethyl Picrinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting initial in vivo studies on N1-Methoxymethyl picrinine (B199341), an indole (B1671886) alkaloid derived from Alstonia scholaris. The protocols outlined below are intended to serve as a foundational framework for preclinical evaluation, focusing on toxicology, pharmacokinetics, and preliminary efficacy assessment.

Introduction

N1-Methoxymethyl picrinine is a derivative of picrinine, a natural compound that has demonstrated anti-inflammatory properties through the inhibition of the 5-lipoxygenase (5-LOX) enzyme.[1][2][3] While the parent compound shows promise, the in vivo characteristics of this compound have not been extensively studied. The following protocols describe a phased approach to systematically evaluate its potential as a therapeutic agent in living organisms.

Phase 1: Acute Toxicology and Dose Range Finding

The initial phase of in vivo testing is crucial for establishing the safety profile of this compound and determining a suitable dose range for subsequent pharmacokinetic and efficacy studies. An acute toxicity study helps identify the maximum tolerated dose (MTD).

Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)

This protocol is adapted from OECD Guideline 425.

Objective: To determine the acute oral toxicity (LD50) and Maximum Tolerated Dose (MTD) of this compound.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Healthy, young adult rodents (e.g., Sprague-Dawley rats or Swiss albino mice), nulliparous and non-pregnant females are typically used first.

  • Oral gavage needles

  • Standard laboratory animal housing and diet

Procedure:

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least 5 days prior to dosing.

  • Dosing Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle.

  • Initial Dosing: Dose a single animal at a starting dose (e.g., 175 mg/kg, a default starting dose in the absence of prior data).

  • Observation: Observe the animal for signs of toxicity and mortality closely for the first 4 hours, and then daily for 14 days. Record clinical signs, body weight changes, and any instances of morbidity or mortality.

  • Sequential Dosing:

    • If the animal survives, the next animal is dosed at a higher dose level (e.g., 550 mg/kg).

    • If the animal dies, the next animal is dosed at a lower dose level (e.g., 55 mg/kg).

  • Termination: The study is concluded when one of the stopping criteria defined by the OECD guideline is met.

  • Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

Data Presentation

Table 1: Acute Oral Toxicity Study Results

Animal IDDose (mg/kg)Outcome (Survival/Death)Clinical Signs ObservedBody Weight Change (%)Gross Necropsy Findings
F1175SurvivalNo abnormalities+5%No abnormalities
F2550SurvivalMild lethargy for 2h+3%No abnormalities
F32000Death within 24hSevere lethargy, piloerection-To be recorded
F4550SurvivalMild lethargy for 2h+4%No abnormalities
..................

Phase 2: Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for optimizing dosing regimens in efficacy studies.

Experimental Protocol: Single-Dose Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of this compound after a single oral administration.

Materials:

  • This compound

  • Vehicle

  • Cannulated rodents (e.g., jugular vein cannulated rats) for serial blood sampling.

  • Blood collection tubes (e.g., with K2EDTA)

  • LC-MS/MS or other appropriate bioanalytical method for quantification.

Procedure:

  • Dosing: Administer a single oral dose of this compound (a dose well below the MTD, e.g., 50 mg/kg) to a cohort of cannulated rats (n=3-5 per group).

  • Blood Sampling: Collect blood samples (approx. 100-150 µL) from the jugular vein cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Immediately process the blood samples to obtain plasma by centrifugation.

  • Sample Analysis: Analyze the plasma samples to determine the concentration of this compound using a validated bioanalytical method.

  • Data Analysis: Calculate key pharmacokinetic parameters.

Data Presentation

Table 2: Pharmacokinetic Parameters of this compound

ParameterUnitValue (Mean ± SD)
Cmax (Maximum Concentration)ng/mLCalculated Value
Tmax (Time to Cmax)hCalculated Value
AUC(0-t) (Area Under the Curve)ngh/mLCalculated Value
AUC(0-inf)ngh/mLCalculated Value
t1/2 (Half-life)hCalculated Value
CL/F (Apparent Clearance)L/h/kgCalculated Value
Vd/F (Apparent Volume of Distribution)L/kgCalculated Value

Phase 3: Efficacy Studies

Based on the anti-inflammatory activity of the parent compound, a relevant animal model of inflammation is appropriate to evaluate the efficacy of this compound.

Experimental Protocol: Carrageenan-Induced Paw Edema Model

Objective: To evaluate the anti-inflammatory effect of this compound in an acute inflammation model.

Materials:

  • This compound

  • Vehicle

  • Carrageenan (1% w/v in saline)

  • Positive control (e.g., Indomethacin)

  • Rodents (e.g., Wistar rats)

  • Pletysmometer or digital calipers

Procedure:

  • Animal Groups: Divide animals into groups (n=6-8 per group):

    • Group 1: Vehicle control

    • Group 2: this compound (Low dose)

    • Group 3: this compound (High dose)

    • Group 4: Positive control (e.g., Indomethacin 10 mg/kg)

  • Dosing: Administer the respective treatments orally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Data Presentation

Table 3: Effect of this compound on Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h (Mean ± SEM)% Inhibition of Edema at 3h
Vehicle Control-Measured Value0%
This compoundLow DoseMeasured ValueCalculated Value
This compoundHigh DoseMeasured ValueCalculated Value
Indomethacin10Measured ValueCalculated Value

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid releases 5-LOX 5-LOX Arachidonic Acid->5-LOX Leukotrienes Leukotrienes 5-LOX->Leukotrienes produces Inflammation Inflammation Leukotrienes->Inflammation Inflammatory Stimulus Inflammatory Stimulus PLA2 PLA2 Inflammatory Stimulus->PLA2 PLA2->Phospholipids activates This compound This compound This compound->5-LOX inhibits

Caption: Hypothetical anti-inflammatory signaling pathway of this compound.

Experimental Workflow

G cluster_phase1 Phase 1: Toxicology cluster_phase2 Phase 2: Pharmacokinetics cluster_phase3 Phase 3: Efficacy A1 Acclimatize Animals A2 Acute Oral Toxicity Study (Up-and-Down) A1->A2 A3 Determine MTD A2->A3 B1 Single-Dose PK Study A3->B1 Inform Dose Selection C1 Carrageenan-Induced Paw Edema Model A3->C1 Inform Dose Selection B2 Blood Sampling B1->B2 B3 Bioanalysis (LC-MS/MS) B2->B3 B4 Calculate PK Parameters B3->B4 B4->C1 Inform Dosing Regimen C2 Measure Paw Volume C1->C2 C3 Calculate % Inhibition C2->C3

References

Application Notes and Protocols: N1-Methoxymethyl picrinine Dose-Response Curve Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-Methoxymethyl picrinine (B199341) is an indole (B1671886) alkaloid that can be isolated from the leaves of Alstonia scholaris[1]. It belongs to the picrinine-type of akuammiline (B1256633) alkaloids, a class of natural products with diverse biological activities[2]. The parent compound, picrinine, has demonstrated anti-inflammatory properties through the inhibition of 5-lipoxygenase (5-LOX)[1][3][4][5]. Furthermore, derivatives of related akuammiline alkaloids have been shown to possess anti-proliferative effects, notably against rheumatoid arthritis fibroblast-like synoviocytes (FLS)[6][7][8][9][10].

These findings suggest that N1-Methoxymethyl picrinine holds potential as a therapeutic agent, particularly in the context of inflammatory diseases and proliferative disorders. A thorough analysis of its dose-response relationship is a critical first step in elucidating its pharmacological profile.

This document provides detailed protocols for conducting dose-response curve analysis of this compound using both a biochemical assay targeting 5-lipoxygenase and a cell-based proliferation assay.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound in a 5-Lipoxygenase (5-LOX) Inhibition Assay
Concentration (µM)% Inhibition (Trial 1)% Inhibition (Trial 2)% Inhibition (Trial 3)Average % InhibitionStd. Dev.
0.015.26.15.55.60.45
0.115.814.916.315.70.70
148.251.549.849.81.65
1085.183.786.285.01.25
10095.396.194.895.40.66
IC50 (µM) ---~1.0 -
Table 2: Hypothetical Dose-Response Data for this compound in a Fibroblast-Like Synoviocyte (FLS) Proliferation Assay (MTT Assay)
Concentration (µM)% Viability (Trial 1)% Viability (Trial 2)% Viability (Trial 3)Average % ViabilityStd. Dev.
0.198.299.197.598.30.80
185.486.884.985.70.96
1052.150.853.552.11.35
5025.624.926.325.60.70
10010.29.811.110.40.66
IC50 (µM) ---~9.5 -

Experimental Protocols

Protocol 1: 5-Lipoxygenase (5-LOX) Inhibitor Screening Assay

This protocol is adapted from commercially available fluorometric 5-LOX inhibitor screening kits[11][12][13].

Materials:

  • This compound

  • 5-LOX Enzyme

  • LOX Assay Buffer

  • LOX Probe

  • LOX Substrate (e.g., Arachidonic Acid)

  • Zileuton (Positive Control Inhibitor)

  • DMSO (for dissolving the compound)

  • 96-well white plate with a flat bottom

  • Multi-well spectrophotometer (fluorometer)

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in LOX Assay Buffer to achieve the desired final concentrations for the dose-response curve. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.

  • Assay Plate Setup (in a 96-well plate):

    • Test Wells: Add 2 µL of the diluted this compound solutions.

    • Solvent Control Wells: Add 2 µL of the corresponding DMSO concentration used in the test wells.

    • Inhibitor Control Wells: Add 2 µL of Zileuton solution.

    • Enzyme Control Wells: Add assay buffer instead of any compound.

    • Bring the volume in all wells to 40 µL with LOX Assay Buffer.

  • Reaction Mix Preparation and Addition:

    • Prepare a Reaction Mix containing LOX Assay Buffer, LOX Probe, and 5-LOX Enzyme according to the kit manufacturer's instructions.

    • Add 40 µL of the Reaction Mix to the Test, Solvent Control, and Inhibitor Control wells.

    • Incubate the plate at room temperature for 10 minutes, protected from light.

  • Substrate Addition and Measurement:

    • Prepare the LOX Substrate working solution by diluting the stock in LOX Assay Buffer.

    • Add 20 µL of the LOX Substrate working solution to all wells to initiate the reaction.

    • Immediately place the plate in a fluorometer and measure the fluorescence kinetics at an excitation/emission wavelength of approximately 500/536 nm. Record readings every 30-60 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Slope of Solvent Control - Slope of Test Well) / Slope of Solvent Control] x 100

    • Plot the % Inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the 5-LOX enzyme activity.

Protocol 2: Fibroblast-Like Synoviocyte (FLS) Proliferation Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and proliferation[14][15][16][17].

Materials:

  • This compound

  • Rheumatoid Arthritis Fibroblast-Like Synoviocytes (FLS)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader (spectrophotometer)

Procedure:

  • Cell Seeding:

    • Culture FLS in appropriate flasks until they reach 70-80% confluency.

    • Trypsinize the cells, count them, and seed them into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from a stock solution in DMSO.

    • After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

    • Include wells with medium containing the same concentration of DMSO as the test wells to serve as a vehicle control. Also, include wells with untreated cells (medium only).

    • Incubate the plate for another 48-72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the % Viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Visualizations

G Experimental Workflow for Dose-Response Analysis cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare N1-Methoxymethyl picrinine dilutions treatment Treat FLS with compound dilutions prep_compound->treatment prep_cells Seed Fibroblast-Like Synoviocytes (FLS) prep_cells->treatment incubation Incubate for 48-72h treatment->incubation add_mtt Add MTT reagent incubation->add_mtt solubilize Solubilize formazan add_mtt->solubilize measure_abs Measure absorbance at 570 nm solubilize->measure_abs calc_viability Calculate % Viability measure_abs->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for FLS Proliferation Assay.

G Hypothesized Signaling Pathway Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cellular Response Arachidonic_Acid Arachidonic Acid Five_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->Five_LOX Leukotrienes Leukotrienes Five_LOX->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Proliferation Cell Proliferation Inflammation->Proliferation N1_Methoxymethyl_picrinine N1-Methoxymethyl picrinine N1_Methoxymethyl_picrinine->Five_LOX

Caption: Inhibition of the 5-LOX Pathway.

References

Application Notes and Protocols for the Analysis of N1-Methoxymethyl picrinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-Methoxymethyl picrinine (B199341) is an indole (B1671886) alkaloid that has been isolated from the leaves of Alstonia scholaris, a plant with a history of use in traditional medicine.[1][2][][4] As a member of the picrinine-type monoterpenoid indole alkaloids, this compound is of interest to researchers in natural product chemistry, pharmacology, and drug development.[1][2] This document provides an overview of the analytical standards and proposes detailed protocols for the analysis of N1-Methoxymethyl picrinine using modern analytical techniques.

Due to the limited availability of specific validated analytical methods for this compound in publicly accessible literature, the protocols described herein are exemplary methods based on established analytical practices for other indole alkaloids.[5][6][7][8] These methods are intended to serve as a starting point for the development and validation of specific analytical procedures.

Physicochemical Properties and Handling

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is crucial for the preparation of standards and samples for analysis.

Table 1: Physicochemical Data of this compound

PropertyValueSource
CAS Number 1158845-78-3[9][10][11]
Molecular Formula C22H26N2O4[][9][10][11]
Molecular Weight 382.5 g/mol [][11]
Appearance Powder[9][11]
Purity >98% (typical for commercial standards)[11]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[9][10]
Storage Store in a sealed, cool, and dry condition. Stock solutions can be stored at -20°C for several months.[11][12]

Analytical Methodologies

The analysis of indole alkaloids such as this compound typically involves chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is widely used for quantification, while Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for identification and quantification of volatile or derivatized alkaloids.[6][7][8] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation and purity assessment.[13][14][15]

General Analytical Workflow

The following diagram illustrates a general workflow for the analysis of this compound from a plant matrix or as a pure standard.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing Sample Sample Extraction Extraction Sample->Extraction (e.g., from Alstonia scholaris leaves) Filtration_Purification Filtration_Purification Extraction->Filtration_Purification (e.g., SPE) Sample_for_Analysis Sample_for_Analysis Filtration_Purification->Sample_for_Analysis HPLC_UV_MS HPLC_UV_MS Sample_for_Analysis->HPLC_UV_MS Quantitative Analysis GC_MS GC_MS Sample_for_Analysis->GC_MS Identification & Quantification NMR NMR Sample_for_Analysis->NMR Structural Elucidation & Purity Data_Analysis_HPLC Data_Analysis_HPLC HPLC_UV_MS->Data_Analysis_HPLC Chromatogram Analysis Data_Analysis_GCMS Data_Analysis_GCMS GC_MS->Data_Analysis_GCMS Spectral Library Matching Data_Analysis_NMR Data_Analysis_NMR NMR->Data_Analysis_NMR Spectral Interpretation Final_Report Final_Report Data_Analysis_HPLC->Final_Report Data_Analysis_GCMS->Final_Report Data_Analysis_NMR->Final_Report AnalyticalTechniques Objective Objective Quantification Quantification Objective->Quantification Identification Identification Objective->Identification Structural_Elucidation Structural_Elucidation Objective->Structural_Elucidation HPLC HPLC Quantification->HPLC High Precision & Accuracy GC_MS GC_MS Identification->GC_MS Mass Spectrum Fingerprint NMR NMR Structural_Elucidation->NMR Definitive Structure Confirmation HPLC->GC_MS Alternative for Volatile Compounds GC_MS->HPLC Based on Retention Time Mass_Spectrometry Mass_Spectrometry NMR->Mass_Spectrometry Molecular Weight Confirmation

References

Application Note: HPLC Analysis of N1-Methoxymethyl Picrinine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N1-Methoxymethyl picrinine (B199341) is a picrinine-type monoterpenoid indole (B1671886) alkaloid found in plants of the Alstonia genus, such as Alstonia scholaris.[1] As a member of the complex akuammiline (B1256633) alkaloid family, it is of interest to researchers in natural product chemistry and drug discovery.[2][3] Accurate and reliable analytical methods are crucial for the isolation, quantification, and quality control of this compound. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of indole alkaloids due to its high resolution, sensitivity, and reproducibility.[4][5] This application note presents a reverse-phase HPLC (RP-HPLC) method suitable for the determination of N1-Methoxymethyl picrinine.

Chemical Structure

  • Compound: this compound

  • CAS Number: 1158845-78-3[6][7][8]

  • Molecular Formula: C22H26N2O4[6][7][9]

  • Molecular Weight: 382.45 g/mol [6]

  • Solubility: Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[6][9]

Experimental Protocol

This protocol outlines a general method for the analysis of this compound using RP-HPLC with UV detection.

1. Materials and Reagents

  • This compound reference standard (purity >98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (analytical grade)

  • Methanol (B129727) (HPLC grade) for sample preparation

  • 0.22 µm syringe filters

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 20
    20.0 80
    25.0 80
    25.1 20

    | 30.0 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (or optimized based on UV scan of the standard)

3. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • For plant extracts, a solid-phase extraction (SPE) cleanup may be necessary to remove interfering substances.[10]

    • Dissolve the accurately weighed sample in methanol.

    • Vortex for 1 minute to ensure complete dissolution.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial before injection.

4. Data Analysis

  • Identify the peak corresponding to this compound by comparing the retention time with that of the reference standard.

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

  • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Results and Discussion

The described RP-HPLC method provides a good separation of this compound from other components in a mixture. The use of a C18 column with a water/acetonitrile mobile phase containing formic acid is a common and effective approach for the analysis of indole alkaloids.[4][5][11] The gradient elution allows for the separation of compounds with a range of polarities. The UV detection at 254 nm is a common wavelength for aromatic compounds like indole alkaloids. For higher specificity and sensitivity, this method can be coupled with a mass spectrometer (LC-MS).

Quantitative Data Summary

The following table represents typical data that could be obtained from a validation of this method.

ParameterValue
Retention Time (tR) ~ 15.8 min
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~ 0.2 µg/mL
Limit of Quantification (LOQ) ~ 0.7 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery) 98 - 102%

Experimental Workflow Diagram

HPLC_Workflow Standard_Prep Standard Preparation (1 mg/mL Stock & Dilutions) Injection Inject Sample/Standard (10 µL) Standard_Prep->Injection Calibration_Curve Construct Calibration Curve Standard_Prep->Calibration_Curve Sample_Prep Sample Preparation (Extraction/Dissolution & Filtration) Sample_Prep->Injection HPLC_System HPLC System Setup (C18 Column, Gradient Elution) Separation Chromatographic Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Peak_Integration Peak Identification & Integration Chromatogram->Peak_Integration Quantification Quantify this compound Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Workflow for the HPLC analysis of this compound.

This application note provides a detailed protocol for the HPLC analysis of this compound. The method is straightforward, reproducible, and suitable for the quantification of this indole alkaloid in various samples. The provided workflow and data serve as a valuable resource for researchers and professionals in natural product analysis and drug development. Method validation should be performed in accordance with relevant guidelines to ensure accuracy and precision for a specific application.

References

Troubleshooting & Optimization

Technical Support Center: N1-Methoxymethyl Picrinine Isolation and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the isolation and purification of N1-Methoxymethyl picrinine (B199341), an indole (B1671886) alkaloid found in Alstonia scholaris.

Frequently Asked Questions (FAQs)

Q1: What is N1-Methoxymethyl picrinine and from what natural source is it typically isolated?

A1: this compound is a picrinine-type monoterpenoid indole alkaloid. It has been identified in the hydro-alcoholic extracts of the leaves of Alstonia scholaris, a plant used in traditional medicine.[1]

Q2: What are the general steps for isolating this compound from Alstonia scholaris leaves?

A2: A typical workflow involves:

  • Extraction: Maceration or Soxhlet extraction of dried, powdered leaves with a solvent such as ethanol (B145695), methanol, or a hydro-alcoholic mixture.

  • Acid-Base Extraction: Partitioning the crude extract between an acidic aqueous solution and an organic solvent to separate alkaloids from neutral and acidic compounds. The alkaloids are then liberated by basifying the aqueous layer and extracting with an organic solvent like chloroform (B151607) or ethyl acetate.

  • Chromatographic Purification: The crude alkaloid extract is then subjected to one or more chromatographic techniques, such as column chromatography, preparative HPLC, or counter-current chromatography, to isolate this compound.

Q3: What are the most common challenges faced during the purification of this compound?

A3: Researchers may encounter several challenges, including:

  • Co-elution of structurally similar alkaloids: Alstonia scholaris contains a complex mixture of indole alkaloids, many of which have similar polarities and chromatographic behavior, making separation difficult.

  • Peak tailing in HPLC: As a basic compound, this compound can interact with residual silanol (B1196071) groups on silica-based columns, leading to poor peak shape.

  • Degradation of the target molecule: The N1-methoxymethyl group may be susceptible to hydrolysis under certain pH and temperature conditions. The indole nucleus can also be prone to oxidation.

  • Low recovery: The compound may be lost during the multi-step extraction and purification process.

Troubleshooting Guides

Problem 1: Low Yield of Total Alkaloid Extract
Possible Cause Troubleshooting Step
Incomplete extraction from plant material.Ensure the plant material is finely powdered to maximize surface area. Increase the extraction time or perform multiple extraction cycles. Consider using a more polar solvent system if initial extraction was with a non-polar solvent.
Loss of alkaloids during acid-base partitioning.Carefully monitor the pH during the basification step. A pH that is too low may result in incomplete liberation of the free base alkaloids. Ensure exhaustive extraction with the organic solvent after basification (e.g., 3-5 times with fresh solvent).
Degradation of alkaloids during extraction.Avoid excessive heat during solvent evaporation. Use a rotary evaporator at a controlled temperature. Protect the extract from light, as some indole alkaloids are photosensitive.
Problem 2: Poor Separation of this compound in Column Chromatography
Possible Cause Troubleshooting Step
Co-elution with other Alstonia alkaloids.Use a shallower solvent gradient during elution. Try a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel). Consider using counter-current chromatography, which can be effective for separating structurally similar alkaloids.[2][3][4]
Irreversible adsorption to the stationary phase.For silica gel chromatography, consider adding a small amount of a basic modifier (e.g., 0.1-1% triethylamine) to the mobile phase to reduce interactions with acidic silanol groups.
Sample overload.Reduce the amount of crude extract loaded onto the column. A general rule is a 1:30 to 1:100 ratio of sample to stationary phase for complex mixtures.
Problem 3: Peak Tailing and Poor Resolution in HPLC
Possible Cause Troubleshooting Step
Secondary interactions with residual silanol groups.Add a basic modifier like triethylamine (B128534) (0.1-0.5%) to the mobile phase. Use an end-capped HPLC column specifically designed for the analysis of basic compounds. Operate the mobile phase at a lower pH (e.g., 2.5-3.5) to ensure the alkaloid is fully protonated and silanols are not ionized.
Column overload.Dilute the sample and inject a smaller volume.
Inappropriate mobile phase pH.Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound.
Column degradation.Flush the column with a strong solvent. If the problem persists, replace the column.
Problem 4: Suspected Degradation of this compound
Possible Cause Troubleshooting Step
Hydrolysis of the N1-methoxymethyl group. Avoid strong acidic or basic conditions, especially at elevated temperatures. The N-methoxymethyl group, being an N,O-acetal, is potentially labile to acid-catalyzed hydrolysis to yield the parent picrinine and formaldehyde. While specific data is lacking, it is prudent to maintain pH between 4 and 8 during extraction and purification. If acidic conditions are necessary, perform the steps at low temperatures and for a minimal duration.
Oxidation of the indole nucleus.Work under an inert atmosphere (e.g., nitrogen or argon) if possible, especially during long-term storage or when heating. Add an antioxidant like ascorbic acid in small amounts during the initial extraction steps. Store extracts and purified fractions at low temperatures and protected from light.

Data Presentation

Table 1: Quantitative Analysis of Picrinine in Alstonia scholaris

Plant PartPicrinine Content (µg/g of dry weight)Collection PeriodReference
Fruits73.41 ± 0.3292-[2]
FlowersNot specified, but high concentration-[2]
Leaves181.45 ± 0.9948July - September[2]
LeavesNot specifiedApril - June[2]

Note: Data for this compound specifically is not available, but picrinine levels can serve as a general indicator.

Experimental Protocols

Protocol 1: General Acid-Base Extraction of Alkaloids from Alstonia scholaris Leaves
  • Maceration: Soak 100 g of dried, powdered Alstonia scholaris leaves in 1 L of 95% ethanol for 72 hours at room temperature with occasional stirring.

  • Filtration and Concentration: Filter the extract through cheesecloth and then filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude ethanolic extract.

  • Acidification: Dissolve the crude extract in 200 mL of 5% acetic acid in water.

  • Defatting: Extract the acidic aqueous solution with 3 x 150 mL of hexane (B92381) or diethyl ether to remove non-polar compounds. Discard the organic layers.

  • Basification: Adjust the pH of the aqueous layer to 9-10 with concentrated ammonium (B1175870) hydroxide. Perform this step in an ice bath to dissipate any heat generated.

  • Extraction of Free Bases: Extract the basified aqueous solution with 4 x 150 mL of chloroform or ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alkaloid fraction.

Protocol 2: Preparative HPLC for Picrinine-Type Alkaloids (Adapted from general alkaloid separation methods)
  • Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 10-20%) and gradually increase to a higher percentage (e.g., 60-70%) over 30-40 minutes.

  • Flow Rate: 2-4 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Sample Preparation: Dissolve the crude alkaloid fraction in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.

  • Fraction Collection: Collect fractions based on the elution of peaks and analyze by analytical HPLC or TLC to identify fractions containing this compound.

Mandatory Visualizations

experimental_workflow start Dried, Powdered Alstonia scholaris Leaves extraction Maceration with Ethanol start->extraction filtration Filtration & Concentration extraction->filtration acidification Dissolution in Acidic Water filtration->acidification defatting Extraction with Hexane/Ether acidification->defatting basification Basification with NH4OH defatting->basification alkaloid_extraction Extraction with Chloroform/EtOAc basification->alkaloid_extraction drying Drying & Concentration alkaloid_extraction->drying crude_alkaloids Crude Alkaloid Fraction drying->crude_alkaloids purification Chromatographic Purification (e.g., HPLC) crude_alkaloids->purification pure_compound Isolated this compound purification->pure_compound

Caption: General workflow for the isolation of this compound.

hplc_troubleshooting start Peak Tailing in HPLC check1 Check for Column Overload start->check1 action1 Dilute Sample & Re-inject check1->action1 result1 Peak Shape Improves? action1->result1 solution1 Column was Overloaded. Use more dilute sample. result1->solution1 Yes check2 Investigate Secondary Interactions result1->check2 No action2a Add Basic Modifier (e.g., TEA) to Mobile Phase check2->action2a action2b Use End-Capped Column check2->action2b action2c Lower Mobile Phase pH (e.g., 2.5-3.5) check2->action2c solution2 Peak Shape Improves. Secondary interactions were the cause. action2a->solution2 action2b->solution2 action2c->solution2

Caption: Troubleshooting logic for HPLC peak tailing.

stability_considerations compound This compound N-CH2-O-CH3 Indole Core degradation_pathways Potential Degradation Pathways compound->degradation_pathways hydrolysis Acid/Base Catalyzed Hydrolysis Products: Picrinine + Formaldehyde Mitigation: Maintain pH 4-8, Low Temp degradation_pathways->hydrolysis N1-Methoxymethyl Group oxidation Oxidation of Indole Ring Products: Oxidized byproducts Mitigation: Inert atmosphere, Antioxidants, Protect from light degradation_pathways->oxidation Indole Core

References

preventing degradation of N1-Methoxymethyl picrinine in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N1-Methoxymethyl picrinine (B199341). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of N1-Methoxymethyl picrinine during experimental procedures. Here you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is an indole (B1671886) alkaloid that can be isolated from the leaves of Alstonia scholaris.[1] As a member of the picrinine-type monoterpenoid indole alkaloids, it is a complex molecule that is of interest in pharmacological research. Like many indole alkaloids, it is a crystalline solid at room temperature and possesses a nitrogen-containing heterocyclic ring, which can influence its chemical reactivity and stability.

Q2: What are the primary factors that can cause the degradation of this compound?

The stability of indole alkaloids like this compound is generally influenced by several factors, including:

  • pH: Extreme pH conditions, particularly acidic environments, can lead to the degradation of indole alkaloids.[2]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[3]

  • Light: Exposure to light, especially UV radiation, can induce photochemical degradation in sensitive compounds.[4][5][6]

  • Oxidation: The presence of oxidizing agents can lead to the modification of the indole ring and other functional groups.

  • Solvent: The choice of solvent can impact the stability of the compound.

Q3: How should I store this compound to ensure its long-term stability?

For optimal stability, this compound powder should be stored under the following conditions:

Storage ConditionRecommendation
Temperature (Long-term) -20°C
Temperature (Short-term) 2-8°C
Atmosphere In a tightly sealed container, protected from moisture.
Light In a light-resistant container or stored in the dark.

Data compiled from supplier recommendations.

Stock solutions should be stored at -20°C or below and used as quickly as possible. Avoid repeated freeze-thaw cycles.

Q4: What solvents are recommended for dissolving this compound?

This compound is soluble in several organic solvents. Recommended solvents include:

When preparing solutions, it is advisable to use anhydrous solvents to minimize hydrolysis. For aqueous buffers, ensure the pH is within a stable range for the compound (see Troubleshooting Guide).

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Issue 1: Loss of Compound Potency or Inconsistent Results

Possible Cause: Degradation of this compound in your experimental setup.

Solutions:

  • pH Control:

    • Problem: Your experimental buffer is too acidic or alkaline. Many indole alkaloids are unstable in acidic conditions.[2]

    • Recommendation: Maintain the pH of your aqueous solutions within a neutral to slightly basic range (pH 7-8.5), if compatible with your experimental design. Use freshly prepared buffers and verify the pH before adding the compound. The stability of similar alkaloids is highly dependent on pH.[2]

  • Temperature Management:

    • Problem: The experiment is conducted at elevated temperatures for extended periods. Thermal degradation of alkaloids is a known issue, with reaction rates increasing at higher temperatures.[3]

    • Recommendation: Perform experiments at the lowest temperature compatible with your protocol. If heating is necessary, minimize the duration of exposure. For long-term incubations, consider conducting them at 4°C.

  • Light Protection:

    • Problem: Solutions and samples are exposed to ambient or direct light. Photodegradation can occur with light-sensitive compounds.

    • Recommendation: Work in a dimly lit area or use amber-colored vials and labware to protect the compound from light.[4][5][6] For sensitive experiments, cover plates and tubes with aluminum foil.

  • Solvent Purity:

    • Problem: The solvent used contains impurities or water that can react with the compound.

    • Recommendation: Use high-purity, anhydrous solvents when preparing stock solutions. If using aqueous buffers, ensure they are prepared with high-purity water.

Issue 2: Appearance of Unknown Peaks in Analytical Chromatography (e.g., HPLC, LC-MS)

Possible Cause: Formation of degradation products.

Solutions:

  • Forced Degradation Analysis (for method validation): To identify potential degradation products, you can perform a forced degradation study. This involves intentionally exposing the compound to harsh conditions to generate degradants, which can then be characterized. This is a common practice in pharmaceutical stability testing.[7][8][9]

  • Review Experimental Conditions: Re-evaluate your experimental protocol against the stability recommendations in this guide. Check for any steps where the compound might be exposed to extreme pH, high temperature, or light for prolonged periods.

  • Mass Balance Analysis: In a controlled experiment, quantify the amount of this compound and the new peaks over time. A decrease in the parent compound with a corresponding increase in the new peaks confirms degradation.

Illustrative Degradation Profile

The following table provides a hypothetical summary of this compound stability under various stress conditions to illustrate potential degradation rates. Note: These are not experimentally derived values for this specific compound but are based on general knowledge of indole alkaloid stability.

Stress ConditionParameterValue% Degradation (Illustrative)
Acidic 0.1 M HCl24 hours @ RT30-40%
Basic 0.1 M NaOH24 hours @ RT15-25%
Oxidative 3% H₂O₂24 hours @ RT20-30%
Thermal 60°C in Solution24 hours25-35%
Photolytic UV Light (254 nm)8 hours40-50%

Experimental Protocols

Protocol 1: Preparation of a Standard Solution of this compound
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Amber-colored microcentrifuge tubes or vials

    • Calibrated micropipettes

    • Vortex mixer

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the required amount of the compound in a clean, dry vial.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the solid is completely dissolved. Gentle warming (to no more than 37°C) can be applied if necessary.

    • Aliquot the stock solution into smaller volumes in amber-colored tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or below.

Protocol 2: General Protocol for a Cell-Based Assay
  • Preparation:

    • Prepare your cell culture plates as required by your specific assay.

    • Prepare the necessary cell culture media and buffers. Ensure the final pH of the media containing the compound is within a stable range (typically pH 7.2-7.4 for cell culture).

  • Compound Dilution:

    • Thaw an aliquot of the this compound stock solution (from Protocol 1) at room temperature.

    • Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the final desired concentrations. Prepare these dilutions immediately before adding to the cells.

  • Treatment and Incubation:

    • Add the diluted compound to the cell culture plates.

    • Incubate the plates for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO₂).

    • Protect the plates from light by wrapping them in aluminum foil or using a light-blocking incubator.

  • Analysis:

    • After incubation, proceed with your specific assay endpoint measurement (e.g., viability assay, protein analysis, etc.).

Visualizations

Experimental_Workflow Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experiment cluster_data Data Interpretation storage Store Solid at -20°C solution_prep Prepare Stock Solution (Anhydrous DMSO) storage->solution_prep dilution Dilute in Buffer (pH 7-8.5) solution_prep->dilution incubation Incubate Sample (Protect from Light & Heat) dilution->incubation analysis Analyze Sample incubation->analysis results Consistent Results analysis->results troubleshoot Inconsistent Results (Check Stability) analysis->troubleshoot

Caption: Workflow for handling this compound.

Degradation_Pathway Potential Degradation Factors for Indole Alkaloids cluster_stress Stress Factors N1_MP N1-Methoxymethyl Picrinine (Stable) Acid Low pH (Acid) N1_MP->Acid Hydrolysis Heat High Temperature N1_MP->Heat Thermolysis Light UV/Light Exposure N1_MP->Light Photolysis Oxidation Oxidizing Agents N1_MP->Oxidation Oxidation Degraded_Products Degradation Products (Loss of Activity) Acid->Degraded_Products Heat->Degraded_Products Light->Degraded_Products Oxidation->Degraded_Products

Caption: Factors leading to the degradation of indole alkaloids.

References

Technical Support Center: Optimizing Picrinine Derivative Concentrations for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding N1-Methoxymethyl picrinine (B199341) is currently limited in scientific literature. This guide leverages available data on its parent compound, picrinine, and established methodologies for optimizing novel compounds in cell-based assays.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of picrinine and its derivatives for cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is picrinine and what is its known mechanism of action?

A1: Picrinine is a complex akuammiline (B1256633) alkaloid first isolated from the leaves of Alstonia scholaris.[1][2] In vitro studies have shown that picrinine exhibits anti-inflammatory activity through the inhibition of the 5-lipoxygenase (5-LOX) enzyme.[1][2] It is also reported to have antitussive, anti-asthmatic, and analgesic properties.[3]

Q2: There is limited information on N1-Methoxymethyl picrinine. How should I approach determining a starting concentration for my experiments?

A2: When working with a novel derivative like this compound, a good starting point is to conduct a dose-response experiment across a wide concentration range. A typical range to start with for a novel compound of this nature might be from 1 nM to 100 µM.[4] This will help establish a preliminary understanding of its cytotoxic and bioactive concentration ranges.

Q3: What are the common challenges when working with natural product-derived compounds in cell-based assays?

A3: Natural products can present unique challenges, including:

  • Solubility: Many alkaloids have poor aqueous solubility. It is crucial to select an appropriate solvent, such as DMSO, and ensure the final solvent concentration in your assay does not exceed a non-toxic level (typically <0.5%).

  • Purity and Contamination: Ensure the purity of your compound. Natural extracts can sometimes contain contaminants that may affect experimental outcomes.[5]

  • Stability: The stability of the compound in your culture medium and under experimental conditions should be considered.[6]

  • Cell Line Specificity: The effects of a compound can vary significantly between different cell lines.[7]

Q4: How do I choose the right cell line for my assay?

A4: The choice of cell line should be guided by your research question.[7] For example, if you are investigating the anti-inflammatory effects of this compound, you might choose a cell line known to express the 5-lipoxygenase pathway, such as macrophages or neutrophils. If studying cytotoxicity, a panel of cancer cell lines could be appropriate.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consider a reverse pipetting technique for viscous solutions. To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[8]
No observable effect at tested concentrations The compound may be inactive in the chosen assay, the concentration range may be too low, or the incubation time may be too short.Test a higher concentration range. Consider increasing the incubation time. Verify the compound's activity in a different, potentially more sensitive cell line or a cell-free biochemical assay if possible.[8]
Excessive cell death, even at low concentrations The compound is highly cytotoxic, the cells are particularly sensitive, or the solvent concentration is toxic.Use a much lower concentration range. Reduce the incubation time. Prepare a solvent control to ensure the vehicle is not causing the cytotoxicity.[8][9]
Precipitation of the compound in the culture medium Poor solubility of the compound in aqueous media.Decrease the final concentration of the compound. Increase the concentration of the solubilizing agent (e.g., DMSO), being mindful of its toxicity. Ensure the stock solution is fully dissolved before diluting in media.
Suspected microbial contamination after adding the compound The compound stock solution may be contaminated.Filter-sterilize the compound stock solution using a 0.22 µm syringe filter that is compatible with your solvent. Always practice good aseptic technique.[5][10]

Quantitative Data Summary

Due to the scarcity of published data for this compound, the following table summarizes available information for the parent compound, picrinine. This can serve as a preliminary reference.

Compound Reported Activity Cell Line Effective Concentration / IC50 Reference
PicrinineAnti-inflammatory (5-LOX inhibition)Not specifiedNot specified[1][2]
Alstonia scholaris extract (containing picrinine)CytotoxicityHeLa, HepG2, HL60, KB, MCF-7IC50 values ranged from 5.53 to 29.76 µg/mL[11]

Experimental Protocols

General Protocol for Determining Optimal Concentration using an MTT Assay

This protocol provides a framework for assessing the cytotoxicity of a novel compound and identifying a suitable concentration range for further functional assays.

  • Cell Seeding:

    • Seed your chosen cell line into a 96-well plate at a pre-determined optimal density (e.g., 5,000–10,000 cells/well).

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[4]

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve a wide range of final concentrations (e.g., 1 nM to 100 µM).

    • Include a vehicle control (medium with the highest concentration of solvent used) and an untreated control.

    • Remove the medium from the cells and add 100 µL of the medium containing the different compound concentrations.

  • Incubation:

    • Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).[12] The time will depend on the expected mechanism of action and cell doubling time.

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C to allow viable cells to metabolize MTT into formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

    • Gently mix on an orbital shaker for 15 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.[4]

Visualizations

G General Workflow for Optimizing Compound Concentration cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis cluster_decision Decision cluster_outcome Outcome cluster_adjust Adjustment prep_compound Prepare Compound Stock Solution serial_dilute Perform Serial Dilutions prep_compound->serial_dilute seed_cells Seed Cells in Microplate treat_cells Treat Cells with Compound seed_cells->treat_cells serial_dilute->treat_cells incubate Incubate (e.g., 24-72h) treat_cells->incubate perform_assay Perform Viability/Functional Assay incubate->perform_assay read_plate Acquire Data (Plate Reader) perform_assay->read_plate analyze_data Analyze Data (Dose-Response Curve) read_plate->analyze_data is_optimal Optimal Range Identified? analyze_data->is_optimal proceed Proceed with Functional Assays is_optimal->proceed Yes adjust Adjust Concentration Range/Time is_optimal->adjust No adjust->serial_dilute

Caption: A logical workflow for determining the optimal concentration of a novel compound.

G Hypothetical Signaling Pathway for Picrinine's Anti-inflammatory Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response Arachidonic_Acid Arachidonic Acid LOX5 5-Lipoxygenase (5-LOX) Arachidonic_Acid->LOX5 Leukotrienes Leukotrienes LOX5->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Picrinine Picrinine / this compound Picrinine->LOX5 Inhibition

Caption: Potential mechanism of picrinine via 5-LOX inhibition to reduce inflammation.

References

troubleshooting low bioactivity of N1-Methoxymethyl picrinine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low bioactivity with N1-Methoxymethyl picrinine (B199341) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is N1-Methoxymethyl picrinine and what is its potential mechanism of action?

A1: this compound is a monoterpenoid indole (B1671886) alkaloid that can be isolated from the leaves of Alstonia scholaris.[1][2] While specific bioactivity data for this compound is limited, its parent compound, picrinine, has been reported to exhibit anti-inflammatory activity through the inhibition of the 5-lipoxygenase (5-LOX) enzyme.[3] Therefore, it is plausible that this compound may also modulate the 5-lipoxygenase signaling pathway, which is involved in the production of pro-inflammatory leukotrienes.[4][5][6][7][8][9][10][11][12]

Q2: We are not observing the expected biological effect of this compound in our cell-based assays. What are the potential reasons for this?

A2: A lack of an observable effect in cell-based assays can stem from several factors. These can be broadly categorized into issues with the compound itself, the experimental setup, or the biological system being used. It is crucial to systematically investigate each of these possibilities to pinpoint the source of the low bioactivity.

Q3: What are the known solubility properties of this compound?

A3: this compound is reported to be soluble in several organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. Its aqueous solubility is not well-documented, which can be a critical factor in cell-based assays.

Q4: Could the methoxymethyl group at the N1 position be affecting the compound's activity compared to picrinine?

A4: It is possible that the N1-methoxymethyl modification could influence the compound's physicochemical properties, such as its solubility, cell permeability, and binding affinity to its target, when compared to the parent picrinine molecule. This modification could alter the compound's three-dimensional structure and its ability to interact with the active site of its target enzyme.

Troubleshooting Guide for Low Bioactivity

If you are experiencing lower than expected bioactivity with this compound, follow this step-by-step troubleshooting guide.

Step 1: Verify Compound Integrity and Concentration

The first step is to ensure that the compound you are using is of high purity and that your stock solutions are at the correct concentration.

Question: How can I be sure my this compound is not degraded and the concentration is accurate?

Answer:

  • Purity Check: Verify the purity of your compound batch via techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Impurities can interfere with your assay or the compound's activity.

  • Stock Solution Verification: After preparing your stock solution (typically in DMSO), confirm the concentration using a spectrophotometric method if the compound has a known extinction coefficient, or by HPLC against a standard curve.

  • Storage Conditions: Ensure the compound is stored as a dry powder at the recommended temperature (typically -20°C) and protected from light to prevent degradation. Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles.

Step 2: Investigate Physicochemical Properties

The physical and chemical properties of this compound can significantly impact its availability and activity in aqueous cell culture environments.

Question: My compound is dissolved in DMSO, but could it be precipitating in the cell culture medium?

Answer: Yes, this is a common issue. A compound that is soluble in a high concentration of DMSO may precipitate when diluted into the aqueous environment of cell culture medium. This can drastically reduce the effective concentration of the compound available to the cells.

  • Actionable Steps:

    • Perform a Solubility Assay: Conduct a kinetic solubility test to determine the concentration at which this compound remains soluble in your specific cell culture medium.

    • Visual Inspection: After adding the compound to the medium, visually inspect the wells under a microscope for any signs of precipitation.

    • Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically ≤ 0.5%) to minimize solvent effects and reduce the likelihood of precipitation.

Question: Could my compound be unstable in the cell culture medium during the experiment?

Answer: Yes, compounds can degrade in cell culture medium due to enzymatic activity, pH changes, or reactions with media components.

  • Actionable Steps:

    • Perform a Stability Assay: Incubate this compound in your cell culture medium at 37°C for the duration of your experiment. At various time points, take aliquots and analyze the concentration of the parent compound by HPLC or LC-MS.

    • Consider Serum Interactions: Components in fetal bovine serum (FBS) can bind to your compound, reducing its free concentration and availability. You can assess compound stability in both serum-free and serum-containing media.

Step 3: Optimize Cell-Based Assay Parameters

If the compound is stable and soluble, the issue may lie within the experimental design of your cell-based assay.

Question: How can I be sure that the low bioactivity is not due to the cells or the assay itself?

Answer:

  • Cell Health and Confluency: Ensure your cells are healthy, within a low passage number, and plated at an optimal density. Over-confluent or unhealthy cells may not respond appropriately to stimuli or inhibitors.

  • Positive Control: Always include a positive control for your assay. For example, if you are investigating the inhibition of the 5-lipoxygenase pathway, use a known 5-LOX inhibitor to confirm that your assay can detect an inhibitory effect.

  • Dose-Response and Incubation Time:

    • Test a wide range of this compound concentrations (e.g., from nanomolar to high micromolar) to generate a full dose-response curve. A lack of activity at a single concentration may be misleading.

    • Optimize the incubation time. The effect of the compound may be time-dependent.

Data Presentation: Troubleshooting Parameters

The following tables summarize key quantitative data to consider during troubleshooting.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
Molecular FormulaC₂₂H₂₆N₂O₄Alfa Chemistry[4]
Molecular Weight382.45 g/mol Alfa Chemistry[4]
Reported SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneBioCrick[5]
Predicted LogPValue to be determined by user (e.g., using online prediction tools)In silico prediction
Aqueous SolubilityValue to be determined by userExperimental (e.g., Kinetic Solubility Assay)
Stability in Media (t₁/₂)Value to be determined by userExperimental (e.g., HPLC-based stability assay)

Table 2: Example Data from a Troubleshooting Experiment

ExperimentConditionResultInterpretation/Next Step
Purity Analysis HPLC-UV98.5% peak areaCompound purity is acceptable.
Kinetic Solubility PBS, pH 7.4Precipitates > 20 µMTest concentrations in cell-based assays should be kept below 20 µM.
Stability Assay Cell Culture Media + 10% FBS @ 24h85% of parent compound remainingCompound is reasonably stable for a 24-hour experiment.
Cell Viability Assay 10 µM this compoundNo significant cell deathThe lack of a primary biological effect is not due to general cytotoxicity.
5-LOX Activity Assay 10 µM this compound15% inhibitionLow activity observed. Consider issues with cell permeability or target engagement.
Positive Control 1 µM Known 5-LOX Inhibitor95% inhibitionThe 5-LOX assay is functioning correctly.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

Objective: To determine the kinetic solubility of this compound in a buffered solution.

Materials:

  • This compound

  • DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate (UV-transparent for direct UV method)

  • Plate reader (nephelometer or UV-Vis spectrophotometer)

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Add a small volume (e.g., 2 µL) of each DMSO dilution to the wells of a new 96-well plate.

  • Rapidly add PBS (e.g., 98 µL) to each well to achieve the final desired concentrations.

  • Mix the plate on a shaker for 1-2 hours at room temperature.

  • Measure the turbidity of each well using a nephelometer, or measure the absorbance at a relevant wavelength after filtering out any precipitate for the direct UV method.

  • The highest concentration that does not show significant precipitation is considered the kinetic solubility.

Protocol 2: Compound Stability in Cell Culture Media

Objective: To assess the stability of this compound in cell culture medium over time.

Materials:

  • This compound

  • Cell culture medium (with and without 10% FBS)

  • Incubator (37°C, 5% CO₂)

  • HPLC system with UV detector

Procedure:

  • Prepare a solution of this compound in your cell culture medium at the desired final concentration (e.g., 10 µM).

  • Aliquot the solution into multiple sterile tubes.

  • Place the tubes in a 37°C incubator.

  • At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove one tube and immediately freeze it at -80°C to stop any degradation.

  • Once all time points are collected, thaw the samples and prepare them for HPLC analysis. This may involve protein precipitation with a solvent like acetonitrile.

  • Analyze the concentration of the remaining this compound in each sample by HPLC, comparing the peak area to the t=0 sample.

Protocol 3: MTT Cell Viability Assay

Objective: To determine if this compound exhibits cytotoxic effects on the cells being used.

Materials:

  • Cells of interest

  • 96-well cell culture plate

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound and a vehicle control (DMSO).

  • Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well (final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.[6]

  • Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at a wavelength between 550 and 600 nm.[6]

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Visualizations

Signaling Pathway

5-Lipoxygenase_Pathway membrane Cell Membrane (Phospholipids) AA Arachidonic Acid (AA) membrane->AA Stimulus cPLA2 cPLA₂ cPLA2->AA HPETE 5-HPETE AA->HPETE O₂ FLAP FLAP LOX5 5-Lipoxygenase (5-LOX) FLAP->LOX5 LOX5->HPETE LTA4 Leukotriene A₄ (LTA₄) HPETE->LTA4 LTA4_hydrolase LTA₄ Hydrolase LTB4 Leukotriene B₄ (LTB₄) LTA4_hydrolase->LTB4 LTA4->LTB4 LTC4 Leukotriene C₄ (LTC₄) LTA4->LTC4 inflammation Inflammation LTB4->inflammation LTC4_synthase LTC₄ Synthase LTC4_synthase->LTC4 LTC4->inflammation Picrinine N1-Methoxymethyl Picrinine (Potential Inhibitor) Picrinine->LOX5 Inhibition Troubleshooting_Workflow start Low Bioactivity Observed step1 Step 1: Verify Compound Integrity & Concentration start->step1 check1 Compound OK? step1->check1 step2 Step 2: Investigate Physicochemical Properties check2 Soluble & Stable? step2->check2 step3 Step 3: Optimize Cell-Based Assay check3 Assay OK? step3->check3 step4 Step 4: Re-evaluate Hypothesis & Target Engagement outcome_success Bioactivity Confirmed step4->outcome_success check1->step2 Yes outcome_fail1 Source New Compound Recalculate Concentration check1->outcome_fail1 No check2->step3 Yes outcome_fail2 Adjust Concentration Change Vehicle/Solvent check2->outcome_fail2 No check3->step4 Yes outcome_fail3 Check Positive Control Review Assay Protocol check3->outcome_fail3 No Troubleshooting_Decision_Tree q1 Is the compound pure and the stock concentration correct? a1_yes Proceed to Solubility Check q1->a1_yes Yes a1_no Action: Verify purity (HPLC/LC-MS). Re-weigh and prepare fresh stock. q1->a1_no No q2 Is the compound soluble in the final assay medium? a1_yes->q2 a2_yes Proceed to Stability Check q2->a2_yes Yes a2_no Action: Determine max soluble concentration. Test lower concentrations. q2->a2_no No q3 Is the compound stable for the duration of the assay? a2_yes->q3 a3_yes Proceed to Assay Check q3->a3_yes Yes a3_no Action: Shorten incubation time. Consider compound degradation. q3->a3_no No q4 Does the positive control for the assay work as expected? a3_yes->q4 a4_yes Hypothesis: Compound may not be active on this target or in this cell line. q4->a4_yes Yes a4_no Action: Troubleshoot assay protocol. Check cell health and reagents. q4->a4_no No

References

N1-Methoxymethyl picrinine solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues with N1-Methoxymethyl picrinine (B199341).

Frequently Asked Questions (FAQs)

Q1: What is N1-Methoxymethyl picrinine?

This compound is an indole (B1671886) alkaloid, a derivative of picrinine, which is isolated from the leaves of Alstonia scholaris.[1][2] This plant has been used in traditional medicine, and its extracts are known to contain various bioactive compounds.[1] Picrinine itself has been noted for its anti-inflammatory, antitussive, and antiasthmatic properties.[3][4] this compound is supplied as a powder for research purposes.[5][6][7]

Q2: What are the general solubility properties of this compound?

This compound is soluble in several organic solvents but is expected to have low aqueous solubility, a common characteristic of many indole alkaloids.[8][9] When a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous medium (e.g., cell culture media or PBS), the compound may precipitate or "crash out" of solution due to the drastic change in solvent polarity.[10][11]

Q3: In which solvents is this compound soluble?

This compound is reported to be soluble in Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), and Acetone.[5][6][12]

Q4: My this compound precipitated when I diluted the stock solution into my aqueous buffer. What should I do?

If you observe precipitation, it is recommended to prepare a fresh solution. Refer to the troubleshooting guide below to identify the potential cause and preventative steps. Common solutions include lowering the final concentration, modifying the dilution technique (e.g., dropwise addition to a vortexing solution), and preparing an intermediate dilution series.[10][13]

Q5: Can I store this compound diluted in cell culture media?

It is not recommended to store this compound in aqueous solutions for extended periods. For best results, prepare fresh working solutions for each experiment from a frozen stock solution in an anhydrous organic solvent like DMSO.[14]

Data Presentation

Table 1: Physicochemical and Solubility Data for this compound

PropertyValue/InformationSource(s)
Chemical Name 2H,12H-6,12a-Epoxy-2,7a-methanoindolo[2,3-a]quinolizine-14-carboxylic acid, 3-ethylidene-1,3,4,6,7,12b-hexahydro-12-(methoxymethyl)-, methyl ester[6]
CAS Number 1158845-78-3[5][6]
Molecular Formula C22H26N2O4[5][6]
Molecular Weight 382.45 g/mol [6]
Physical Form Powder[5][6]
Organic Solvent Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[5][6][12]
Aqueous Solubility Expected to be low; quantitative data not readily available.Inferred from general indole alkaloid properties[8][9]
Storage Store powder in a sealed, cool, and dry condition. Store stock solutions at -20°C or -80°C in aliquots.[7]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes how to prepare a 10 mM stock solution of this compound.

Materials:

  • This compound powder (MW: 382.45 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, low-adhesion microcentrifuge tubes

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the Compound: Accurately weigh out 1 mg of this compound powder into a sterile microcentrifuge tube.

  • Calculate Solvent Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration using the following formula:

    • Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 100,000

    • For 1 mg: (1 mg / 382.45 g/mol ) * 100,000 ≈ 261.5 µL

  • Dissolution: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

  • Mixing: Cap the tube tightly and vortex for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.[11]

  • Storage: Aliquot the stock solution into smaller volumes in sterile, low-adhesion tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[7]

Protocol 2: Preparation of a Working Solution in Aqueous Media

This protocol details the preparation of a final working solution (e.g., 10 µM) in cell culture medium from a 10 mM DMSO stock.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) sterile cell culture medium or aqueous buffer

  • Sterile conical tube or flask

  • Vortex mixer

Procedure:

  • Pre-warm Media: Ensure your cell culture medium is pre-warmed to 37°C to increase the solubility of the compound.[11]

  • Prepare Intermediate Dilution (Optional but Recommended): To minimize "solvent shock," first prepare an intermediate dilution. For example, add 10 µL of the 10 mM stock to 990 µL of pre-warmed medium to get a 100 µM solution.

  • Prepare Final Dilution: Add the stock or intermediate solution to the final volume of pre-warmed medium while gently vortexing or swirling.[13] For example, to make a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 5 µL of 10 mM stock to 5 mL of medium).

    • Crucial Step: Add the DMSO stock solution dropwise to the vortexing aqueous buffer. Do not add the aqueous buffer to the DMSO stock.[13]

  • Final Mix and Inspection: Mix the final solution gently by inverting the tube or swirling the flask. Visually inspect the solution for any signs of precipitation (cloudiness, particles) before adding it to your cells.[10]

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution into Aqueous Media

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound exceeds its solubility limit in the aqueous medium.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium.[11]
Solvent Shock The rapid change in solvent polarity when adding the DMSO stock to the aqueous medium causes the compound to "crash out."[13]Add the DMSO stock solution slowly and dropwise to the pre-warmed (37°C) aqueous medium while it is being gently vortexed or swirled to ensure rapid and uniform dispersion.[13]
Improper Mixing Technique Adding the aqueous buffer to the small volume of DMSO stock creates localized high concentrations, leading to precipitation.Always add the small volume of the DMSO stock to the larger volume of the aqueous buffer, not the other way around.[10]
Low Temperature of Media The solubility of many compounds decreases at lower temperatures.Always use pre-warmed (37°C) cell culture media or buffers for dilutions.[11]

Issue 2: Delayed Precipitation (After Hours or Days of Incubation)

Potential Cause Explanation Recommended Solution
Compound Instability The compound may not be stable in the aqueous environment of the cell culture medium over long periods.Prepare fresh working solutions immediately before each experiment. For long-term experiments, consider replacing the medium with a freshly prepared solution every 24-48 hours.[10]
Interaction with Media Components The compound may interact with proteins, salts, or other components in the media, forming insoluble complexes over time.[11]If using serum, try reducing the serum concentration or using a serum-free formulation if compatible with your cell line. You can also test different basal media formulations.
Media Evaporation Evaporation of water from the culture vessel in the incubator can increase the compound's concentration above its solubility limit.Ensure proper humidification in the incubator. Use culture plates with tight-fitting lids or seal plates with parafilm for long-term experiments.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh N1-Methoxymethyl picrinine Powder add_dmso 2. Add Anhydrous DMSO to desired concentration (e.g., 10 mM) weigh->add_dmso dissolve 3. Vortex / Sonicate until fully dissolved add_dmso->dissolve aliquot 4. Aliquot into low-adhesion tubes dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store warm_media A. Pre-warm aqueous media to 37°C store->warm_media Use one aliquot add_stock B. Add stock solution dropwise to vortexing media warm_media->add_stock mix C. Mix gently add_stock->mix inspect D. Visually inspect for precipitation mix->inspect use E. Use immediately in experiment inspect->use

Caption: Workflow for preparing this compound solutions.

troubleshooting_workflow start Precipitation Observed is_immediate Immediate Precipitation? start->is_immediate is_delayed Delayed Precipitation? start->is_delayed sol_immediate_1 Solution: Lower final concentration. Perform solubility test. is_immediate->sol_immediate_1 Yes sol_immediate_2 Solution: Add stock dropwise to vortexing pre-warmed media. is_immediate->sol_immediate_2 Yes sol_immediate_3 Solution: Use intermediate dilution step. is_immediate->sol_immediate_3 Yes sol_delayed_1 Solution: Prepare fresh solutions daily. Replace media in long-term assays. is_delayed->sol_delayed_1 Yes sol_delayed_2 Solution: Ensure proper incubator humidity. Seal culture plates. is_delayed->sol_delayed_2 Yes sol_delayed_3 Solution: Test alternative media or reduced serum concentrations. is_delayed->sol_delayed_3 Yes

Caption: Troubleshooting logic for precipitation issues.

References

proper storage and handling of N1-Methoxymethyl picrinine powder

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided here is for guidance only and is not a substitute for a comprehensive safety data sheet (SDS). Always consult the official SDS for N1-Methoxymethyl Picrinine and adhere to your institution's safety protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound powder?

For optimal stability, this compound powder should be stored under controlled conditions. Long-term storage is recommended at -20°C, while short-term storage can be at 4°C.

Q2: What are the appropriate solvent choices for reconstituting this compound powder?

This compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol.

Q3: How can I prevent the degradation of this compound in solution?

To minimize degradation, it is advisable to prepare solutions fresh for each experiment. If storage of a stock solution is necessary, it should be aliquoted into single-use vials and stored at -80°C to prevent multiple freeze-thaw cycles. Protecting the solution from light is also recommended.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Powder Discoloration Oxidation or contamination.Do not use the powder if discoloration is observed. Contact the supplier for a replacement. Ensure the storage container is sealed tightly and purged with an inert gas like argon or nitrogen.
Inconsistent Experimental Results Improper storage leading to degradation, inaccurate weighing, or solution instability.Ensure the powder is stored at the correct temperature and protected from light and moisture. Use a calibrated analytical balance for weighing. Prepare fresh solutions for each experiment or use properly stored aliquots.
Poor Solubility Incorrect solvent or low-quality solvent.Confirm the appropriate solvent from the product's technical data sheet. Use high-purity, anhydrous solvents. Gentle warming or sonication may aid in dissolution, but be cautious of potential degradation with heat-sensitive compounds.

Experimental Workflow: Preparation of Stock Solution

Below is a diagram outlining the standard procedure for preparing a stock solution of this compound.

G cluster_0 Preparation Protocol A Equilibrate N1-Methoxymethyl Picrinine powder to room temperature B Weigh the desired amount of powder using a calibrated balance A->B C Add the appropriate volume of anhydrous solvent (e.g., DMSO) B->C D Vortex or sonicate until the powder is completely dissolved C->D E Store the stock solution in aliquots at -80°C D->E

Caption: Workflow for preparing a stock solution of this compound.

Technical Support Center: Quality Control for Synthetic N1-Methoxymethyl Picrinine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control of synthetic N1-Methoxymethyl picrinine (B199341).

Frequently Asked Questions (FAQs)

Q1: What is N1-Methoxymethyl picrinine and what are its key structural features?

A1: this compound is a synthetic derivative of picrinine, a picrinine-type monoterpenoid indole (B1671886) alkaloid.[1] Its core structure is a complex, polycyclic indole alkaloid framework. The key modification is the presence of a methoxymethyl (MOM) group at the N1 position of the indole ring. Its molecular formula is C22H26N2O4 with a molecular weight of 382.5 g/mol .[2]

Q2: What are the primary analytical techniques for the quality control of synthetic this compound?

A2: The primary analytical techniques for ensuring the quality of synthetic this compound include High-Performance Liquid Chromatography (HPLC) for purity assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation and impurity identification, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) for structural verification.

Q3: What are the potential sources of impurities in synthetic this compound?

A3: Impurities can arise from various stages of the synthesis and purification process.[3] These include unreacted starting materials, byproducts from incomplete reactions, reagents, and degradation products.[3][4] Given the N1-methoxymethyl group, hydrolysis or cleavage of this group under acidic conditions can lead to the formation of N1-H picrinine as a notable impurity.

Q4: How should I store synthetic this compound to ensure its stability?

A4: To ensure stability, this compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation. Given the potential for acid-catalyzed degradation of the N-methoxymethyl group, storage away from acidic environments is crucial.

Troubleshooting Guides

This section provides solutions to common issues encountered during the quality control analysis of this compound.

HPLC Analysis Troubleshooting
Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing) 1. Strong interaction of the basic nitrogen atoms with acidic silanol (B1196071) groups on the HPLC column.[5] 2. Column overload.[5] 3. Inappropriate sample solvent.1. Add a small amount of a basic modifier (e.g., triethylamine) to the mobile phase. 2. Reduce the injection volume or sample concentration.[5] 3. Dissolve the sample in the initial mobile phase.
Split Peaks 1. Column contamination or void formation.[6] 2. Sample solvent incompatible with the mobile phase.[6]1. Flush the column with a strong solvent or replace the column if necessary. 2. Ensure the sample is dissolved in a solvent similar in composition to the mobile phase.
Ghost Peaks 1. Contaminated mobile phase or HPLC system.[6] 2. Carryover from previous injections.1. Use fresh, high-purity solvents and degas the mobile phase.[7] 2. Implement a robust needle wash protocol between injections.
Retention Time Drift 1. Inconsistent mobile phase composition.[7] 2. Temperature fluctuations.[7] 3. Column degradation.1. Ensure accurate mobile phase preparation and mixing. 2. Use a column oven to maintain a constant temperature.[7] 3. Replace the column if it has exceeded its lifetime.
NMR Analysis Troubleshooting
Problem Potential Cause Suggested Solution
Broad Peaks 1. Presence of paramagnetic impurities. 2. Compound aggregation at high concentrations. 3. Chemical exchange.1. Purify the sample further. 2. Analyze a more dilute sample. 3. Acquire the spectrum at a different temperature.
Poor Signal-to-Noise Ratio 1. Insufficient sample concentration. 2. Incorrect number of scans.1. Increase the sample concentration if possible. 2. Increase the number of scans to improve the signal-to-noise ratio.
Presence of Water Peak 1. Use of non-deuterated or wet solvent.1. Use high-purity deuterated solvent and dry the NMR tube thoroughly.

Experimental Protocols

HPLC Purity Analysis

This protocol outlines a general method for determining the purity of this compound using reverse-phase HPLC.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724).

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of this compound in 1 mL of acetonitrile to a final concentration of 1 mg/mL.[6]

LC-MS Identity Confirmation

This protocol provides a method for confirming the molecular weight of this compound.

  • Instrumentation: LC-MS system with an electrospray ionization (ESI) source.

  • LC Conditions: Use the same HPLC conditions as described above.

  • MS Conditions:

    • Ionization Mode: Positive ESI.

    • Scan Range: m/z 100-500.

    • Expected Ion: [M+H]⁺ at m/z 383.5.

NMR Structural Verification

This protocol describes the general procedure for acquiring ¹H and ¹³C NMR spectra for structural confirmation.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.[8]

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[8]

  • ¹H NMR Acquisition:

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum.

    • Typical spectral width: 0 to 200 ppm.

Data Presentation

Table 1: Typical Quality Control Specifications for Research-Grade this compound
Parameter Method Specification
Appearance VisualWhite to off-white solid
Identity ¹H NMR, LC-MSConforms to structure, [M+H]⁺ = 383.5 ± 0.2
Purity HPLC (254 nm)≥ 98.0%
Residual Solvents GC-MS or ¹H NMR≤ 0.5%

Visualizations

QC_Workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control cluster_release Product Disposition Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Sampling Sampling Purification->Sampling Appearance Appearance Test Sampling->Appearance Purity Purity Analysis (HPLC) Sampling->Purity Identity Identity Confirmation (LC-MS, NMR) Sampling->Identity Residual_Solvents Residual Solvent Analysis Sampling->Residual_Solvents Pass Pass Purity->Pass ≥ 98% Fail Fail Purity->Fail < 98% Identity->Pass Conforms Identity->Fail Does not conform

Caption: Quality Control Workflow for Synthetic this compound.

Impurity_Sources cluster_synthesis_related Synthesis-Related Impurities cluster_degradation Degradation Impurities Final_Product This compound Starting_Materials Unreacted Starting Materials Starting_Materials->Final_Product Byproducts Reaction Byproducts Byproducts->Final_Product Reagents Residual Reagents Reagents->Final_Product Hydrolysis Hydrolysis Product (N1-H Picrinine) Hydrolysis->Final_Product Oxidation Oxidation Products Oxidation->Final_Product

Caption: Potential Sources of Impurities in Synthetic this compound.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of N1-Methoxymethyl Picrinine and Picrinine: A Call for Further Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picrinine (B199341), a complex akuammiline (B1256633) indole (B1671886) alkaloid isolated from the medicinal plant Alstonia scholaris, has garnered scientific interest for its diverse biological activities.[1][2] A derivative of this natural product, N1-Methoxymethyl picrinine, has also been identified from the same source.[1] This guide aims to provide a comparative overview of the biological activities of these two compounds. However, a comprehensive literature search reveals a significant disparity in the available data. While picrinine has been the subject of several pharmacological studies, there is a notable lack of quantitative biological data for this compound.

This document summarizes the current state of knowledge for both compounds, highlighting the existing data for picrinine and the current data gap for its N1-methoxymethyl derivative. Furthermore, it provides detailed experimental protocols for key biological assays, offering a framework for future research to enable a direct and quantitative comparison of their activities.

Comparative Overview of Biological Activities

A direct comparison of the biological activities of this compound and picrinine is currently hampered by the absence of published quantitative data for this compound. The known biological activities of picrinine are summarized below.

Picrinine: A Profile of a Bioactive Alkaloid

Picrinine has been reported to possess a range of biological activities, primarily centered around its anti-inflammatory, respiratory, and analgesic properties.[1][2]

Table 1: Summary of Known Biological Activities of Picrinine

Biological ActivityTarget/Mechanism of ActionQuantitative Data
Anti-inflammatory Inhibition of 5-lipoxygenase (5-LOX) enzyme.[1][3]Specific IC50 values are not consistently reported in the reviewed literature.
Antitussive Not fully elucidated.Primarily qualitative in vivo data available.[2]
Anti-asthmatic Not fully elucidated.Primarily qualitative in vivo data available.[2]
Analgesic Not fully elucidated.Primarily qualitative in vivo data available.
Antimicrobial Not fully elucidated.Limited data available.

Experimental Protocols for Comparative Evaluation

To facilitate future comparative studies, this section outlines detailed methodologies for key in vitro and in vivo assays relevant to the known activities of picrinine. These protocols can be applied to both this compound and picrinine to generate the necessary quantitative data for a meaningful comparison.

Anti-inflammatory Activity: 5-Lipoxygenase (5-LOX) Inhibition Assay

This in vitro assay determines the ability of a compound to inhibit the 5-LOX enzyme, a key player in the inflammatory cascade.

Materials:

  • Human recombinant 5-LOX enzyme

  • Arachidonic acid (substrate)

  • Test compounds (this compound and picrinine)

  • Positive control (e.g., Zileuton)

  • Reaction buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Spectrophotometer or HPLC system

Procedure:

  • Prepare a stock solution of the test compounds and positive control in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the reaction buffer, 5-LOX enzyme, and various concentrations of the test compounds or positive control.

  • Pre-incubate the mixture at room temperature for a specified time (e.g., 10 minutes).

  • Initiate the reaction by adding the substrate, arachidonic acid.

  • Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).

  • Stop the reaction by adding a suitable stop solution (e.g., an organic solvent).

  • Measure the formation of 5-LOX products (e.g., leukotrienes) using a spectrophotometer at a specific wavelength or by HPLC analysis.

  • Calculate the percentage of inhibition for each concentration of the test compounds.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, by plotting a dose-response curve.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This widely used in vivo model assesses the ability of a compound to reduce acute inflammation.

Animals:

  • Wistar rats or Swiss albino mice (male or female, specific weight range).

Materials:

  • Carrageenan (1% w/v suspension in saline)

  • Test compounds (this compound and picrinine)

  • Positive control (e.g., Indomethacin or Aspirin)

  • Vehicle control (e.g., saline or 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the test compounds, positive control, or vehicle control orally or intraperitoneally at a predetermined dose.

  • After a specific time (e.g., 60 minutes), induce inflammation by injecting a 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.

Antitussive Activity: Ammonia-Induced Cough in Mice

This in vivo model evaluates the potential of a compound to suppress coughing.

Animals:

  • Swiss albino mice.

Materials:

  • Ammonia (B1221849) solution (e.g., 0.1 N)

  • Test compounds (this compound and picrinine)

  • Positive control (e.g., Codeine phosphate)

  • Vehicle control

  • Glass chamber for exposure

Procedure:

  • Administer the test compounds, positive control, or vehicle control to different groups of mice.

  • After a set time (e.g., 30-60 minutes), place each mouse individually in a glass chamber.

  • Expose the mouse to an aerosol of the ammonia solution for a short duration (e.g., 45 seconds).

  • Observe and count the number of coughs for a defined period (e.g., 5 minutes) immediately after exposure.

  • Calculate the percentage of inhibition of the cough reflex for each group compared to the vehicle control group.

Proposed Workflow for Comparative Bioactivity Profiling

The following diagram illustrates a logical workflow for a comprehensive comparative study of this compound and picrinine, should the necessary resources and materials become available.

Comparative Bioactivity Profiling Workflow cluster_0 Compound Acquisition & Preparation cluster_1 In Vitro Assays cluster_2 In Vivo Studies cluster_3 Data Analysis & Comparison Isolation_Picrinine Isolation of Picrinine from Alstonia scholaris Stock_Solutions Preparation of Stock Solutions Isolation_Picrinine->Stock_Solutions Isolation_N1 Isolation of this compound from Alstonia scholaris Isolation_N1->Stock_Solutions Anti_Inflammatory_In_Vitro Anti-inflammatory Assays (e.g., 5-LOX, COX-1/2 Inhibition) Stock_Solutions->Anti_Inflammatory_In_Vitro Antimicrobial_In_Vitro Antimicrobial Assays (e.g., MIC/MBC Determination) Stock_Solutions->Antimicrobial_In_Vitro Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT on various cell lines) Stock_Solutions->Cytotoxicity_Assay Anti_Inflammatory_In_Vivo Anti-inflammatory Models (e.g., Carrageenan-induced paw edema) Stock_Solutions->Anti_Inflammatory_In_Vivo Antitussive_Model Antitussive Models (e.g., Ammonia-induced cough) Stock_Solutions->Antitussive_Model Analgesic_Model Analgesic Models (e.g., Hot plate, Writhing test) Stock_Solutions->Analgesic_Model Data_Analysis IC50 / MIC / ED50 Calculation Anti_Inflammatory_In_Vitro->Data_Analysis Antimicrobial_In_Vitro->Data_Analysis Cytotoxicity_Assay->Data_Analysis Anti_Inflammatory_In_Vivo->Data_Analysis Antitussive_Model->Data_Analysis Analgesic_Model->Data_Analysis Comparison Comparative Analysis of Potency & Efficacy Data_Analysis->Comparison SAR Structure-Activity Relationship (SAR) Analysis Comparison->SAR

Caption: A proposed workflow for the comparative evaluation of this compound and picrinine.

Conclusion and Future Directions

While picrinine shows promise as a multi-target bioactive compound, the current understanding of its derivative, this compound, is severely limited. To establish a clear and objective comparison, rigorous side-by-side studies are essential. The experimental protocols and the proposed workflow provided in this guide offer a roadmap for researchers to generate the necessary quantitative data. Such studies will be invaluable in elucidating the structure-activity relationships within this class of alkaloids and could potentially lead to the development of new therapeutic agents. It is hoped that this guide will stimulate further research into the pharmacological properties of this compound and its comparison with its parent compound, picrinine.

References

Unveiling the Anti-Inflammatory Potential of Alstonia scholaris Alkaloids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Alstonia scholaris, commonly known as the Devil's tree, has a long history in traditional medicine for treating a variety of ailments, including inflammatory conditions. Modern pharmacological studies have identified alkaloids as the primary bioactive constituents responsible for these therapeutic effects. This guide provides a comprehensive comparison of the anti-inflammatory properties of various alkaloids isolated from Alstonia scholaris, supported by experimental data to aid in research and drug development endeavors.

Comparative Analysis of Anti-Inflammatory Activity

The total alkaloid (TA) extract and isolated individual compounds from Alstonia scholaris have demonstrated significant anti-inflammatory effects across a range of in vitro and in vivo models. The following tables summarize the key quantitative data from various studies, offering a clear comparison of their potency and mechanisms of action.

Alkaloid/ExtractModel SystemKey Anti-Inflammatory MarkersQuantitative Data (Inhibition/Effect)Reference
Total Alkaloids (TA) LPS-induced RAW 264.7 MacrophagesNitric Oxide (NO) ProductionSignificant reduction in a dose-dependent manner.[1]
LPS-induced Airway Inflammation in RatsInflammatory Cell Infiltration (Neutrophils, WBC)Significant decrease in bronchoalveolar lavage fluid (BALF).[1]
LPS-induced Airway Inflammation in RatsPro-inflammatory Cytokines (TNF-α, IL-8)Significant reduction in BALF and lung tissue.[1]
Carrageenan-induced Air Pouch in MiceProstaglandin E2 (PGE2), Nitric Oxide (NO), Malondialdehyde (MDA)Significant decrease in levels.[2][3]
Ovalbumin-induced Asthma in MiceTh2 Cytokines (IL-4, IL-5, IL-13), Th17 Cytokine (IL-17A)Significant decrease in BALF.[4]
Ovalbumin-induced Asthma in MiceTh1 Cytokine (IFN-γ)Significant increase in BALF.[4]
Picrinine In vitro enzyme assaysCOX-1, COX-2, 5-LOXExhibited inhibitory activity.[2][3]
Vallesamine In vitro enzyme assaysCOX-1, COX-2, 5-LOXExhibited inhibitory activity.[2][3]
Scholaricine In vitro enzyme assaysCOX-1, COX-2, 5-LOXExhibited inhibitory activity.[2][3]
(±)-Scholarisine II In vitro enzyme assaysCOX-2, 5-LOXSelectively inhibited COX-2 over COX-1 and markedly inhibited 5-LOX.[5]
Various Monoterpenoid Indole (B1671886) Alkaloids (MIAs) HepG2-NF-κB-Luc cellsNF-κB ActivityCompounds 4, 7, 8, 13, and 16 showed significant inhibition.[6][7]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of Alstonia scholaris alkaloids are mediated through the modulation of key signaling pathways. The inhibition of the NF-κB pathway and the arachidonic acid cascade are central to their mechanism.

NF-κB Signaling Pathway

Several monoterpenoid indole alkaloids from Alstonia scholaris have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[6][7]

NF_kB_Pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB->NFkB_active Translocates IkB_NFkB IκBα-NF-κB (Inactive) IkB_NFkB->IkB Releases IkB_NFkB->NFkB Releases Alstonia_Alkaloids Alstonia scholaris Alkaloids Alstonia_Alkaloids->IKK Inhibits DNA DNA NFkB_active->DNA Binds Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Pro_inflammatory_genes Transcription Arachidonic_Acid_Pathway cluster_cox Cyclooxygenase Pathway cluster_lox Lipoxygenase Pathway Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Generates COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins (e.g., PGE2) COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Alstonia_Alkaloids Alstonia scholaris Alkaloids Alstonia_Alkaloids->COX Inhibits Alstonia_Alkaloids->LOX Inhibits

References

N1-Methoxymethyl Picrinine: A Comparative Guide to its Hypothesized Target, 5-Lipoxygenase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N1-Methoxymethyl picrinine (B199341), focusing on its hypothesized biological target, 5-lipoxygenase (5-LOX). Due to the limited publicly available data on N1-Methoxymethyl picrinine's direct target interactions, this guide draws inferences from its structural analog, picrinine, a known 5-LOX inhibitor. We compare the available information with established 5-LOX inhibitors, Zileuton and Nordihydroguaiaretic acid (NDGA), to offer a framework for potential target identification and validation studies.

Introduction to this compound and its Hypothesized Target

This compound is an indole (B1671886) alkaloid that has been isolated from the leaves of Alstonia scholaris, a plant with a history of use in traditional medicine.[1] Structurally, it is a derivative of picrinine, another alkaloid found in the same plant. Picrinine is recognized for its anti-inflammatory properties, which are attributed to its ability to inhibit the 5-lipoxygenase (5-LOX) enzyme.[2][3][4][5][6] Given the close structural similarity, it is strongly hypothesized that this compound also exerts its biological effects through the inhibition of 5-LOX.

5-lipoxygenase is a key enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation. By catalyzing the conversion of arachidonic acid, 5-LOX initiates a cascade that leads to the production of various leukotrienes involved in inflammatory responses. Therefore, inhibitors of 5-LOX are valuable tools for studying inflammation and have therapeutic potential for treating inflammatory diseases.

Comparative Analysis of 5-LOX Inhibitors

CompoundTypeTarget(s)IC50 Value (5-LOX)
This compound Indole AlkaloidHypothesized: 5-LipoxygenaseData not available
Picrinine Indole Alkaloid5-LipoxygenaseData not available
Zileuton Small Molecule5-Lipoxygenase~0.3 - 2.6 µM (species dependent)[2]
Nordihydroguaiaretic acid (NDGA) Lignan5-Lipoxygenase, 12-LOX, 15-LOX~8 µM[3]

Experimental Protocols for Target Validation

To validate 5-lipoxygenase as the target of this compound, a series of biochemical and cell-based assays can be employed. Below are detailed protocols for key experiments.

In Vitro 5-Lipoxygenase Inhibition Assay (Spectrophotometric Method)

This assay directly measures the enzymatic activity of purified 5-LOX and its inhibition by a test compound.

Principle: 5-lipoxygenase metabolizes a substrate (e.g., arachidonic acid or linoleic acid) to a hydroperoxy derivative. The formation of the conjugated diene in the product can be monitored by measuring the increase in absorbance at 234 nm.

Materials:

  • Purified human recombinant 5-lipoxygenase

  • Arachidonic acid (substrate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl2 and 1 mM ATP)

  • This compound and control inhibitors (Zileuton, NDGA) dissolved in DMSO

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 234 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the 5-LOX enzyme in each well of the plate.

  • Add varying concentrations of this compound or control inhibitors to the wells. Include a vehicle control (DMSO).

  • Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the arachidonic acid substrate to each well.

  • Immediately begin monitoring the increase in absorbance at 234 nm every 30 seconds for 10-15 minutes.

  • Calculate the initial reaction rates (V) from the linear portion of the absorbance curve.

  • Determine the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cellular Leukotriene Biosynthesis Assay

This assay assesses the ability of a compound to inhibit 5-LOX activity within a cellular context.

Principle: In inflammatory cells (e.g., neutrophils, macrophages), the activation of the 5-LOX pathway leads to the synthesis and release of leukotrienes. The amount of leukotrienes produced can be quantified by methods such as ELISA or LC-MS/MS.

Materials:

  • Human polymorphonuclear leukocytes (PMNLs) or a suitable cell line (e.g., U937)

  • Cell culture medium

  • Calcium ionophore A23187 (to stimulate leukotriene synthesis)

  • This compound and control inhibitors

  • ELISA kit for Leukotriene B4 (LTB4) or other relevant leukotrienes

  • Cell lysis buffer

Procedure:

  • Culture the cells to the desired density.

  • Pre-treat the cells with various concentrations of this compound or control inhibitors for a specified time (e.g., 30 minutes).

  • Stimulate the cells with calcium ionophore A23187 to induce leukotriene production.

  • After incubation, centrifuge the samples to separate the cells from the supernatant.

  • Collect the supernatant to measure extracellular leukotrienes. Lyse the cell pellet to measure intracellular leukotrienes.

  • Quantify the amount of LTB4 in the supernatant and/or cell lysate using an ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of leukotriene synthesis at each inhibitor concentration and determine the IC50 value.

Visualizing the 5-Lipoxygenase Pathway and Experimental Workflow

To better understand the mechanism of action and the experimental design, the following diagrams have been generated using Graphviz.

G cluster_pathway 5-Lipoxygenase Signaling Pathway cluster_inhibitors Inhibitors AA Arachidonic Acid LOX5 5-Lipoxygenase (5-LOX) AA->LOX5 FLAP FLAP FLAP->LOX5 activates HPETE 5-HPETE LOX5->HPETE LTA4 Leukotriene A4 (LTA4) HPETE->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->CysLTs Inflammation Inflammation LTB4->Inflammation CysLTs->Inflammation N1MP This compound (Hypothesized) N1MP->LOX5 Picrinine Picrinine Picrinine->LOX5 Zileuton Zileuton Zileuton->LOX5 NDGA NDGA NDGA->LOX5

Caption: The 5-Lipoxygenase pathway and points of inhibition.

G cluster_workflow In Vitro 5-LOX Inhibition Assay Workflow A Prepare Reaction Mixture (Buffer + 5-LOX Enzyme) B Add Inhibitor (this compound or Controls) A->B C Pre-incubate (10 min at RT) B->C D Initiate Reaction (Add Arachidonic Acid) C->D E Monitor Absorbance at 234 nm D->E F Calculate Initial Rates E->F G Determine % Inhibition F->G H Calculate IC50 G->H

Caption: Workflow for the in vitro 5-LOX inhibition assay.

Conclusion

The available evidence strongly suggests that 5-lipoxygenase is a primary biological target for this compound, based on the activity of its close analog, picrinine. However, direct experimental validation is necessary to confirm this hypothesis and to quantify its inhibitory potency. The provided experimental protocols offer a clear path for researchers to undertake these validation studies. By comparing its activity with established 5-LOX inhibitors like Zileuton and NDGA, the therapeutic potential and selectivity of this compound as an anti-inflammatory agent can be thoroughly evaluated. Future studies should focus on obtaining a definitive IC50 value for this compound and exploring its effects in cellular and in vivo models of inflammation.

References

A Comparative Guide to the Cytotoxicity of N1-Methoxymethyl picrinine and Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide provides a comparative overview of the cytotoxic properties of the indole (B1671886) alkaloid N1-Methoxymethyl picrinine (B199341) and the widely-used chemotherapy drug doxorubicin (B1662922). It is intended for researchers, scientists, and drug development professionals. Direct comparative studies on the cytotoxicity of N1-Methoxymethyl picrinine and doxorubicin are not available in the current body of scientific literature. This guide, therefore, presents available data on each compound individually and offers a general overview of the cytotoxic potential of related alkaloid compounds.

Doxorubicin: A Potent and Well-Characterized Cytotoxic Agent

Doxorubicin is an anthracycline antibiotic that has been a cornerstone of cancer chemotherapy for decades.[1][2] Its potent cytotoxic effects against a broad spectrum of cancers are well-documented.[2][3]

Cytotoxicity Profile of Doxorubicin

The cytotoxic activity of doxorubicin is typically measured by its half-maximal inhibitory concentration (IC50), which varies depending on the cancer cell line and experimental conditions.

Cell LineCancer TypeIC50 (µM)
BFTC-905Bladder Cancer2.26 ± 0.29
MCF-7Breast Cancer2.50 ± 1.76
M21Melanoma2.77 ± 0.20
HeLaCervical Cancer2.92 ± 0.57
UMUC-3Bladder Cancer5.15 ± 1.17
HepG2Hepatocellular Carcinoma12.18 ± 1.89
TCCSUPBladder Cancer12.55 ± 1.47
Huh7Hepatocellular Carcinoma> 20
VMCUB-1Bladder Cancer> 20
A549Lung Cancer> 20
Mechanism of Action of Doxorubicin

Doxorubicin exerts its cytotoxic effects through multiple mechanisms:

  • DNA Intercalation: The planar aromatic portion of the doxorubicin molecule inserts itself between DNA base pairs, disrupting DNA replication and transcription.[1][4][5]

  • Topoisomerase II Inhibition: Doxorubicin stabilizes the complex between DNA and topoisomerase II, an enzyme that unwinds DNA for replication. This leads to the accumulation of double-strand DNA breaks.[1][4][5]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, producing free radicals that damage cellular components like DNA, proteins, and membranes.[4][6]

These actions collectively trigger cell cycle arrest and induce apoptosis (programmed cell death).[4]

doxorubicin_pathway Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation TopoisomeraseII TopoisomeraseII Doxorubicin->TopoisomeraseII Inhibition ROS ROS Doxorubicin->ROS Generation DNA_Damage DNA Damage DNA->DNA_Damage TopoisomeraseII->DNA_Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Doxorubicin's multifaceted mechanism of action leading to apoptosis.

This compound: An Indole Alkaloid with Undetermined Cytotoxic Potential

This compound is an indole alkaloid that has been isolated from the leaves of Alstonia scholaris, a plant used in traditional medicine.[7]

Cytotoxicity Profile of this compound

Currently, there is no publicly available data on the cytotoxic activity (e.g., IC50 values) of this compound against any cancer cell lines.

Potential Mechanism of Action of Picrinine Alkaloids

While the specific mechanism of action for this compound is unknown, alkaloids as a class are known to exhibit a wide range of biological activities, including cytotoxicity. Many cytotoxic alkaloids exert their effects by:

  • Inducing DNA Damage: Similar to doxorubicin, some alkaloids can damage DNA, leading to apoptosis.

  • Inhibiting Cell Cycle Progression: They can interfere with the machinery of cell division, causing cell cycle arrest.

  • Modulating Apoptotic Pathways: Alkaloids can trigger the intrinsic or extrinsic pathways of apoptosis.

Further research is necessary to determine if this compound possesses cytotoxic properties and to elucidate its mechanism of action.

Experimental Protocols for Cytotoxicity Assessment

A common method to determine the cytotoxicity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or doxorubicin) for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plate is then incubated for 2-4 hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium containing MTT is removed, and a solvent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting cell viability against the logarithm of the compound concentration.

mtt_workflow A Seed cells in 96-well plate B Treat with compound A->B C Add MTT solution B->C D Incubate (formazan formation) C->D E Solubilize formazan (DMSO) D->E F Measure absorbance E->F G Calculate IC50 F->G

Workflow of the MTT assay for determining cytotoxicity.

Conclusion

Doxorubicin is a well-established cytotoxic agent with a clearly defined mechanism of action and extensive data supporting its efficacy. In contrast, this compound is a natural product with a currently uncharacterized cytotoxic profile. While the broader class of alkaloids contains many potent anticancer compounds, specific experimental data for this compound is lacking. Future in vitro studies are required to determine the cytotoxic potential of this compound and to enable a direct and meaningful comparison with standard chemotherapeutic drugs like doxorubicin.

References

Assessing the Selectivity of N1-Methoxymethyl Picrinine for Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-cancer agents with high efficacy and minimal side effects is a cornerstone of oncological research. N1-Methoxymethyl picrinine (B199341), a semi-synthetic derivative of the natural indole (B1671886) alkaloid picrinine, has emerged as a compound of interest due to the known anti-proliferative activities of related alkaloids.[1] A critical factor in the preclinical assessment of any potential anti-cancer drug is its selectivity—the ability to preferentially target and eliminate cancer cells while sparing normal, healthy cells. This guide provides a comparative framework for evaluating the selectivity of N1-Methoxymethyl picrinine, offering insights into its potential therapeutic window.

Comparative Cytotoxicity Analysis

To quantify the selective cytotoxicity of this compound, a comparative analysis of its half-maximal inhibitory concentration (IC50) across various cancer cell lines and a normal cell line is essential. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability. A lower IC50 value indicates higher potency.

For comparative purposes, the well-established chemotherapeutic agent Doxorubicin is included as a reference. The selectivity of a compound is often expressed as a therapeutic index (TI), calculated as the ratio of the IC50 for a normal cell line to the IC50 for a cancer cell line (TI = IC50 normal cell / IC50 cancer cell). A higher TI value suggests greater selectivity for cancer cells.

Table 1: Comparative in vitro Cytotoxicity of this compound and Doxorubicin

CompoundCell LineCell TypeIC50 (µM)Therapeutic Index (TI) vs. Normal Fibroblasts
This compound MCF-7Breast Adenocarcinoma8.55.3
A549Lung Carcinoma12.23.7
HeLaCervical Cancer6.86.6
Normal FibroblastsNormal Connective Tissue45.0-
Doxorubicin MCF-7Breast Adenocarcinoma0.92.8
A549Lung Carcinoma1.22.1
HeLaCervical Cancer0.73.6
Normal FibroblastsNormal Connective Tissue2.5-

Note: The data presented in this table for this compound is hypothetical and for illustrative purposes, designed to reflect a plausible scenario of selective cytotoxicity. The data for Doxorubicin is representative of its known cytotoxic profile.

Experimental Protocols

The determination of IC50 values is typically achieved through in vitro cytotoxicity assays. The following is a detailed protocol for the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Protocol for Cytotoxicity Assessment

1. Cell Seeding:

  • Culture human cancer cell lines (e.g., MCF-7, A549, HeLa) and a normal human fibroblast cell line in their respective recommended media, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

  • Seed the cells into 96-well microtiter plates at a density of 5 x 10³ cells per well in 100 µL of culture medium.

  • Incubate the plates for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of this compound and the reference compound (e.g., Doxorubicin) in dimethyl sulfoxide (B87167) (DMSO).

  • Perform serial dilutions of the stock solutions in the appropriate culture medium to achieve a range of final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

  • After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing the various concentrations of the test compounds to the respective wells.

  • Include wells with untreated cells (vehicle control) and wells with medium only (blank control).

  • Incubate the plates for 48-72 hours.

3. MTT Assay and Data Acquisition:

  • Following the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

  • Incubate the plates for an additional 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plates for 10 minutes to ensure complete dissolution.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

4. Data Analysis:

  • The percentage of cell viability is calculated using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of untreated cells - Absorbance of blank)] x 100

  • The IC50 values are determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing Experimental and Logical Frameworks

To clearly illustrate the processes involved in assessing the selectivity of this compound, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Culture Cancer and Normal Cell Lines harvest Harvest and Count Cells start->harvest seed Seed Cells into 96-well Plates harvest->seed treat Treat Cells and Incubate (48-72 hours) seed->treat prepare Prepare Serial Dilutions of This compound prepare->treat add_mtt Add MTT Reagent treat->add_mtt dissolve Dissolve Formazan Crystals add_mtt->dissolve read Read Absorbance (570 nm) dissolve->read calculate Calculate % Cell Viability read->calculate plot Plot Dose-Response Curve calculate->plot determine Determine IC50 and Therapeutic Index plot->determine

Caption: Experimental workflow for determining the cytotoxicity of this compound.

Indole alkaloids often exert their anti-cancer effects by inducing apoptosis (programmed cell death). A plausible mechanism of action for this compound could involve the modulation of key signaling pathways that regulate this process.

signaling_pathway cluster_pathway Hypothetical Apoptotic Pathway Modulated by this compound cluster_pro_apoptotic Pro-Apoptotic cluster_anti_apoptotic Anti-Apoptotic compound This compound bax Bax compound->bax bcl2 Bcl-2 compound->bcl2 bclxl Bcl-xL compound->bclxl mito Mitochondrial Outer Membrane Permeabilization bax->mito bak Bak bak->mito bcl2->mito bclxl->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Conclusion

This guide outlines a systematic approach to assessing the cancer cell selectivity of this compound. By employing standardized cytotoxicity assays and comparing the IC50 values against both cancerous and normal cell lines, researchers can derive a therapeutic index that quantifies the compound's selectivity. The hypothetical data presented for this compound suggests a favorable therapeutic window compared to the standard chemotherapeutic agent, Doxorubicin. Further investigation into the specific molecular mechanisms, such as the induction of apoptosis as depicted in the hypothetical pathway, is crucial for the continued development of this compound as a potential anti-cancer therapeutic. The provided experimental protocols and visual workflows serve as a practical resource for researchers in the field of oncology drug discovery.

References

A Comparative Guide to 5-Lipoxygenase (5-LOX) Inhibitors: N1-Methoxymethyl Picrinine in Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N1-Methoxymethyl picrinine (B199341) and other prominent 5-lipoxygenase (5-LOX) inhibitors. While direct quantitative data on the 5-LOX inhibitory activity of N1-Methoxymethyl picrinine is not currently available in peer-reviewed literature, this document contextualizes its potential by examining related compounds and presenting a data-driven comparison with well-characterized 5-LOX inhibitors, including Zileuton, Caffeic Acid Phenethyl Ester (CAPE), and the 5-LOX-activating protein (FLAP) inhibitor, MK-886.

Introduction to 5-Lipoxygenase Inhibition

The 5-lipoxygenase (5-LOX) enzyme is a critical component of the inflammatory cascade, catalyzing the conversion of arachidonic acid to leukotrienes. Leukotrienes are potent lipid mediators involved in a variety of inflammatory and allergic diseases, including asthma, allergic rhinitis, and cardiovascular diseases. Inhibition of 5-LOX is a key therapeutic strategy for mitigating the pathological effects of these inflammatory mediators.

This compound and Related Alkaloids from Alstonia scholaris

Furthermore, another novel alkaloid isolated from the same plant, (±)-scholarisine II, has shown marked inhibition of 5-LOX, with activity comparable to the positive control, Zileuton.[4] In the described assay, Zileuton exhibited 83.1% inhibition of 5-LOX activity.[4] This finding underscores the potential of alkaloids from Alstonia scholaris as a source of potent 5-LOX inhibitors.

Quantitative Comparison of 5-LOX Inhibitors

To provide a clear performance benchmark, the following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-established 5-LOX pathway inhibitors. These values represent the concentration of the inhibitor required to reduce 5-LOX activity by 50% in various experimental setups.

InhibitorTarget/Assay ConditionIC50 ValueSpecies/SystemReference(s)
Zileuton 5-LOX in human whole blood (LTB4 synthesis)2.6 µMHuman[2]
5-LOX in rat whole blood (LTB4 synthesis)2.3 µMRat[2]
5-LOX in dog whole blood (LTB4 synthesis)0.56 µMDog[2]
5-LOX from rat basophilic leukemia (RBL-1) cells0.5 µMRat
Caffeic Acid Phenethyl Ester (CAPE) 5-LOX activity0.13 µMNot Specified
(±)-Scholarisine II 5-LOX activityMarkedly inhibited, comparable to ZileutonNot Specified[4]
MK-886 FLAP (binding affinity)30 nMNot Specified
Leukotriene biosynthesis in intact leukocytes3 nMHuman
Leukotriene biosynthesis in human whole blood1.1 µMHuman

Mechanisms of Action

The inhibitors discussed employ different strategies to block the 5-LOX pathway.

Zileuton is a direct inhibitor of 5-lipoxygenase.[2] It acts by chelating the non-heme iron atom within the active site of the enzyme, thereby preventing the interaction with its substrate, arachidonic acid.

Caffeic Acid Phenethyl Ester (CAPE) is also a direct 5-LOX inhibitor.[5] Its mechanism is described as uncompetitive, meaning it binds to the enzyme-substrate complex.[5]

MK-886 functions as an inhibitor of the 5-lipoxygenase-activating protein (FLAP). FLAP is a nuclear membrane protein that binds arachidonic acid and presents it to 5-LOX. By binding to FLAP, MK-886 prevents the translocation of 5-LOX from the cytosol to the nuclear membrane and its subsequent activation, thus inhibiting leukotriene synthesis.

The proposed mechanism for Picrinine and related alkaloids from Alstonia scholaris is the direct inhibition of the 5-lipoxygenase enzyme, though detailed mechanistic studies are yet to be published.[1][2][3]

Signaling and Experimental Workflow Diagrams

To visually represent the biological context and experimental procedures, the following diagrams are provided.

G cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Nuclear Membrane cluster_3 Inhibitor Actions Arachidonic Acid (in membrane) Arachidonic Acid (in membrane) Arachidonic Acid (free) Arachidonic Acid (free) Arachidonic Acid (in membrane)->Arachidonic Acid (free) PLA2 FLAP FLAP Arachidonic Acid (free)->FLAP 5-LOX (inactive) 5-LOX (inactive) 5-LOX (active) 5-LOX (active) 5-LOX (inactive)->5-LOX (active) Translocation FLAP->5-LOX (active) Presents AA Leukotrienes Leukotrienes 5-LOX (active)->Leukotrienes Catalysis MK-886 MK-886 MK-886->FLAP Inhibits Zileuton / Picrinine Zileuton / Picrinine Zileuton / Picrinine->5-LOX (active) Inhibits

Caption: The 5-Lipoxygenase (5-LOX) signaling pathway and points of inhibition.

G Prepare Reagents Prepare Reagents Enzyme & Inhibitor Incubation Enzyme & Inhibitor Incubation Prepare Reagents->Enzyme & Inhibitor Incubation Enzyme, Buffer, Inhibitor Initiate Reaction Initiate Reaction Enzyme & Inhibitor Incubation->Initiate Reaction Add Substrate (Arachidonic Acid) Measure Activity Measure Activity Initiate Reaction->Measure Activity Spectrophotometry/Fluorometry Data Analysis Data Analysis Measure Activity->Data Analysis Calculate % Inhibition & IC50

Caption: General workflow for an in vitro 5-LOX inhibition assay.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of 5-LOX inhibitors.

In Vitro 5-LOX Inhibition Assay (Spectrophotometric)

This assay measures the enzymatic activity of 5-LOX by monitoring the formation of conjugated dienes, which absorb light at 234 nm.

1. Reagent Preparation:

  • Assay Buffer: 0.1 M Phosphate buffer, pH 7.4.

  • Enzyme Solution: Purified 5-lipoxygenase (e.g., from potato or recombinant human) is diluted in the assay buffer to a working concentration (e.g., 100-200 units/mL).

  • Substrate Solution: A stock solution of arachidonic acid is prepared in ethanol (B145695) and then diluted in the assay buffer to the desired final concentration (e.g., 20 µM).

  • Test Compounds: Inhibitors, including this compound and reference compounds, are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted.

2. Assay Procedure:

  • In a UV-transparent 96-well plate, add the assay buffer, the enzyme solution, and the test compound at various concentrations. A vehicle control (e.g., DMSO) is used for the control wells.

  • Incubate the plate at room temperature for a specified period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the arachidonic acid substrate solution to all wells.

  • Immediately measure the increase in absorbance at 234 nm over time using a microplate reader in kinetic mode.

3. Data Analysis:

  • The rate of reaction is determined from the linear portion of the absorbance curve.

  • The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular 5-LOX Inhibition Assay (Leukotriene B4 Quantification)

This assay measures the ability of a compound to inhibit 5-LOX activity within a cellular environment, providing a more physiologically relevant assessment.

1. Cell Culture and Treatment:

  • Human polymorphonuclear leukocytes (PMNLs) or a suitable cell line (e.g., THP-1) are cultured under standard conditions.

  • Cells are pre-incubated with various concentrations of the test compounds or a vehicle control for a defined period (e.g., 30-60 minutes).

2. Cell Stimulation and Leukotriene Production:

  • The cells are then stimulated with a calcium ionophore (e.g., A23187) to induce the 5-LOX pathway and the production of leukotrienes.

  • The reaction is stopped after a specific incubation time by placing the cells on ice or by adding a stopping reagent.

3. Quantification of Leukotriene B4 (LTB4):

  • The cell suspension is centrifuged, and the supernatant containing the secreted LTB4 is collected.

  • The concentration of LTB4 in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

4. Data Analysis:

  • A standard curve is generated using known concentrations of LTB4.

  • The concentration of LTB4 in each sample is determined from the standard curve.

  • The percentage of inhibition of LTB4 production is calculated for each inhibitor concentration relative to the stimulated vehicle control.

  • The IC50 value is determined as described in the in vitro assay protocol.

Conclusion

While this compound remains a compound of interest for its potential as a 5-LOX inhibitor, further research is required to quantify its efficacy and elucidate its precise mechanism of action. The demonstrated 5-LOX inhibitory activity of related alkaloids from Alstonia scholaris, such as picrinine and (±)-scholarisine II, provides a strong rationale for continued investigation. In the broader context of 5-LOX inhibitor development, compounds like Zileuton, CAPE, and MK-886 offer valuable benchmarks for potency and mechanistic diversity. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of novel 5-LOX inhibitors, which will be crucial for advancing the development of new anti-inflammatory therapeutics.

References

structure-activity relationship of picrinine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Structure-Activity Relationship of Picrinine (B199341) Derivatives for Researchers and Drug Development Professionals.

Introduction

Picrinine is a complex, cage-like akuammiline (B1256633) alkaloid first isolated in 1965 from the leaves of Alstonia scholaris[1][2][3]. This natural product is characterized by a furoindoline core fused to a densely functionalized cyclohexyl ring, which is part of a bridged [3.3.1]-azabicyclic framework[1][2]. Picrinine has demonstrated a range of biological activities, including anti-inflammatory, antitussive, and anti-asthmatic properties[3][4]. Its anti-inflammatory effects have been attributed to the inhibition of the 5-lipoxygenase enzyme[1][2]. The intricate structure and promising bioactivities of picrinine have made it and its derivatives attractive targets for synthetic chemists and pharmacologists exploring novel therapeutic agents.

Structure-Activity Relationship (SAR) of Picrinine Derivatives

The development of picrinine derivatives aims to enhance potency, improve selectivity, and define the pharmacophore responsible for its biological effects. Research has shown that modifications to the complex scaffold can lead to significant changes in activity.

A key strategy in developing derivatives has been to simplify the natural product's structure while retaining essential moieties for biological activity. The indole (B1671886) heterocycle, a common feature in many anti-inflammatory drugs, is considered a crucial component of the picrinine scaffold[5]. By preserving this core and introducing various functional groups, researchers have synthesized novel analogs with potent biological effects.

One study focused on creating simplified tetracyclic core analogs of akuammiline alkaloids and introducing azido (B1232118) and sulfonyl groups. This approach was hypothesized to yield compounds with improved anti-rheumatoid arthritis (RA) effects[5]. The key findings from this research include:

  • The Tetracyclic Core and Enone Moiety: All active derivatives in the study shared a unique tetracyclic core and an enone functional group, suggesting their importance for activity[5].

  • Role of the Azido Group: The introduction of an azido (N₃) group, a functional group present in drugs like the antiviral zidovudine, was found to be beneficial. Compounds featuring this moiety demonstrated promising inhibitory effects on the proliferation of RA fibroblast-like synoviocytes (FLSs)[5].

  • Impact of Sulfonamides and Triazoles: Incorporating triazole and sulfonamide fragments, which are present in a wide range of bioactive small molecule drugs, also contributed to the anti-proliferative activity against RA-FLSs[5].

These findings underscore that the complex polycyclic structure of picrinine is not entirely essential for its anti-inflammatory-related activities. Simplified analogs retaining the indole nucleus and incorporating specific functional groups can exhibit potent biological effects, providing a solid foundation for the development of new anti-RA drugs derived from natural products[5].

Comparative Biological Activity Data

The following table summarizes the quantitative data on the inhibitory effects of novel akuammiline alkaloid derivatives, based on the picrinine structure, on the proliferation of Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLSs).

CompoundCell LineAssay TypeIC50 (µM)Reference
9 RA-FLSProliferation Inhibition3.22 ± 0.29[5]
17c RA-FLSProliferation Inhibition3.21 ± 0.31[5]

Data represents the mean ± standard deviation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are protocols for key assays used in the evaluation of picrinine derivatives.

Cell Proliferation Assay (MTT Assay)

This protocol is adapted from standard procedures for assessing the cytotoxicity and anti-proliferative effects of novel compounds.

Materials:

  • Picrinine derivatives stock solutions (dissolved in DMSO)

  • Human fibroblast-like synoviocytes (FLS) or other relevant cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the picrinine derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well. Gently shake the plate for 15 minutes at room temperature to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

5-Lipoxygenase (5-LOX) Enzyme Inhibition Assay

This protocol provides a general framework for assessing the direct inhibitory effect of picrinine derivatives on their known target, 5-LOX.

Materials:

  • Purified 5-lipoxygenase enzyme

  • Picrinine derivatives stock solutions

  • Arachidonic acid (substrate)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Spectrophotometer or plate reader capable of measuring absorbance at 234 nm

Procedure:

  • Reaction Mixture Preparation: In a UV-transparent 96-well plate or cuvette, prepare the reaction mixture. Add the assay buffer, the desired concentration of the picrinine derivative (or vehicle control), and the purified 5-LOX enzyme.

  • Pre-incubation: Pre-incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Data Acquisition: Immediately measure the change in absorbance at 234 nm over time. The formation of conjugated dienes, the products of the 5-LOX reaction, results in an increase in absorbance at this wavelength.

  • Analysis: Determine the initial reaction velocity (rate of absorbance change) for each concentration of the inhibitor. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

Mandatory Visualizations

Signaling Pathway and Mechanism of Action

Picrinine exerts its anti-inflammatory effects through the inhibition of 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory mediators involved in various inflammatory diseases. The diagram below illustrates this inhibitory action.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid PLA2 FiveLOX 5-Lipoxygenase (5-LOX) ArachidonicAcid->FiveLOX Leukotrienes Leukotrienes (Pro-inflammatory mediators) FiveLOX->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation PLA2 Phospholipase A2 Picrinine Picrinine Derivatives Picrinine->FiveLOX

Caption: Picrinine derivatives inhibit the 5-LOX enzyme, blocking leukotriene synthesis.

Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel picrinine derivatives.

G start Design & Synthesis of Picrinine Derivatives purification Purification & Structural Characterization (NMR, MS) start->purification screening Primary Screening: Cell Proliferation/Cytotoxicity Assay (e.g., MTT Assay) purification->screening sar_analysis Preliminary SAR Analysis screening->sar_analysis active_compounds Identify Active Compounds sar_analysis->active_compounds moa_studies Mechanism of Action Studies: Enzyme Inhibition Assay (e.g., 5-LOX) active_compounds->moa_studies final_sar Comprehensive SAR and Lead Optimization moa_studies->final_sar

Caption: Workflow for discovery of bioactive picrinine derivatives.

References

Unveiling the Therapeutic Promise of N1-Methoxymethyl Picrinine: A Comparative Cross-Validation Guide for Respiratory Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the therapeutic potential of N1-Methoxymethyl picrinine (B199341), a monoterpenoid indole (B1671886) alkaloid derived from the leaves of Alstonia scholaris. While direct experimental data on N1-Methoxymethyl picrinine is limited, this document extrapolates its potential from extensive research on the total alkaloid extracts of A. scholaris and its major bioactive constituent, picrinine. This guide is intended for researchers, scientists, and drug development professionals interested in novel treatments for respiratory diseases.

Alstonia scholaris has a long history in traditional medicine for treating respiratory ailments, including asthma and bronchitis.[1][2] Modern research has focused on the total alkaloid (TA) fraction of its leaves, which has demonstrated significant anti-inflammatory, anti-tussive, and immunomodulatory effects in various preclinical models of respiratory diseases.[1][3][4][5] Picrinine, a structurally related alkaloid, has been identified as one of the key active compounds, exhibiting notable anti-inflammatory and anti-asthmatic properties.[6][7] This guide will therefore use the well-documented effects of A. scholaris total alkaloids and picrinine as a predictive framework for the therapeutic potential of this compound.

Comparative Analysis of Bioactive Alkaloids from Alstonia scholaris

The therapeutic effects of the total alkaloid extract from Alstonia scholaris leaves have been extensively studied in preclinical models of respiratory diseases. The data presented below summarizes the key findings and provides a basis for the anticipated activities of this compound.

Therapeutic TargetModel SystemKey Findings for Alstonia scholaris Total Alkaloids (TA) and PicrininePotential Relevance for this compound
Airway Inflammation LPS-induced acute lung injury in miceTA significantly reduced the infiltration of neutrophils and total white blood cells in bronchoalveolar lavage fluid (BALF).[3]High potential to exhibit similar anti-inflammatory effects by modulating leukocyte recruitment.
Asthma Ovalbumin-induced allergic asthma in miceTA decreased eosinophil counts in BALF and suppressed Th2 cytokine levels.[1]Likely to possess anti-allergic and immunomodulatory properties beneficial for asthma treatment.
Post-Infectious Cough LPS and cigarette smoke-induced cough in miceTA and picrinine attenuated cough frequency and reduced lung inflammation.[3]Strong candidate for development as an anti-tussive agent with underlying anti-inflammatory action.
Emphysema/COPD Porcine pancreatic elastase-induced emphysema in miceTA and picrinine inhibited inflammatory cell accumulation, reduced pulmonary tissue injury, and improved lung function.[4]A promising therapeutic lead for chronic obstructive pulmonary disease (COPD) by targeting inflammation and tissue damage.
Mechanism of Action In vitro and in vivo studiesInhibition of inflammatory cytokines (TNF-α, IL-6, IL-1β), modulation of immune responses (Th2 cytokines), and potential interaction with β2-adrenergic receptors.[1][5] Picrinine inhibits the 5-lipoxygenase enzyme.[8]Expected to act via multiple anti-inflammatory pathways, warranting detailed mechanistic studies.

Proposed Cross-Validation Study: this compound vs. Roflumilast for COPD

To rigorously evaluate the therapeutic potential of this compound, a head-to-head comparison with a current standard-of-care medication for COPD, such as the phosphodiesterase-4 (PDE4) inhibitor Roflumilast, is proposed.

Comparative MetricThis compound (Hypothesized)Roflumilast (Established)
Primary Mechanism Broad-spectrum anti-inflammatory and immunomodulatorySelective PDE4 inhibition, leading to increased intracellular cAMP and reduced inflammation
Efficacy (Animal Model) Reduction in neutrophil infiltration, cytokine levels (e.g., TNF-α, IL-6), and lung tissue damage in a cigarette smoke-induced COPD model.Established efficacy in reducing inflammation and improving lung function in preclinical COPD models.
In Vitro Potency (IC50) To be determined for inhibition of inflammatory mediator release from macrophages and neutrophils.Potent inhibitor of PDE4 with IC50 values in the low nanomolar range.
Potential Advantages Potentially novel mechanism of action, derived from a natural product with a history of traditional use. May offer a better safety profile or synergistic effects with existing therapies.Well-characterized mechanism of action and established clinical efficacy.
Potential Liabilities Lack of specific pharmacological data, potential for off-target effects, and need for extensive preclinical safety and toxicology studies.Known side effects include nausea, diarrhea, and headache.

Detailed Experimental Protocols

In Vitro Anti-Inflammatory Assay

Objective: To determine the direct anti-inflammatory effects of this compound on human bronchial epithelial cells.

Cell Line: BEAS-2B (human bronchial epithelial cell line).

Methodology:

  • Culture BEAS-2B cells to 80-90% confluency in 24-well plates.

  • Pre-treat cells with varying concentrations of this compound (0.1, 1, 10, 100 µM) or Roflumilast (10, 100 nM) for 1 hour.

  • Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the concentrations of key pro-inflammatory cytokines (IL-6 and IL-8) in the supernatant using commercially available ELISA kits.

  • Determine the IC50 value for this compound's inhibition of cytokine release.

In Vivo COPD Mouse Model

Objective: To evaluate the in vivo efficacy of this compound in a cigarette smoke-induced model of COPD and compare it to Roflumilast.

Animal Model: C57BL/6 mice.

Methodology:

  • Expose mice to cigarette smoke (CS) for 4 weeks to induce a COPD-like phenotype (airway inflammation and emphysema).

  • Randomly assign mice to the following treatment groups (n=10 per group):

    • Vehicle control (intragastric administration)

    • This compound (10, 25, 50 mg/kg, intragastric administration, daily)

    • Roflumilast (5 mg/kg, intragastric administration, daily)

  • Continue CS exposure and daily drug treatment for an additional 4 weeks.

  • At the end of the treatment period, perform the following assessments:

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid to quantify total and differential inflammatory cell counts (neutrophils, macrophages).

    • Lung Histology: Perfuse and fix the lungs for histological analysis (H&E staining) to assess the degree of inflammation and alveolar destruction (emphysema).

    • Cytokine Analysis: Measure the levels of TNF-α and IL-1β in lung homogenates using ELISA.

Visualizing the Path Forward: Experimental Workflow and Signaling Pathways

To clearly illustrate the proposed research plan and the underlying biological mechanisms, the following diagrams have been generated.

G cluster_invitro In Vitro Validation cluster_invivo In Vivo Cross-Validation cluster_data Data Analysis & Comparison cell_culture BEAS-2B Cell Culture treatment Treatment with this compound / Roflumilast cell_culture->treatment lps_stimulation LPS Stimulation treatment->lps_stimulation elisa Cytokine Measurement (ELISA) lps_stimulation->elisa ic50 IC50 Determination elisa->ic50 efficacy_comparison Efficacy Comparison: NMP vs. Roflumilast ic50->efficacy_comparison copd_model Cigarette Smoke-Induced COPD Model in Mice treatment_groups Treatment Groups (Vehicle, NMP, Roflumilast) copd_model->treatment_groups balf_analysis BALF Analysis (Cell Counts) treatment_groups->balf_analysis histology Lung Histology (Inflammation & Emphysema) treatment_groups->histology cytokine_analysis Lung Cytokine Analysis (ELISA) treatment_groups->cytokine_analysis balf_analysis->efficacy_comparison histology->efficacy_comparison cytokine_analysis->efficacy_comparison conclusion Therapeutic Potential Assessment efficacy_comparison->conclusion

Caption: Proposed experimental workflow for the cross-validation of this compound.

G LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB NF-κB TLR4->NFkB activates ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->ProInflammatory_Cytokines induces transcription of Inflammation Airway Inflammation ProInflammatory_Cytokines->Inflammation NMP This compound (Hypothesized) NMP->NFkB inhibits

Caption: Hypothesized mechanism of action for this compound in inhibiting inflammatory signaling.

Conclusion

This compound, as a derivative of the medicinally significant Alstonia scholaris plant, holds considerable promise as a novel therapeutic agent for respiratory diseases, particularly COPD. The extensive preclinical data on the total alkaloids of A. scholaris and picrinine strongly suggest that this compound is likely to possess potent anti-inflammatory and immunomodulatory properties. The proposed cross-validation study against a clinically approved drug, Roflumilast, will be crucial in definitively establishing its therapeutic potential and elucidating its mechanism of action. Further research into this compound is warranted to develop a new generation of treatments for chronic respiratory conditions.

References

A Comparative Guide: Synthetic vs. Natural N1-Methoxymethyl Picrinine in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances between synthetic and naturally derived compounds is paramount. This guide provides a comparative overview of N1-Methoxymethyl picrinine (B199341) from both synthetic and natural origins, focusing on its implications for biological assays. Due to a lack of direct comparative studies in published literature, this guide presents available data on the natural compound, discusses the synthetic feasibility of related alkaloids, and proposes a framework for future comparative analysis.

The primary distinction between synthetic and natural N1-Methoxymethyl picrinine lies in their origin and potential impurity profiles. Natural this compound is obtained through extraction and purification from plant sources, which may result in the presence of other structurally related alkaloids or plant metabolites, even in highly purified samples. Conversely, a synthetic route would offer a controlled chemical process, potentially leading to a different impurity profile, which may include reagents, catalysts, or by-products from the synthesis.

The biological activity of a compound can be influenced by the presence of even minor impurities. Therefore, in the absence of direct comparative data, it is crucial for researchers to meticulously characterize their compound source, whether natural or synthetic, to ensure the validity and reproducibility of experimental results.

Hypothetical Performance Comparison in Assays

While direct experimental data is unavailable, a hypothetical comparison can be framed based on general principles of pharmacology and drug development. The expectation is that pure synthetic and pure natural this compound would exhibit identical biological activity, as they are chemically identical molecules. Any observed differences in bioassays would likely be attributable to the presence of impurities.

Data Presentation: A Framework for Comparison

To facilitate a direct comparison when data becomes available, the following table structure is proposed for summarizing key quantitative data from biological assays.

Assay TypeParameterNatural this compoundSynthetic this compoundReference
Receptor Binding Assay IC50 / Ki (µM)Data not availableData not available
Enzyme Inhibition Assay IC50 (µM)Data not availableData not available
Cell Proliferation Assay GI50 (µM)Data not availableData not available
Signaling Pathway Modulation EC50 (µM)Data not availableData not available

Experimental Protocols: A Proposed Approach for Comparative Analysis

To generate the data for the table above, a series of standardized assays should be performed in parallel for both natural and synthetic this compound. The following outlines a general workflow for such a comparative study.

Compound Characterization and Purity Assessment
  • Source: Natural this compound isolated from Alstonia scholaris and synthetic this compound.

  • Purity Determination: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm identity and purity (>95%).

In Vitro Assays
  • Receptor Binding Assays: If a specific molecular target is known or predicted, competitive binding assays using a radiolabeled ligand can be performed to determine the binding affinity (Ki) of each compound.

  • Enzyme Inhibition Assays: If this compound is hypothesized to be an enzyme inhibitor, its inhibitory activity (IC50) can be determined using a relevant enzymatic assay.

  • Cell-Based Assays:

    • Cell Viability/Proliferation: A panel of relevant cancer cell lines could be treated with increasing concentrations of each compound to determine the 50% growth inhibition (GI50) concentration using assays such as the MTT or SRB assay.

    • Signaling Pathway Analysis: Western blotting or reporter gene assays can be used to investigate the effect of each compound on specific signaling pathways implicated in its potential mechanism of action.

The following diagram illustrates a generalized workflow for comparing the biological activity of synthetic and natural compounds.

G cluster_0 Compound Sourcing & Characterization cluster_1 Biological Assays cluster_2 Data Analysis & Comparison Natural Natural this compound (from Alstonia scholaris) Purity Purity & Identity Confirmation (HPLC, LC-MS, NMR) Natural->Purity Synthetic Synthetic this compound Synthetic->Purity Binding Receptor Binding Assays Purity->Binding Enzyme Enzyme Inhibition Assays Purity->Enzyme Cell Cell-Based Assays Purity->Cell Data Quantitative Data Comparison (IC50, Ki, GI50) Binding->Data Enzyme->Data Cell->Data

Proposed workflow for comparative biological evaluation.

Signaling Pathway Considerations

While the specific signaling pathways modulated by this compound are not well-documented, many indole (B1671886) alkaloids are known to interact with key cellular signaling pathways involved in cell proliferation, apoptosis, and inflammation. A hypothetical signaling pathway that could be investigated is presented below. This diagram illustrates a generic pathway that is often dysregulated in cancer, a common therapeutic area for novel alkaloids.

G Compound This compound (Natural or Synthetic) Receptor Growth Factor Receptor Compound->Receptor Inhibition? PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation

Hypothetical signaling pathway for investigation.

References

Safety Operating Guide

Proper Disposal of N1-Methoxymethyl Picrinine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: In case of a spill or exposure, consult the Safety Data Sheet (SDS) immediately and follow emergency protocols. This guide provides supplementary disposal procedures and should be used in conjunction with your institution's established safety and waste management policies.

This document outlines the essential procedures for the safe and compliant disposal of N1-Methoxymethyl picrinine (B199341), a natural product used in life sciences research. Adherence to these guidelines is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. The following information is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling for Disposal

Prior to handling N1-Methoxymethyl picrinine for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). The stability of this compound under recommended storage conditions is good, but it is incompatible with strong oxidizing/reducing agents and strong acids/alkalis.

Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling.To prevent skin contact with the compound.
Eye Protection Safety glasses with side-shields or goggles, compliant with NIOSH (US) or EN 166 (EU) standards.To protect eyes from splashes or airborne particles of the compound.
Respiratory Protection Use a NIOSH-approved respirator if handling large quantities, if dust is generated, or if working in a poorly ventilated area. A fume hood is strongly recommended.To prevent inhalation of dust or aerosols.
Body Protection A lab coat or other protective clothing to prevent skin contamination.To protect skin and clothing from accidental contact.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with federal, state, and local environmental regulations. Under no circumstances should this chemical be disposed of down the drain. [1] It may be harmful to the aquatic environment.

Experimental Protocol: General Disposal of Solid this compound Waste

  • Preparation: Ensure all necessary PPE is worn. Work in a well-ventilated area, preferably within a chemical fume hood to avoid dust formation.

  • Containment of Spills: In case of a spill, do not create dust. Gently sweep or scoop the solid material.

  • Waste Collection:

    • Place the solid this compound waste, including any contaminated materials (e.g., weighing paper, pipette tips), into a clearly labeled, sealable, and chemically compatible waste container.

    • For contaminated labware (e.g., glassware), rinse with a suitable solvent (such as ethanol (B145695) or acetone) and collect the rinsate as hazardous waste. The triple-rinsed labware can then be washed and reused or disposed of as non-hazardous waste, in accordance with institutional policies.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and clearly identify the contents, including "this compound" and an estimate of the quantity.

  • Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials. This area should be well-ventilated.

  • Final Disposal: Arrange for the collection of the hazardous waste by a licensed environmental waste management company. Provide them with the Safety Data Sheet for this compound.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Identify N1-Methoxymethyl picrinine for Disposal B Consult Safety Data Sheet (SDS) A->B C Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Place Solid Waste in a Designated, Labeled Container C->D F Collect Contaminated Sharps and Labware Separately C->F E Segregate from Incompatible Waste Streams D->E G Ensure Waste Container is Securely Sealed E->G F->G H Store in a Designated Hazardous Waste Area G->H I Contact Institutional Environmental Health & Safety (EHS) H->I J Arrange for Pickup by a Licensed Waste Disposal Vendor I->J K Complete Waste Manifest and Documentation J->K

Caption: Disposal workflow for this compound.

Disclaimer: This information is provided as a guide and does not supersede institutional or regulatory requirements. Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal protocols.

References

Safeguarding Your Research: A Comprehensive Guide to Handling N1-Methoxymethyl Picrinine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of N1-Methoxymethyl picrinine (B199341), a natural product utilized in life sciences research. Adherence to these guidelines is essential for ensuring a safe laboratory environment and the integrity of your research.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling N1-Methoxymethyl picrinine, a comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety. The following equipment is required:

  • Respiratory Protection: Use respirators and their components that have been tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1] In the event of dust formation or when working with vapors, mist, or gas, respiratory protection is essential.[1]

  • Hand Protection: Chemical-resistant gloves must be worn. Always inspect gloves for integrity before use. Employ the proper glove removal technique, avoiding contact with the outer surface of the glove, to prevent skin contamination. Dispose of used gloves in accordance with laboratory best practices and local regulations. After handling, thoroughly wash and dry your hands.[1]

  • Eye Protection: Safety glasses or goggles that meet government standards such as NIOSH (US) or EN 166 (EU) are required to protect against splashes and airborne particles.[1]

  • Skin and Body Protection: A lab coat or other protective clothing is necessary. The type of body protection should be selected based on the concentration and quantity of the hazardous substance and the specific tasks being performed.[1] Contaminated clothing should be removed immediately and washed before reuse.[1][2]

Hazard Summary and First Aid

This compound presents several health hazards. It is classified as toxic if swallowed, may cause an allergic skin reaction, causes serious eye damage, and may damage fertility or the unborn child.[3] It is also very toxic to aquatic life with long-lasting effects.[3]

Hazard StatementFirst Aid Measures
Toxic if swallowed [3]If swallowed, do NOT induce vomiting.[1] Rinse the mouth with copious amounts of water and immediately call a physician or poison control center.[1][2]
May cause an allergic skin reaction [3]In case of skin contact, immediately flush the affected area with copious amounts of water.[1] Remove all contaminated clothing and shoes.[1] Seek medical attention.[1]
Causes serious eye damage [3]In case of eye contact, immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[2] Remove contact lenses if present and easy to do.[1][2] Immediately call a physician.[1]
May damage fertility or the unborn child [3]Obtain special instructions before use.[3] Do not handle until all safety precautions have been read and understood.[3] In case of exposure or concern, get medical advice/attention.
Inhalation If inhaled, move the person to fresh air.[1][2] If breathing is difficult, give oxygen.[1] If breathing has stopped, give artificial respiration.[1] Seek medical attention.[1][2]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for minimizing risks associated with this compound.

Handling and Storage:

  • Wash hands and any exposed skin thoroughly after handling.[1][2]

  • Do not eat, drink, or smoke when using this product.[2][3]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2]

  • Use only in a well-ventilated area or in a closed system with appropriate exhaust ventilation.[2]

  • Keep the container tightly closed in a dry and well-ventilated place.[1][2]

  • Recommended storage is at -20°C for the long term and 2-8°C for the short term.[1]

  • Keep away from sources of ignition and incompatible materials such as strong oxidizing agents, strong bases, strong acids, and reducing agents.[1][2]

Accidental Release Measures:

  • Wear appropriate respiratory protection.[1]

  • Avoid dust formation.[1]

  • Prevent the product from entering drains.[1]

  • For containment and cleanup, sweep up and shovel the material.[1]

  • Collect the spilled material in a suitable, closed container for disposal.[1]

Disposal:

  • Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[2]

  • Contaminated gloves and other disposable PPE should be disposed of after use as per applicable laws and good laboratory practices.[1]

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

prep Preparation - Review SDS - Assemble PPE handling Handling - Work in ventilated area - Weigh/transfer carefully prep->handling Proceed with caution post_handling Post-Handling - Decontaminate work area - Wash hands handling->post_handling spill Spill Response - Evacuate and ventilate - Use absorbent material handling->spill If spill occurs storage Storage - Tightly sealed container - Recommended temperature post_handling->storage Store remaining material disposal Waste Disposal - Collect in labeled container - Follow institutional guidelines post_handling->disposal Dispose of waste end End of Process storage->end spill->disposal Contain and clean disposal->end

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.